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  • Product: 4-Methyl-2-phenylpent-3-en-2-amine
  • CAS: 2091073-64-0

Core Science & Biosynthesis

Foundational

4-Methyl-2-phenylpent-3-en-2-amine chemical structure and properties

An In-depth Technical Guide to 4-Methyl-2-phenylpent-3-en-2-amine: Structure, Properties, and Synthetic Strategies Authored by: A Senior Application Scientist Foreword: The landscape of chemical synthesis is ever-expandi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Methyl-2-phenylpent-3-en-2-amine: Structure, Properties, and Synthetic Strategies

Authored by: A Senior Application Scientist

Foreword: The landscape of chemical synthesis is ever-expanding, with novel molecular architectures holding the potential for significant advancements in pharmaceuticals, materials science, and agrochemicals. This guide focuses on 4-methyl-2-phenylpent-3-en-2-amine, a tertiary allylic amine whose specific properties and applications are not yet extensively documented in scientific literature. The absence of a large body of dedicated research necessitates a foundational approach, building upon established principles of organic chemistry and drawing parallels from structurally related analogues. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a robust framework for the synthesis, characterization, and potential exploration of this intriguing molecule.

Molecular Architecture and Identification

4-Methyl-2-phenylpent-3-en-2-amine is a chiral, unsaturated tertiary amine. Its structure is characterized by a pentene backbone with a phenyl group and a tertiary amine functionality at the C2 position, and two methyl groups at the C4 and C2 positions respectively. The presence of a double bond between C3 and C4 introduces the potential for E and Z isomerism.

Key Identifiers:

IdentifierValue
IUPAC Name 4-Methyl-2-phenylpent-3-en-2-amine
Molecular Formula C₁₂H₁₇N[1]
Molecular Weight 175.27 g/mol
Canonical SMILES CC(=CC(C)(C1=CC=CC=C1)N)C[1]
InChI Key JXTLASOSHTXGDS-UHFFFAOYSA-N[1]

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node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"];
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// Atom nodes N [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C_phenyl_1 [label="C"]; C_phenyl_2 [label="C"]; C_phenyl_3 [label="C"]; C_phenyl_4 [label="C"]; C_phenyl_5 [label="C"]; C_phenyl_6 [label="C"]; C_Me1 [label="CH3"]; C_Me2 [label="CH3"]; C_Me3 [label="CH3"];

// Edges C2 -- N; C2 -- C1; C2 -- C_phenyl_1; C1 -- C_Me1; C1 -- C3; C3 -- C4; C4 -- C_Me2; C4 -- C5; C5 -- C_Me3;

// Phenyl ring C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 -- C_phenyl_1;

// Double bond C3 -- C4 [style=bold]; }

Caption: 2D Chemical Structure of 4-Methyl-2-phenylpent-3-en-2-amine.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 4-methyl-2-phenylpent-3-en-2-amine, the following properties are predicted based on its chemical structure and comparison with analogous compounds.

PropertyPredicted ValueJustification
Physical State Colorless to pale yellow liquidSimilar to other tertiary amines of comparable molecular weight.
Boiling Point ~230-250 °CEstimated based on the boiling points of structurally similar compounds.
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Sparingly soluble in water.Typical for tertiary amines with a significant hydrocarbon backbone.
pKa (conjugate acid) 9.0 - 10.0The nitrogen lone pair is basic, similar to other trialkylamines.
XlogP 2.7A predicted value indicating moderate lipophilicity.[1]

Strategic Synthesis Methodologies

The synthesis of tertiary allylic amines can be approached through several established routes. Given the structure of 4-methyl-2-phenylpent-3-en-2-amine, two plausible synthetic pathways are proposed, starting from the corresponding tertiary allylic alcohol, 4-methyl-2-phenylpent-3-en-2-ol.

Pathway 1: Nucleophilic Substitution via an Activated Intermediate

This strategy involves the conversion of the hydroxyl group of the precursor alcohol into a good leaving group, followed by nucleophilic substitution with an amine source.

Synthesis_Pathway_1 start 4-Methyl-2-phenylpent-3-en-2-ol reagent1 TsCl, Pyridine or SOCl₂ start->reagent1 intermediate Activated Intermediate (e.g., Tosylate or Halide) reagent2 Ammonia (or amine equivalent) intermediate->reagent2 reagent1->intermediate product 4-Methyl-2-phenylpent-3-en-2-amine reagent2->product

Caption: Proposed synthesis via nucleophilic substitution.

Experimental Protocol:

Step 1: Synthesis of 4-methyl-2-phenylpent-3-en-2-ol

The precursor alcohol can be synthesized via a Grignard reaction between an appropriate Grignard reagent and a ketone.

  • Preparation of Isopropenylmagnesium Bromide: To a stirring solution of magnesium turnings in anhydrous diethyl ether under an inert atmosphere, slowly add isopropenyl bromide. Maintain the reaction under reflux until the magnesium is consumed.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C and add a solution of acetophenone in anhydrous diethyl ether dropwise.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Activation of the Hydroxyl Group (Formation of Tosylate)

  • Reaction Setup: Dissolve the purified 4-methyl-2-phenylpent-3-en-2-ol in anhydrous dichloromethane and cool to 0 °C.

  • Addition of Reagents: Add pyridine, followed by the slow addition of p-toluenesulfonyl chloride.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, wash the reaction mixture with cold dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude tosylate can be used in the next step without further purification.

Step 3: Nucleophilic Substitution with Ammonia

  • Reaction: Dissolve the crude tosylate in a suitable solvent such as tetrahydrofuran (THF) in a sealed pressure vessel. Add a solution of ammonia in methanol.

  • Heating: Heat the reaction mixture at a temperature sufficient to drive the substitution, typically between 60-100 °C. Monitor the reaction by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water.

  • Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography or distillation under reduced pressure.

Pathway 2: The Ritter Reaction

The Ritter reaction provides a direct route to N-alkyl amides from alcohols or alkenes and nitriles, which can subsequently be hydrolyzed to the corresponding primary amines.[2][3][4]

Synthesis_Pathway_2 start 4-Methyl-2-phenylpent-3-en-2-ol reagent1 Nitrile (e.g., Acetonitrile) Strong Acid (e.g., H₂SO₄) start->reagent1 intermediate N-substituted Amide reagent2 Hydrolysis (Acidic or Basic) intermediate->reagent2 reagent1->intermediate product 4-Methyl-2-phenylpent-3-en-2-amine reagent2->product

Caption: Proposed synthesis via the Ritter Reaction.

Experimental Protocol:

Step 1: Ritter Reaction to form the N-substituted Amide

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, add a solution of 4-methyl-2-phenylpent-3-en-2-ol in a nitrile solvent (e.g., acetonitrile).

  • Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Workup: Pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., sodium hydroxide solution). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude N-substituted amide. This can be purified by crystallization or column chromatography.

Step 2: Hydrolysis of the Amide

  • Reaction: Reflux the purified amide in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • Workup (for acidic hydrolysis): After cooling, basify the reaction mixture with a strong base to deprotonate the amine. Extract the free amine with an organic solvent.

  • Workup (for basic hydrolysis): After cooling, extract the amine directly with an organic solvent.

  • Purification: Dry the organic extracts, remove the solvent, and purify the final product by distillation or column chromatography.

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of 4-methyl-2-phenylpent-3-en-2-amine would rely on a combination of spectroscopic and chromatographic techniques.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: A multiplet in the range of δ 7.2-7.5 ppm corresponding to the five protons of the phenyl group.

  • Vinylic Proton: A signal (likely a doublet or multiplet) around δ 5.0-5.5 ppm for the proton at C3.

  • Methyl Protons: Singlets for the two methyl groups at C4 and a singlet for the methyl group at C2. The exact chemical shifts would depend on the geometry of the double bond and the through-space effects of the phenyl ring.

  • Amine Protons: As a tertiary amine, there are no N-H protons to be observed.[5][6]

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: Several signals in the δ 125-150 ppm region.

  • Alkene Carbons: Signals for C3 and C4 in the δ 120-140 ppm range.

  • Quaternary Carbon (C2): A signal in the δ 50-70 ppm range.

  • Methyl Carbons: Signals in the aliphatic region (δ 15-30 ppm).

Mass Spectrometry (Predicted):

  • Molecular Ion (M+): A peak at m/z = 175, which should be an odd number due to the presence of one nitrogen atom.

  • Major Fragmentation: Alpha-cleavage is a characteristic fragmentation pattern for amines, involving the breaking of a C-C bond adjacent to the nitrogen.[6] This would lead to the loss of an isobutenyl radical or a phenyl radical, resulting in significant fragment ions.

Infrared (IR) Spectroscopy (Predicted):

  • C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C stretching (alkene): A peak around 1650 cm⁻¹.[7]

  • C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-N stretching: A band in the 1250-1020 cm⁻¹ region for the aliphatic amine.[5]

  • Absence of N-H stretching: No significant peaks in the 3300-3500 cm⁻¹ region, confirming its tertiary amine nature.[5][6]

Analytical Chromatography:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for assessing the purity and confirming the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Can be used for purity determination and for preparative separation of isomers if they are formed during the synthesis.

Potential Applications and Research Directions

While specific applications for 4-methyl-2-phenylpent-3-en-2-amine have not been reported, its structural motifs suggest several promising avenues for research.

  • Medicinal Chemistry: The allylamine scaffold is present in numerous pharmacologically active compounds, including antifungals (e.g., naftifine) and antihistamines.[8][9] The presence of a phenyl group and a tertiary amine could impart interesting biological activities. Derivatives of this molecule could be synthesized and screened for a variety of therapeutic targets. Phenyl-containing compounds are also explored for their potential in treating neurodegenerative diseases like Alzheimer's.[10][11]

  • Synthetic Intermediates: The double bond and the amine functionality offer multiple sites for further chemical transformations, making it a potentially valuable building block for the synthesis of more complex molecules.

  • Materials Science: Amines are widely used as curing agents for epoxy resins and as building blocks for polymers and polyamides. The specific structure of this amine could lead to materials with unique properties.

Safety and Handling

No specific toxicity data is available for 4-methyl-2-phenylpent-3-en-2-amine. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Methyl-2-phenylpent-3-en-2-amine represents an under-explored area of chemical space. This guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications, based on established chemical principles and data from analogous structures. The proposed synthetic routes are robust and utilize common laboratory techniques. The predicted spectroscopic data provides a benchmark for the characterization of this molecule. It is hoped that this guide will stimulate further research into this and related compounds, potentially unlocking new discoveries in medicinal chemistry and materials science.

References

  • Enantiospecific Synthesis of α-Tertiary Amines: Ruthenium-Catalyzed Allylic Amination with Aqueous Ammonia. Journal of the American Chemical Society. Available at: [Link]

  • 4-methyl-2-phenylpent-3-en-2-amine (C12H17N). PubChemLite. Available at: [Link]

  • Synthesis of α-Tertiary Amines by the Ruthenium-catalyzed Regioselective Allylic Amination of Tertiary Allylic Esters. Nihon University. Available at: [Link]

  • Synthesis in Review: Allylic tertiary amines and hetero-functionalised 2-oxazolines. Domainex. Available at: [Link]

  • Stereoselective Synthesis of Tertiary Allylic Amines by Titanium‐Catalyzed Hydroaminoalkylation of Alkynes with Tertiary Amines. ResearchGate. Available at: [Link]

  • Allylamine. Wikipedia. Available at: [Link]

  • FTIR spectra of neat allylamine, allylamine-capped and uncapped CQDs. ResearchGate. Available at: [Link]

  • Ritter reaction. Wikipedia. Available at: [Link]

  • Proposed Mechanisms for the Fragmentation of Doubly Allylic Alkenamides (Tingle Compounds) by Low Energy Collisional Activation in a Triple Quadrupole Mass Spectrometer. PubMed. Available at: [Link]

  • Non-enzymatic Acylative Kinetic Resolution of Primary Allylic Amines. Royal Society of Chemistry. Available at: [Link]

  • Scope of allylamine. a: General reaction conditions: allylic... ResearchGate. Available at: [Link]

  • IR: amines. University of Calgary. Available at: [Link]

  • Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. PMC. Available at: [Link]

  • 24.10 Spectroscopy of Amines. OpenStax. Available at: [Link]

  • Ritter Reaction. YouTube. Available at: [Link]

  • Ritter Reaction. Organic Chemistry Portal. Available at: [Link]

  • Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. ResearchGate. Available at: [Link]

  • A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. ResearchGate. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Structural analysis of amines. PharmaXChange. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). Scientific & Academic Publishing. Available at: [Link]

  • Advancing the Catalytic Frontier: New Horizons in Allylic Amine Synthesis Unveiled in 2022. InCatT. Available at: [Link]

  • Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. Available at: [Link]

  • Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. PMC. Available at: [Link]

  • Spectroscopy of Amines. Oregon State University. Available at: [Link]

  • Amines. University of Wisconsin-Platteville. Available at: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. MDPI. Available at: [Link]

  • Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. ResearchGate. Available at: [Link]

  • Phenylstyrylpyrimidine derivatives as potential multipotent therapeutics for Alzheimer's disease. PMC. Available at: [Link]

  • Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. ResearchGate. Available at: [Link]

  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Publishing. Available at: [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. PubMed. Available at: [Link]

  • Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications. MDPI. Available at: [Link]

Sources

Exploratory

Structural and Physicochemical Profiling of 4-Methyl-2-phenylpent-3-en-2-amine: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I approach molecular characterization not merely as a list of properties, but as a dynamic system of interacting atomic forces. 4-Methyl-2-phenylpent-3-en-2-amine (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach molecular characterization not merely as a list of properties, but as a dynamic system of interacting atomic forces. 4-Methyl-2-phenylpent-3-en-2-amine (CAS: 2091073-64-0) is a highly branched, sterically encumbered allylic amine. Its unique architecture—featuring a quaternary stereocenter substituted with a methyl group, a phenyl ring, an amine, and a prenyl-like alkene—makes it a highly valuable building block in the development of chiral ligands and sterically hindered pharmacophores.

This whitepaper provides an in-depth technical roadmap detailing the molecular weight, formula validation, synthesis, and analytical workflows for this compound, grounded in field-proven methodologies and orthogonal validation principles.

Physicochemical Profiling

Understanding the fundamental properties of a molecule is the first step in designing downstream experimental workflows. The molecular formula C₁₂H₁₇N dictates a degree of unsaturation of 5 (one from the alkene, four from the phenyl ring). The macroscopic molecular weight is utilized for bulk stoichiometric calculations during synthesis, while the monoisotopic mass is the critical parameter for High-Resolution Mass Spectrometry (HRMS) validation.

Table 1: Fundamental Physicochemical Parameters
ParameterValueCausality / Analytical Significance
Compound Name 4-Methyl-2-phenylpent-3-en-2-amineIUPAC nomenclature defining the specific allylic amine connectivity.
CAS Registry Number 2091073-64-0Unique identifier for database querying and procurement ( [1]).
Molecular Formula C₁₂H₁₇NDefines the exact atomic composition and degree of unsaturation (DoU = 5).
Molecular Weight 175.27 g/mol Bulk mass used for stoichiometric equivalents in synthetic chemistry.
Monoisotopic Mass 175.1361 DaExact mass of the most abundant isotopes; critical for HRMS ( [2]).
InChIKey JXTLASOSHTXGDS-UHFFFAOYSA-NHash used for exact structural database matching and cheminformatics.

Structural Elucidation & Orthogonal Validation

A core tenet of rigorous analytical science is the establishment of a self-validating system . We cannot rely on a single analytical technique; instead, we must use orthogonal methods (HRMS and NMR) that independently confirm the same structural truth.

Mass Spectrometry (HRMS)

Because the target molecule contains a primary aliphatic amine, it readily accepts a proton. Therefore, positive-ion Electrospray Ionization (ESI+) is the optimal ionization technique. The theoretical pseudomolecular ion [M+H]⁺ is calculated at m/z 176.1439 .

During tandem mass spectrometry (MS/MS), the molecule undergoes predictable, structurally diagnostic fragmentations. The loss of ammonia (-17 Da) is typical for primary amines, but the dominant pathway is the alpha-cleavage of the bulky 2-methylprop-1-enyl group, driven by the stability of the resulting benzylic/imium cation.

MS_Fragmentation Parent Parent Ion[M+H]+ m/z 176.1439 Frag1 Loss of NH3 m/z 159.1174 Parent->Frag1 -NH3 (17 Da) Frag2 Alpha Cleavage (Allyl loss) m/z 120.0813 Parent->Frag2 -C4H7 (55 Da) Frag3 Tropylium Cation m/z 91.0548 Frag2->Frag3 -CH2NH (29 Da)

Fig 1. Proposed ESI-HRMS fragmentation pathway for 4-Methyl-2-phenylpent-3-en-2-amine.

Nuclear Magnetic Resonance (NMR) as an Internal Check

To validate the C₁₂H₁₇N formula, the exact mass must be orthogonally verified by ¹³C NMR. While the formula implies 12 carbon atoms, molecular symmetry dictates the NMR output. The two methyl groups on the C4 alkene terminus are geometrically distinct (one is E and one is Z relative to the bulky C2 substituent). Consequently, the ¹³C NMR spectrum must resolve exactly 10 distinct signals (accounting for the equivalent ortho and meta carbons of the freely rotating phenyl ring) to definitively validate the architecture. Any deviation indicates structural isomerization or impurity ( [3]).

Experimental Workflows

Protocol 1: Synthesis via Ellman’s Sulfinamide Chemistry

Objective: Construct the C₁₂H₁₇N framework via diastereoselective nucleophilic addition. Direct addition of Grignard reagents to ketimines often suffers from poor yields due to competitive enolization. Utilizing a chiral sulfinyl imine activates the electrophile and provides excellent stereocontrol.

  • Imine Condensation: React acetophenone with (R)-2-methylpropane-2-sulfinamide using Ti(OEt)₄ in THF at 70°C for 12 hours.

    • Causality: Ti(OEt)₄ acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine without hydrolyzing the sensitive sulfinamide.

  • Grignard Addition: Cool the isolated sulfinyl imine to -78°C. Dropwise add 2-methylprop-1-enylmagnesium bromide (1.5 eq).

    • Causality: The low temperature maximizes the diastereomeric ratio (dr) by rigidifying the transition state governed by the bulky chiral sulfinyl group.

  • Acidic Deprotection: Treat the purified intermediate with 4M HCl in Dioxane/Methanol (1:1) for 2 hours at room temperature.

    • Causality: These specific acidic conditions selectively cleave the N-S bond of the sulfinamide while leaving the sensitive allylic C-N bond intact, yielding the primary amine hydrochloride.

  • Free Base Isolation: Neutralize with saturated aqueous NaHCO₃ and extract with dichloromethane (3x). Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the free base (MW: 175.27 g/mol ).

Synthesis_Workflow N1 Acetophenone + Ellman's Sulfinamide N2 Chiral Sulfinyl Imine Intermediate N1->N2 Ti(OEt)4, THF, 70°C N3 Nucleophilic Addition (2-methylprop-1-enyl-MgBr) N2->N3 THF, -78°C to RT N4 Acidic Deprotection (HCl/MeOH) N3->N4 Cleavage of Sulfinyl Group N5 4-Methyl-2-phenylpent-3-en-2-amine (C12H17N, MW: 175.27) N4->N5 Free Base Isolation N6 HRMS Analysis [M+H]+ m/z 176.1439 N5->N6 N7 NMR Elucidation (1H & 13C Connectivity) N5->N7

Fig 2. Synthetic and analytical workflow for 4-Methyl-2-phenylpent-3-en-2-amine.

Protocol 2: LC-HRMS Validation

Objective: Confirm the monoisotopic mass (175.1361 Da) and assess purity.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL in 50:50 H₂O:MeCN containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm). Run a linear gradient from 5% to 95% MeCN over 5 minutes at 0.4 mL/min.

    • Causality: The highly lipophilic phenyl and prenyl groups ensure strong retention on the stationary phase; the acidic modifier (formic acid) prevents secondary interactions between the amine and free silanols on the column, ensuring sharp, symmetrical peak elution.

  • Mass Detection: Operate the Q-TOF mass spectrometer in ESI+ mode. Extract the ion chromatogram (EIC) for the exact mass window of m/z 176.1439 ± 5 ppm to confirm the presence of the [M+H]⁺ ion.

References

  • PubChemLite / PubChem Database | Compound Summary for 4-methyl-2-phenylpent-3-en-2-amine (C12H17N) | [Link]

Foundational

An Investigative Guide to the Pharmacological Mechanism of Action of 4-Methyl-2-phenylpent-3-en-2-amine: A Technical Whitepaper for Novel Psychoactive Substance Research

Abstract This technical guide outlines a comprehensive research framework for the elucidation of the pharmacological mechanism of action of the novel compound, 4-Methyl-2-phenylpent-3-en-2-amine. Given the absence of pub...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive research framework for the elucidation of the pharmacological mechanism of action of the novel compound, 4-Methyl-2-phenylpent-3-en-2-amine. Given the absence of published pharmacological data for this specific molecule[1], this document serves as a proactive blueprint for researchers, scientists, and drug development professionals. By leveraging established principles of medicinal chemistry and neuropharmacology, we will dissect the structural attributes of 4-Methyl-2-phenylpent-3-en-2-amine to formulate a series of testable hypotheses regarding its potential molecular targets and physiological effects. This guide provides detailed, step-by-step experimental protocols, from in vitro receptor binding and functional assays to in vivo behavioral paradigms, designed to systematically uncover its pharmacodynamic and pharmacokinetic profile. The overarching goal is to equip research teams with a robust, self-validating experimental strategy to characterize this and other novel psychoactive substances with scientific rigor and integrity.

Introduction and Structural Analysis

The compound 4-Methyl-2-phenylpent-3-en-2-amine is a small molecule with the chemical formula C12H17N[1]. Its structure features a phenyl group and a primary amine, which are characteristic of the phenethylamine class of compounds. Phenethylamines are a broad class of neurotransmitters, hormones, and psychoactive drugs known for their effects on the central nervous system (CNS)[2]. Prominent members of this class include dopamine, norepinephrine, amphetamine, and MDMA[2].

The core structure of 4-Methyl-2-phenylpent-3-en-2-amine suggests a potential for interaction with monoaminergic systems. The presence of a primary amine and a phenyl ring separated by a carbon chain is a common pharmacophore for ligands of monoamine transporters and receptors. The additional methyl groups and the double bond in the pentene chain will likely modulate its potency, selectivity, and metabolic stability compared to simpler phenethylamines.

Hypothesized Pharmacological Profile:

Based on its structural similarity to known psychoactive phenethylamines, we hypothesize that 4-Methyl-2-phenylpent-3-en-2-amine may act as a:

  • Monoamine Transporter Ligand: It could inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT), leading to increased synaptic concentrations of these neurotransmitters.

  • Monoamine Releasing Agent: It might act as a substrate for monoamine transporters, leading to reverse transport (efflux) of neurotransmitters.

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonist: TAAR1 is a key regulator of monoaminergic systems, and many psychoactive phenethylamines are known to be TAAR1 agonists.

  • Adrenergic and/or Dopaminergic Receptor Agonist/Antagonist: Direct interaction with postsynaptic receptors is also a possibility.

This guide will now detail the experimental workflows required to test these hypotheses.

In Vitro Pharmacological Profiling

The initial phase of characterization involves a comprehensive in vitro screening to identify the primary molecular targets of 4-Methyl-2-phenylpent-3-en-2-amine.

Receptor and Transporter Binding Assays

The first step is to determine the binding affinity of the compound for a panel of CNS targets. This is crucial for identifying its primary interaction sites and predicting its potential pharmacological effects.

Experimental Protocol: Radioligand Binding Assays

  • Target Selection: A comprehensive panel of receptors and transporters should be selected, with a primary focus on the monoaminergic system. This includes Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT), and a range of dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT2A, 5-HT2C), and adrenergic (α1, α2, β) receptors[3].

  • Membrane Preparation: Cell membranes expressing the target receptor or transporter are prepared from cultured cell lines (e.g., HEK293, CHO) or from rodent brain tissue.

  • Assay Conditions: For each target, a specific radioligand with known high affinity and selectivity is used. The assay is conducted in a multi-well plate format.

  • Competition Binding: Increasing concentrations of 4-Methyl-2-phenylpent-3-en-2-amine are incubated with the cell membranes and the radioligand.

  • Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki), which represents the affinity of the compound for the target.

Data Presentation:

The binding affinities (Ki values) should be summarized in a table for easy comparison.

TargetKi (nM)
DATTBD
NETTBD
SERTTBD
D2 ReceptorTBD
5-HT2A ReceptorTBD
α2-Adrenergic ReceptorTBD
TAAR1TBD

TBD: To Be Determined

Functional Assays

Once binding affinities are established, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or has no functional effect at the identified targets.

Experimental Protocol: Monoamine Transporter Uptake/Release Assays

  • Cell Culture: Use cell lines stably expressing DAT, NET, or SERT.

  • Uptake Inhibition Assay:

    • Pre-incubate the cells with varying concentrations of 4-Methyl-2-phenylpent-3-en-2-amine.

    • Add a radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

    • After a short incubation, terminate the uptake by washing with ice-cold buffer.

    • Lyse the cells and quantify the amount of radioactivity taken up using a scintillation counter.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the substrate uptake).

  • Release Assay (to test for releasing activity):

    • Pre-load the cells with a radiolabeled substrate.

    • Wash the cells to remove excess extracellular substrate.

    • Add varying concentrations of 4-Methyl-2-phenylpent-3-en-2-amine.

    • After incubation, collect the supernatant and measure the amount of released radioactivity.

    • Calculate the EC50 value (the concentration of the compound that elicits 50% of the maximal release).

Experimental Protocol: Receptor Functional Assays (e.g., for GPCRs)

  • Assay Principle: Depending on the receptor and its signaling pathway, various functional assays can be employed, such as measuring changes in intracellular cyclic AMP (cAMP), calcium mobilization, or β-arrestin recruitment.

  • Example: cAMP Assay for a Gs or Gi-coupled receptor:

    • Use cells expressing the receptor of interest.

    • Incubate the cells with varying concentrations of 4-Methyl-2-phenylpent-3-en-2-amine.

    • For Gs-coupled receptors, stimulate adenylyl cyclase with forskolin and measure the potentiation of cAMP production. For Gi-coupled receptors, measure the inhibition of forskolin-stimulated cAMP production.

    • Quantify cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

    • Determine the EC50 (for agonists) or IC50 (for antagonists) values.

Visualization of Hypothesized Mechanism:

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4-M-2-P 4-Methyl-2-phenylpent-3-en-2-amine DAT Dopamine Transporter (DAT) 4-M-2-P->DAT Inhibition/Reverse Transport VMAT2 VMAT2 Dopamine_vesicle Dopamine Vesicles Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release Dopamine_cyto->DAT Reuptake (Blocked) Dopamine_synapse Dopamine Dopamine_cyto->Dopamine_synapse Efflux D2R Dopamine D2 Receptor Dopamine_synapse->D2R Binding Signal Postsynaptic Signaling D2R->Signal

Caption: Hypothesized interaction of 4-Methyl-2-phenylpent-3-en-2-amine with the dopamine transporter.

In Vivo Behavioral Pharmacology

Following in vitro characterization, in vivo studies in animal models are essential to understand the physiological and behavioral effects of 4-Methyl-2-phenylpent-3-en-2-amine.

Locomotor Activity

A common initial in vivo screen for novel stimulants is to assess their effects on spontaneous locomotor activity in rodents.

Experimental Protocol: Open Field Test

  • Animals: Use male mice or rats.

  • Apparatus: An open field arena equipped with automated photobeam tracking systems.

  • Procedure:

    • Acclimate the animals to the testing room.

    • Administer various doses of 4-Methyl-2-phenylpent-3-en-2-amine (and a vehicle control) via an appropriate route (e.g., intraperitoneal injection).

    • Place the animal in the center of the open field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60 minutes).

  • Data Analysis: Analyze the dose-response relationship for locomotor activity. A significant increase in locomotion would be indicative of stimulant properties.

Rewarding and Reinforcing Properties

To assess the abuse potential of the compound, its rewarding and reinforcing effects must be evaluated.

Experimental Protocol: Conditioned Place Preference (CPP)

  • Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

  • Procedure:

    • Pre-conditioning (Day 1): Allow the animals to freely explore both chambers to determine any baseline preference.

    • Conditioning (Days 2-5): On alternating days, administer the compound and confine the animal to one chamber, and administer the vehicle and confine it to the other chamber.

    • Post-conditioning (Day 6): Allow the animal to freely explore both chambers in a drug-free state.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning phase indicates that the compound has rewarding properties.

Experimental Protocol: Intravenous Self-Administration (IVSA)

  • Procedure:

    • Surgically implant a catheter into the jugular vein of the animal (typically rats).

    • Train the animal to press a lever to receive an infusion of a known reinforcer (e.g., cocaine).

    • Once responding is stable, substitute 4-Methyl-2-phenylpent-3-en-2-amine for the training drug.

  • Data Analysis: If the animal continues to press the lever to receive infusions of the test compound, it is considered to have reinforcing properties. A dose-response curve can be generated to determine the potency of its reinforcing effects.

Visualization of Behavioral Assay Workflow:

G cluster_invivo In Vivo Behavioral Assessment Locomotor Open Field Test (Stimulant Effects) CPP Conditioned Place Preference (Rewarding Properties) Locomotor->CPP IVSA Intravenous Self-Administration (Reinforcing Effects/Abuse Potential) CPP->IVSA Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) IVSA->Microdialysis

Caption: Progressive workflow for in vivo characterization of 4-Methyl-2-phenylpent-3-en-2-amine.

Conclusion and Future Directions

The pharmacological characterization of novel psychoactive substances like 4-Methyl-2-phenylpent-3-en-2-amine is a critical undertaking for both public health and the advancement of neuropharmacology. The experimental framework outlined in this guide provides a systematic and scientifically rigorous approach to elucidating its mechanism of action. By progressing from in vitro binding and functional assays to in vivo behavioral paradigms, researchers can build a comprehensive pharmacological profile of this and other novel compounds.

Future studies should also include metabolic profiling to identify active metabolites and pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these properties is essential for a complete assessment of the compound's potential effects and risks.

References

  • PubChem. 4-methyl-2-phenylpent-3-en-2-amine. National Center for Biotechnology Information. [Link]

  • Perez-Serrano, J., et al. (2010). Receptor binding profile of the antipsychotics included in this study. ResearchGate. [Link]

  • Iversen, L. (2006). Speed, Ecstasy, Ritalin: The Science of Amphetamines. Oxford University Press.
  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40.
  • Simmler, L. D., Buser, C., Donzelli, M., Schramm, Y., Dieu, L. H., & Maurer, J. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470.
  • Sotnikova, T. D., et al. (2004). Dopamine transporter-dependent and -independent actions of trace amine beta-phenylethylamine. The Journal of Neuroscience, 24(38), 8360-8368.
  • Tanda, G., & Goldberg, S. R. (2003). Self-administration of psychostimulants by laboratory animals: a model of drug addiction. In In vivo neuropharmacology and neurophysiology (pp. 231-263). Humana Press.
  • Prus, A. J., Ross, N. C., & Pehrson, A. L. (2017). The behavioral pharmacology of the conditioned place preference test. In Neuromethods (Vol. 129, pp. 109-122). Humana Press.
  • Di Chiara, G., & Tanda, G. (1997).
  • Zaretsky, D., et al. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. MDPI. [Link]

Sources

Exploratory

A Framework for the Thermodynamic Characterization of Novel Amines: The Case of 4-Methyl-2-phenylpent-3-en-2-amine

Abstract The development of novel pharmacologically active compounds requires a deep understanding of their fundamental physicochemical properties. Among these, thermodynamic parameters such as enthalpy of formation, ent...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of novel pharmacologically active compounds requires a deep understanding of their fundamental physicochemical properties. Among these, thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy are critical for predicting stability, solubility, and receptor binding affinity.[1][2][[“]] This guide addresses the characterization of a novel compound, 4-Methyl-2-phenylpent-3-en-2-amine, for which no extensive experimental data currently exists.[4] Instead of a data repository, this whitepaper presents a comprehensive, self-validating framework for determining the thermodynamic properties of this and other new chemical entities. It combines state-of-the-art experimental techniques with robust computational methods, providing researchers, scientists, and drug development professionals with a blueprint for systematic and accurate thermodynamic analysis.

Introduction: The Thermodynamic Imperative in Drug Discovery

The journey of a drug from a lead compound to a clinical candidate is governed by its molecular interactions, which are, in turn, dictated by thermodynamics.[2][5] Key parameters like the Gibbs free energy of binding (


), enthalpy (

), and entropy (

) provide invaluable information about the forces driving drug-target interactions.[2][5] A comprehensive thermodynamic profile is essential for understanding and optimizing these molecular interactions.[2][[“]] For instance, a highly favorable binding affinity (negative

) is the goal, but understanding its enthalpic and entropic contributions allows for more rational drug design.[[“]][5]

This guide uses 4-Methyl-2-phenylpent-3-en-2-amine as a case study to outline a rigorous workflow for establishing a complete thermodynamic dataset. This molecule's structure—containing a tertiary amine, a phenyl group, and a carbon-carbon double bond—presents an interesting case for analysis, including the potential for stereoisomerism.

Molecular Structure and Preliminary Considerations

Molecular Formula: C₁₂H₁₇N[4]

Structure:

Note: This represents one possible isomer. The double bond allows for E/Z isomerism.

Before any measurement, a thorough structural confirmation and purification are paramount. Techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are required to confirm the identity and purity of the synthesized compound. The presence of the C=C double bond necessitates the separation of E and Z isomers, as their distinct geometries will result in different thermodynamic properties.

Experimental Determination of Thermodynamic Properties

A multi-technique experimental approach is necessary to build a complete and validated thermodynamic profile. The core objective is to measure the standard enthalpy of formation (


), standard entropy (

), and heat capacity (

).
Combustion Calorimetry: The Gold Standard for Enthalpy of Formation

The standard enthalpy of formation in the condensed phase is most accurately determined via the enthalpy of combustion (


).[6][7][8] This involves burning a precise mass of the substance in a high-pressure oxygen environment within a bomb calorimeter.[7][9]

Protocol for Combustion Calorimetry:

  • Sample Preparation: A pellet of the purified compound (a known mass, typically ~1g) is prepared.

  • Calorimeter Setup: The pellet is placed in the crucible inside the bomb, which is then sealed and pressurized with pure oxygen. The bomb is submerged in a precisely known mass of water in the calorimeter.

  • Ignition and Data Acquisition: The sample is ignited, and the temperature of the surrounding water is monitored with high precision until it reaches a maximum and begins to cool.[10][11]

  • Calculation: The heat released by the combustion reaction (q) is calculated using the formula q = m x c x ΔT, where 'm' is the mass of the water, 'c' is its specific heat capacity, and 'ΔT' is the temperature change.[8][10]

  • Corrections: Corrections, known as Washburn corrections, are applied to account for standard state conditions.[6]

  • Enthalpy of Formation Calculation: The standard enthalpy of formation (

    
    ) is then calculated using Hess's Law, from the experimentally determined standard enthalpy of combustion (
    
    
    
    ) and the known standard enthalpies of formation for CO₂(g) and H₂O(l).[6][8]
Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[12][13] It is indispensable for measuring heat capacity, melting points, and enthalpies of fusion.[14][15][16]

Protocol for DSC Analysis:

  • Sample Preparation: A small, accurately weighed sample (1-10 mg) is hermetically sealed in an aluminum pan.[13] An empty, sealed pan is used as a reference.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program (e.g., heating at 10 K/min).

  • Data Analysis:

    • Heat Capacity (

      
      ):  The difference in heat flow required to raise the temperature of the sample versus the reference is directly proportional to the sample's heat capacity.[12][16]
      
    • Melting Point (

      
      ) and Enthalpy of Fusion (
      
      
      
      ):
      An endothermic peak in the DSC thermogram indicates melting. The peak onset provides the melting temperature, and the integrated area of the peak yields the enthalpy of fusion.[15]
Vaporization and Sublimation Enthalpies

To determine the gas-phase enthalpy of formation, the enthalpy of vaporization (


) or sublimation (

) is required. These can be measured using techniques like thermogravimetric analysis (TGA) coupled with vapor pressure measurements or specialized calorimeters.

Computational Prediction of Thermodynamic Properties

Computational chemistry provides a powerful, parallel path to determine thermodynamic properties, offering a crucial validation check for experimental results.[17] Density Functional Theory (DFT) is a widely used and reliable method for such calculations.[17][18][19]

Protocol for DFT-Based Thermodynamic Calculations:

  • Structure Modeling: A 3D model of each isomer (E and Z) of 4-Methyl-2-phenylpent-3-en-2-amine is constructed.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[20]

  • Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry. This confirms the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).

  • Thermochemical Analysis: Using the principles of statistical mechanics, the output of the frequency calculation (vibrational modes, rotational constants) is used to compute the standard enthalpy, entropy, and heat capacity in the gas phase at a given temperature (e.g., 298.15 K).[17][20]

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using a suitable isodesmic or atomization reaction scheme, which helps to cancel systematic errors in the calculations.[21]

As a rapid estimation method, Benson Group Increment Theory can also be applied. This empirical method calculates thermodynamic properties by summing the contributions of predefined molecular groups.[22][23][24] While less accurate than DFT, it provides a valuable sanity check.[23]

A Self-Validating System: Integrating Experimental and Computational Data

The cornerstone of this framework is the integration of experimental and computational results to create a self-validating system.

  • Gas-Phase Comparison: The experimental gas-phase enthalpy of formation (derived from combustion calorimetry and enthalpy of sublimation/vaporization) is directly compared to the value predicted by high-level DFT calculations.

  • Condensed-Phase Validation: Computational methods can be extended with solvation models to predict properties in the liquid phase, which can be compared with DSC and other experimental data.

Discrepancies between the two approaches are not failures but opportunities for deeper insight. They may point to experimental errors, inadequacies in the computational model, or unforeseen molecular behaviors, prompting a refined investigation.

Data Presentation and Visualization

All quantitative data should be summarized for clarity.

Table 1: Target Thermodynamic Properties of 4-Methyl-2-phenylpent-3-en-2-amine (Hypothetical Data)

PropertyMethodValue (Unit)

(crystal, 298.15 K)
Combustion CalorimetryTo Be Determined (kJ/mol)
Melting Temperature (

)
DSCTo Be Determined (K)

DSCTo Be Determined (kJ/mol)
Heat Capacity,

(crystal)
DSCTo Be Determined (J/mol·K)

(gas, 298.15 K)
DFT CalculationTo Be Determined (kJ/mol)

(gas, 298.15 K)
DFT CalculationTo Be Determined (J/mol·K)

Visualizations:

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimental Determination cluster_calc Data Derivation Synthesis Synthesis & Isomer Separation Purification Purification & Purity Assay Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure BombCal Bomb Calorimetry (ΔcH°) Structure->BombCal DSC DSC Analysis (Tm, ΔfusH, Cp) Structure->DSC Vapor Vapor Pressure Measurement (ΔvapH) Structure->Vapor Hess Hess's Law Calculation (ΔfH°crystal) BombCal->Hess GasPhase Gas-Phase Calculation (ΔfH°gas) Vapor->GasPhase Hess->GasPhase

Caption: Experimental workflow for thermodynamic characterization.

Computational_Workflow Input 1. Build 3D Molecular Structure (E & Z Isomers) Opt 2. DFT Geometry Optimization Input->Opt Freq 3. DFT Frequency Calculation Opt->Freq StatMech 4. Statistical Mechanics Analysis Freq->StatMech Properties 5. Predict Gas-Phase Properties (ΔfH°, S°, Cp) StatMech->Properties

Caption: Computational workflow using Density Functional Theory.

Validation_Loop Exp Experimental Data (Calorimetry, DSC) Validate Comparison & Validation Discrepancy Analysis Exp->Validate Comp Computational Data (DFT, Ab Initio) Comp->Validate Refine Refine Model or Re-run Experiment Validate->Refine Discrepancy Result Validated Thermodynamic Dataset Validate->Result Agreement Refine->Exp Refine->Comp

Caption: Integrated loop for data validation and refinement.

Conclusion

References

  • Benson, S. W. (1976). Thermochemical Kinetics. Grokipedia.
  • Wikipedia contributors. (n.d.). Benson group-increment theory. Wikipedia.
  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Analytical Chemistry, 41(2), 330–336.
  • Fiveable. (n.d.). Computational Thermodynamic Properties. Fiveable.
  • SlideShare. (n.d.). Intro to Thermodynamic Aspects of Active Pharmaceutical Ingredients.
  • Laughton, C. (2011). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery World.
  • Chaires, J. B. (2015). Thermodynamic studies for drug design and screening. Expert Opinion on Drug Discovery, 10(7), 713-725.
  • Ribeiro da Silva, M. A. V., et al. (2022). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. ACS Omega, 7(44), 40393–40401.
  • Bernet, J., et al. (2026). Density Functional Theory Predictions of Derivative Thermodynamic Properties of a Confined Fluid. arXiv.
  • Ghasempour, H., et al. (2022). Investigation of Thermodynamic Properties and Hardness by DFT Calculations of S2X2 isomers (X: F, Cl, Br). Chemical Methodologies, 6(1), 1-10.
  • Bartel, C. J., et al. (2021). Review of computational approaches to predict the thermodynamic stability of inorganic solids. OSTI.gov.
  • PubChemLite. (n.d.). 4-methyl-2-phenylpent-3-en-2-amine (C12H17N).
  • Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?.
  • RMG-Py Documentation. (n.d.). Thermochemistry Estimation.
  • Pearson. (2022). Enthalpy of Formation Explained.
  • MDPI. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains.
  • Science-Revision.co.uk. (n.d.). Calorimetry.
  • Chaires, J. B. (2022). Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. MDPI.
  • Rocha, M. A., et al. (2005). Measurement and Prediction of Thermochemical Properties. Journal of Chemical & Engineering Data, 50(4).
  • Academia.edu. (n.d.). Computational thermochemistry: extension of Benson group additivity approach to organoboron compounds.
  • IntechOpen. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
  • Simmie, J. M., & Scurto, A. M. (2018). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. Journal of Physical Chemistry A, 122(14), 3679–3699.
  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • RevisionDojo. (2025). Enthalpy of Combustion Explained.
  • MME Revise. (n.d.). Enthalpy Changes and Calorimetry.
  • Intertek. (n.d.). Differential Scanning Calorimetry (DSC) Analysis.
  • EAG Laboratories. (n.d.). DSC Analysis of Polymers.
  • Sigma-Aldrich. (n.d.). 4-methyl-2-phenylpentan-2-amine.
  • ResearchGate. (2026). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines.
  • University of California, Irvine. (n.d.). How to get an enthalpy of formation from ab initio calculations.
  • Unacademy. (n.d.). What are amine's properties?.
  • University of Texas at Austin. (2012). Thermodynamics of CO₂ loaded aqueous amines.
  • Guidechem. (n.d.). 4-methyl-2-phenylpent-3-en-2-ol 105337-08-4 wiki.
  • National Institutes of Health. (n.d.). 4-Methyl-3-phenylpent-3-en-2-one. PubChem.
  • ChemicalBook. (n.d.). 4-METHYL-3-PHENYLPENT-3-EN-2-ONE | 53546-26-2.
  • Chua, S. (2019). Chemical Energetics: Experimental Method to Determine Enthalpy Change of Combustion.
  • Brown, J. (n.d.). Experimental methods for determining enthalpy changes. Doc Brown's Chemistry.

Sources

Foundational

Theoretical Toxicity Profile and Preclinical Screening Strategy for 4-Methyl-2-phenylpent-3-en-2-amine

Target Audience: Toxicologists, DMPK Scientists, and Preclinical Drug Development Professionals Compound: 4-Methyl-2-phenylpent-3-en-2-amine (CAS: 2091073-64-0) Because empirical in vivo literature on 4-Methyl-2-phenylpe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, DMPK Scientists, and Preclinical Drug Development Professionals Compound: 4-Methyl-2-phenylpent-3-en-2-amine (CAS: 2091073-64-0)

Because empirical in vivo literature on 4-Methyl-2-phenylpent-3-en-2-amine is virtually non-existent, evaluating its safety requires a first-principles approach. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the molecule’s structural alerts, predict its toxicokinetic liabilities, and provide a self-validating in vitro screening framework to empirically test these hypotheses.

Structural Analysis & Predictive Toxicokinetics (ADME)

To understand the theoretical toxicity of 4-Methyl-2-phenylpent-3-en-2-amine, we must first analyze its core structural motifs:

  • The Quaternary Alpha-Carbon: The alpha-carbon (C2) is fully substituted, bonded to a methyl group, a phenyl ring, a primary amine, and an isobutenyl side chain.

    • Causality: The complete absence of an alpha-hydrogen renders this molecule highly resistant to oxidative deamination by Monoamine Oxidase (MAO). This steric hindrance predicts a prolonged biological half-life, bypassing standard first-pass amine clearance.

  • High Lipophilicity: The combination of the phenyl ring and the branched aliphatic pentene chain significantly increases the partition coefficient (LogP). This suggests rapid absorption and unhindered penetration across the blood-brain barrier (BBB).

  • The Isobutenyl Moiety (C3=C4): The double bond in the side chain is electron-rich and highly exposed, making it a prime target for Phase I hepatic oxidation.

Mechanistic Toxicology: The Epoxide Bioactivation Pathway

The primary toxicological liability of this compound lies in its potential for metabolic bioactivation. While the parent compound may act as a CNS stimulant, its hepatic metabolites present a severe risk for Drug-Induced Liver Injury (DILI).

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) catalyze the addition of an oxygen atom across the C3=C4 double bond, generating a highly reactive epoxide intermediate.

Causality of Toxicity: Epoxides act as "hard" electrophiles. If they are not rapidly neutralized by Glutathione S-Transferase (GST), they undergo SN2 nucleophilic attack by the sulfhydryl groups of cysteine or the primary amines of lysine residues on hepatic proteins. This covalent binding disrupts native protein folding, triggers cellular stress pathways, and can initiate immune-mediated hepatotoxicity 1.

MetabolicPathway Parent 4-Methyl-2-phenylpent- 3-en-2-amine CYP450 CYP3A4 / CYP2D6 Oxidation Parent->CYP450 Hepatic Phase I Epoxide Reactive Epoxide Intermediate CYP450->Epoxide Epoxidation of C3=C4 bond Detox GSH Conjugation (Detoxification) Epoxide->Detox Glutathione S-Transferase Tox Protein Covalent Binding (Hepatotoxicity) Epoxide->Tox Nucleophilic attack by Cys/Lys

Fig 1. Theoretical CYP450-mediated bioactivation pathway of 4-Methyl-2-phenylpent-3-en-2-amine.

In Vitro Toxicity Screening: Self-Validating Protocols

To empirically validate this theoretical profile, we must deploy a multi-tiered screening strategy. The following protocols are designed as self-validating systems—utilizing internal controls to prove the mechanism of toxicity, rather than merely observing cell death.

Protocol A: Reactive Metabolite Trapping via LC-MS/MS

Purpose: To confirm the formation of the transient reactive epoxide. Causality: Because reactive epoxides degrade rapidly, direct measurement is nearly impossible. We use reduced glutathione (GSH) as a nucleophilic "trap." The detection of a stable GSH-adduct serves as definitive, self-validating proof that bioactivation has occurred 1.

Step-by-Step Methodology:

  • Incubation: Combine 10 µM of 4-Methyl-2-phenylpent-3-en-2-amine with Human Liver Microsomes (HLMs, 1 mg/mL protein), 5 mM GSH, and an NADPH regenerating system in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 60 minutes.

  • Quenching: Terminate the enzymatic reaction by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Inject the clarified supernatant into a UPLC system coupled to a triple quadrupole mass spectrometer.

  • Detection: Utilize neutral loss scanning (specifically monitoring for a loss of 129 Da, which is characteristic of the gamma-glutamyl moiety cleavage) to selectively identify and structurally elucidate the GSH conjugates.

Workflow Step1 Incubation with HLM & GSH Step2 Protein Precipitation Step1->Step2 Step3 LC-MS/MS Analysis Step2->Step3 Step4 Neutral Loss Scanning (m/z 129) Step3->Step4 Step5 Adduct Structural Elucidation Step4->Step5

Fig 2. LC-MS/MS workflow for trapping and identifying reactive epoxide metabolites using GSH.

Protocol B: CYP450 Time-Dependent Inhibition (TDI) Assay

Purpose: To determine if the generated epoxide acts as a mechanism-based (suicide) inhibitor of CYP450. Causality: If the epoxide is highly reactive, it may covalently bind to the heme or apoprotein of the CYP enzyme that generated it before it can escape the active site. This leads to irreversible enzyme inactivation, posing a severe risk for drug-drug interactions (DDIs). By comparing IC50 shifts in the presence versus absence of NADPH, the system self-validates mechanism-based inhibition against standard reversible inhibition 2.

Step-by-Step Methodology:

  • Pre-incubation: Mix the test compound (0.1 to 50 µM) with HLMs (0.5 mg/mL). Run two parallel arms: one fortified with NADPH (to initiate metabolism) and one without NADPH (control).

  • Time-Course Sampling: Incubate at 37°C and draw aliquots at 0, 10, 20, 30, and 45 minutes.

  • Substrate Addition: Immediately dilute the aliquots 10-fold into a secondary incubation mixture containing a CYP3A4-specific probe substrate (e.g., midazolam) and fresh NADPH.

  • Quantification: Incubate for 10 minutes, quench with acetonitrile, and measure the formation of 1'-hydroxymidazolam via LC-MS/MS. A time-dependent decrease in enzyme activity exclusively in the NADPH-fortified arm confirms mechanism-based inhibition.

Protocol C: 3D Hepatotoxicity Screening in CYP-Competent Cells

Purpose: To assess downstream cellular toxicity and DILI risk. Causality: Standard HepG2 cells are fundamentally inadequate for this assay because they rapidly dedifferentiate in vitro and lose basal CYP450 expression. Testing 4-Methyl-2-phenylpent-3-en-2-amine in standard HepG2 cells would likely yield a false negative because the toxic epoxide would never be generated. Therefore, we must utilize primary-like HepaFH3 cells 3 or lentivirally-transduced HepG2 cells overexpressing CYP3A4 4. This ensures the metabolic bioactivation machinery is present to accurately model human hepatotoxicity.

Quantitative Data Summary

The table below outlines the theoretical physicochemical properties and the critical assay thresholds used to evaluate the screening data.

Parameter / AssayPredicted Value / ThresholdToxicological Implication
Molecular Weight 175.14 g/mol Highly favorable for rapid absorption.
MAO Susceptibility Zero (Quaternary

-carbon)
Prolonged half-life; high systemic exposure.
GSH Trapping (LC-MS/MS) Detection of m/z +307 adductConfirms Phase I epoxidation of the C3=C4 bond.
CYP450 TDI (IC50 Shift)

-fold shift (+/- NADPH)
Indicates irreversible suicide inhibition of CYP3A4.
HepaFH3 Cytotoxicity (IC50)

µM
High risk for clinical Drug-Induced Liver Injury (DILI).

References

  • Screening Reactive Metabolites Bioactivated by Multiple Enzyme Pathways Using a Multiplexed Microfluidic System National Institutes of Health (NIH) / PMC[Link]

  • CYP450 Time-Dependent Inhibition (TDI) Assay Creative Bioarray[Link]

  • Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology ResearchGate[Link]

  • Development of HepG2-derived cells expressing cytochrome P450s for assessing metabolism-associated drug-induced liver toxicity SciSpace[Link]

Sources

Exploratory

Comprehensive Thermal Analysis of 4-Methyl-2-phenylpent-3-en-2-amine: Methodologies for Boiling and Melting Point Determination

Executive Summary The compound 4-Methyl-2-phenylpent-3-en-2-amine (CAS: 2091073-64-0) presents a unique challenge in physicochemical characterization. As a sterically hindered, unsaturated benzylic amine, it possesses co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Methyl-2-phenylpent-3-en-2-amine (CAS: 2091073-64-0) presents a unique challenge in physicochemical characterization. As a sterically hindered, unsaturated benzylic amine, it possesses competing structural features that complicate standard thermal analysis. Because empirical literature data for this specific molecule is virtually non-existent, researchers must rely on rigorous, self-validating empirical protocols to determine its melting point (MP) and boiling point (BP).

This whitepaper establishes an authoritative methodological framework for the thermal analysis of 4-Methyl-2-phenylpent-3-en-2-amine. By moving away from artifact-prone legacy methods (e.g., atmospheric distillation and capillary melting) and adopting advanced instrumental techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), drug development professionals can obtain high-fidelity thermodynamic data without risking thermal degradation.

Structural Profiling and Thermal Causality

To design an accurate thermal analysis protocol, one must first understand the structural causality dictating the molecule's behavior. The physicochemical properties of 4-Methyl-2-phenylpent-3-en-2-amine are governed by the quaternary-like C2 chiral center, which is simultaneously benzylic and allylic.

  • Steric Disruption and Melting Point: The C2 carbon is bonded to a methyl group, a phenyl ring, a primary amine, and a 2-methylprop-1-enyl group. This extreme steric congestion prevents efficient crystalline lattice packing. Consequently, the melting point is significantly depressed, making the compound either a highly viscous liquid or a low-melting solid at ambient temperature.

  • Hydrogen Bonding: The primary amine (-NH2) engages in intermolecular hydrogen bonding, which elevates the boiling point relative to a purely hydrocarbon analog.

  • Thermal Lability (The Deamination Risk): The most critical factor in analyzing this compound is its thermal instability. Because the C2 position is both allylic and benzylic, the C2–N bond is highly susceptible to thermal cleavage. Heating the compound to its atmospheric boiling point provides the activation energy for deamination (loss of NH

    
    ), driven by the formation of a highly resonance-stabilized conjugated diene.
    

Attempting to boil this compound at standard atmospheric pressure (760 Torr) will result in degradation before the true boiling point is reached. Therefore, standard methodologies must be abandoned in favor of vacuum-assisted and inert-gas-purged instrumental techniques.

Structure Struct 4-Methyl-2-phenylpent-3-en-2-amine Structural Features Amine Primary Amine (-NH2) Struct->Amine Alkene Trisubstituted Alkene Struct->Alkene Steric Quaternary C2 Center Struct->Steric Hbond Hydrogen Bonding (Elevates BP/MP) Amine->Hbond Oxidation Oxidative Deamination (Requires N2 Purge) Amine->Oxidation Polymer Thermal Polymerization (Prevents Atmos. Boiling) Alkene->Polymer Pack Disrupted Crystal Packing (Depresses MP) Steric->Pack

Logical relationship between structural features and thermal behavior.

Methodological Rationale (E-E-A-T)

A self-validating analytical system requires that the limits of the compound be established before the primary measurement is taken.

Melting Point via DSC

For low-melting or polymorphic compounds, standard capillary melting point apparatuses lack the sensitivity to detect the exact onset of the endotherm. We utilize Differential Scanning Calorimetry (DSC) in accordance with [1]. By encapsulating the sample in a hermetically sealed aluminum pan and purging with nitrogen, we eliminate the risk of oxidative degradation and moisture absorption, capturing the precise melting onset (


).
Boiling Point via TGA and Vacuum Distillation

To safely determine the boiling point, we must first establish the compound's thermal degradation threshold (


) using Thermogravimetric Analysis (TGA)  per  [2]. Once 

is known, a vacuum distillation protocol is designed to ensure the compound boils well below this degradation ceiling. The observed vacuum boiling point is then mathematically extrapolated to standard atmospheric pressure using the Clausius-Clapeyron equation. This two-step validation aligns with the stringent requirements of [3].
Table 1: Predictive Thermal Properties & Intermolecular Forces
Structural FeatureIntermolecular Force / EffectImpact on Thermal Properties
Primary Amine (-NH

)
Hydrogen bondingElevates BP; increases hygroscopicity.
Phenyl Ring Pi-pi stacking, London dispersionElevates BP; provides moderate lattice stability.
Steric Congestion at C2 Disruption of crystal packingDepresses MP (likely a low-melting solid or viscous liquid).
Allylic/Benzylic C2 Thermal lability (Deamination)Lowers decomposition threshold (

); prevents atmospheric boiling.

Step-by-Step Experimental Protocols

The following protocols constitute a self-validating workflow designed to prevent artifactual data generation.

Protocol A: Melting Point Determination via DSC
  • Calibration: Calibrate the DSC instrument for temperature and heat flow using high-purity Indium (

    
     = 156.6°C) and Zinc (
    
    
    
    = 419.5°C) standards.
  • Sample Preparation: In a low-humidity environment (glove box recommended due to the amine's hygroscopicity), weigh 2.0 to 5.0 mg of 4-Methyl-2-phenylpent-3-en-2-amine into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan with an aluminum lid using a sample press to prevent the volatilization of the amine during heating.

  • Thermal Method:

    • Equilibrate the sample at 25°C.

    • Cool at a rate of 10°C/min to -50°C and hold for 5 minutes to ensure complete crystallization of the sterically hindered matrix.

    • Heat at a controlled ramp rate of 10°C/min up to 150°C under a continuous Nitrogen purge (50 mL/min).

  • Data Extraction: Analyze the thermogram to identify the first-order endothermic transition. The extrapolated onset temperature of this peak represents the true thermodynamic melting point (

    
    ).
    
Protocol B: Boiling Point Determination via TGA and Vacuum Distillation

Step 1: Establishing the Thermal Ceiling (TGA)

  • Load 10-15 mg of the sample into a platinum TGA pan.

  • Ramp the temperature from 25°C to 400°C at 10°C/min under a Nitrogen atmosphere (40 mL/min).

  • Identify

    
     as the temperature at which 5% mass loss occurs (excluding initial moisture loss). Do not exceed this temperature during distillation.
    

Step 2: Vacuum Distillation

  • Assemble a short-path distillation apparatus equipped with a highly accurate digital vacuum gauge and a cold trap.

  • Load the compound into the distillation flask with a PTFE magnetic stir bar to prevent bumping.

  • Apply a stable vacuum of 10 Torr (mmHg).

  • Gradually heat the flask using an oil bath. Monitor the vapor temperature closely.

  • Record the boiling point when a steady reflux is established and the vapor temperature stabilizes.

  • Extrapolation: Use a pressure-temperature nomograph or the Clausius-Clapeyron equation to calculate the theoretical atmospheric boiling point, noting it as "extrapolated" in final documentation.

Table 2: Self-Validating Instrumental Parameters
TechniqueStandard ComplianceKey ParametersPurpose in Validation
DSC ASTM E79410°C/min ramp, N

purge (50 mL/min), Hermetic Al pan
Prevents oxidative degradation; captures precise

onset.
TGA ASTM E113110°C/min ramp to 400°C, N

purge
Establishes

to set the maximum safe distillation temperature.
Distillation USP <891> (Adapted)10 Torr vacuum, short-path setupLowers BP below

; prevents thermal deamination.

Experimental Workflow Visualization

The following diagram maps the logical execution of the self-validating thermal analysis system. By running TGA prior to distillation, the protocol ensures that the structural integrity of 4-Methyl-2-phenylpent-3-en-2-amine is maintained throughout the characterization process.

Workflow cluster_MP Melting Point (MP) Analysis cluster_BP Boiling Point (BP) Analysis Start 4-Methyl-2-phenylpent-3-en-2-amine Sample Preparation DSC DSC (ASTM E794) Hermetic Al Pan, N2 Purge Start->DSC TGA TGA (ASTM E1131) Determine T_decomp Start->TGA Cool Cool to -50°C (Ensure Crystallization) DSC->Cool Heat Ramp 10°C/min Record Endotherm Onset (Tm) Cool->Heat Result Validated Thermal Profile (USP <891> Compliant) Heat->Result VacDist Vacuum Distillation (e.g., 10 Torr) TGA->VacDist Extrapolate Clausius-Clapeyron Extrapolation to 760 Torr VacDist->Extrapolate Extrapolate->Result

Experimental workflow for self-validating thermal analysis.

References

  • ASTM International. (2018). ASTM E794-06(2018): Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis. Retrieved from[Link]

  • ASTM International. (2020). ASTM E1131-20: Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from[Link]

  • Lab Manager. (2026). Thermal Analysis: Stability, Decomposition, and Material Properties (Referencing USP <891>). Retrieved from[Link]

Foundational

literature review of 4-Methyl-2-phenylpent-3-en-2-amine synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-Methyl-2-phenylpent-3-en-2-amine Abstract Introduction The synthesis of sterically hindered amines, particularly tertiary and allylic amines, is a significant challenge i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-Methyl-2-phenylpent-3-en-2-amine

Abstract

Introduction

The synthesis of sterically hindered amines, particularly tertiary and allylic amines, is a significant challenge in organic chemistry. These motifs are prevalent in a wide range of biologically active molecules and pharmaceutical agents. This guide focuses on the synthesis of 4-Methyl-2-phenylpent-3-en-2-amine, a molecule that combines the structural features of a tertiary carbon center, an allylic system, and a phenyl group. A thorough review of existing literature reveals a notable absence of established protocols for this specific target.

In the absence of direct methods, this guide proposes two logical and feasible synthetic strategies:

  • Pathway 1: Functional group interconversion from the corresponding tertiary allylic alcohol, 4-methyl-2-phenylpent-3-en-2-ol.

  • Pathway 2: Construction of the C-N bond via reductive amination of a suitable α,β-unsaturated ketone precursor.

Each pathway will be discussed in detail, including the synthesis of necessary precursors, the rationale behind the chosen reactions, and potential experimental challenges.

Proposed Synthetic Pathway 1: Synthesis from a Tertiary Allylic Alcohol

This pathway begins with the known tertiary allylic alcohol, 4-methyl-2-phenylpent-3-en-2-ol[1], and focuses on the challenging transformation of the hydroxyl group into a primary amine.

Synthesis of Precursor: 4-Methyl-2-phenylpent-3-en-2-ol

The alcohol precursor can be synthesized via a Grignard reaction. The addition of a phenylmagnesium halide (e.g., phenylmagnesium bromide) to mesityl oxide (4-methyl-3-penten-2-one) will yield the desired tertiary allylic alcohol. This is a standard and reliable method for the formation of tertiary alcohols.

Conversion of Tertiary Alcohol to Primary Amine

The direct substitution of a tertiary hydroxyl group is notoriously difficult due to steric hindrance and the poor leaving group nature of the hydroxide ion. Therefore, specialized methods are required.

The Ritter reaction is a robust method for synthesizing tertiary amines from tertiary alcohols.[2] The reaction proceeds through a stable tertiary carbocation, which is then trapped by a nitrile, followed by hydrolysis.

Mechanism: The reaction is initiated by the protonation of the alcohol by a strong acid (e.g., sulfuric acid), followed by the loss of water to form a resonance-stabilized tertiary allylic carbocation. This electrophilic intermediate is then attacked by the lone pair of electrons on the nitrogen atom of a nitrile solvent, such as acetonitrile. The resulting nitrilium ion is subsequently hydrolyzed in the aqueous workup to yield a stable N-substituted amide. Finally, hydrolysis of the amide under acidic or basic conditions liberates the target primary amine.

Ritter_Reaction_Pathway cluster_0 Pathway 1: Ritter Reaction Alcohol 4-Methyl-2-phenylpent-3-en-2-ol Carbocation Tertiary Allylic Carbocation Alcohol->Carbocation H₂SO₄ -H₂O Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium CH₃CN Amide N-acetylated Amine Nitrilium->Amide H₂O (workup) Amine 4-Methyl-2-phenylpent-3-en-2-amine Amide->Amine 1. NaOH, H₂O, Δ 2. H₃O⁺

Caption: Proposed synthesis via the Ritter reaction.

Experimental Protocol (Hypothetical):

  • Carbocation Formation and Nitrile Addition: To a stirred solution of 4-methyl-2-phenylpent-3-en-2-ol (1.0 eq) in acetonitrile (used as both reactant and solvent) at 0 °C, slowly add concentrated sulfuric acid (2.0 eq).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC).

  • Hydrolysis of Nitrilium Ion: Upon completion, carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-methyl-2-phenylpent-3-en-2-yl)acetamide.

  • Amide Hydrolysis: To the crude amide, add a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 8-12 hours until the amide is fully consumed (monitored by TLC).

  • Final Workup: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with water, then brine, and dry over anhydrous potassium carbonate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude amine can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the final product.

Proposed Synthetic Pathway 2: Reductive Amination of a Ketone

This classic and highly versatile pathway involves the synthesis of an α,β-unsaturated ketone followed by its conversion to the target amine via reductive amination.[3][4]

Synthesis of Precursor: 4-Phenyl-3-methylpent-3-en-2-one

The required ketone precursor is 4-phenyl-3-methylpent-3-en-2-one. While this specific isomer is not widely documented, a logical synthesis involves an aldol condensation reaction.

Proposed Synthesis: An acid- or base-catalyzed aldol condensation between benzaldehyde and 3-methyl-2-butanone would be a suitable method. The enolate of 3-methyl-2-butanone would attack the benzaldehyde carbonyl, and subsequent dehydration of the resulting aldol adduct would yield the desired α,β-unsaturated ketone. This type of condensation is a standard procedure in organic synthesis.[5][6]

Reductive Amination

Reductive amination is a one-pot procedure where a ketone reacts with an amine source (here, ammonia) to form an intermediate imine, which is then reduced in situ to the corresponding amine.

Mechanism: The ketone first reacts with ammonia to form a hemiaminal, which then dehydrates to an imine intermediate. A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to yield the final amine. The choice of reducing agent is critical; it must be mild enough not to reduce the starting ketone but reactive enough to reduce the imine.

Suitable Reducing Agents:

  • Sodium Cyanoborohydride (NaBH₃CN): The classic choice for reductive amination, as it is selective for imines in the presence of carbonyls at neutral to slightly acidic pH.[4]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, which is also highly effective for reductive aminations.[4]

Reductive_Amination_Pathway cluster_1 Pathway 2: Reductive Amination Ketone 4-Phenyl-3-methylpent-3-en-2-one Imine Imine Intermediate Ketone->Imine NH₃ -H₂O Amine 4-Methyl-2-phenylpent-3-en-2-amine Imine->Amine [H] (e.g., NaBH₃CN)

Caption: Proposed synthesis via reductive amination.

Experimental Protocol (Hypothetical):

  • Imine Formation: In a round-bottom flask, dissolve 4-phenyl-3-methylpent-3-en-2-one (1.0 eq) in methanol. Add ammonium acetate (5.0 eq) or a saturated solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the solution to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS to confirm the disappearance of the ketone/imine intermediate.

  • Quenching: Carefully quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2) to destroy any unreacted borohydride (Caution: HCN gas may evolve). Stir for 1 hour.

  • Basification and Extraction: Make the solution basic (pH ~10-11) by adding 6M NaOH. Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous potassium carbonate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Comparative Analysis of Synthetic Pathways

FeaturePathway 1: Ritter ReactionPathway 2: Reductive Amination
Starting Material 4-Methyl-2-phenylpent-3-en-2-ol4-Phenyl-3-methylpent-3-en-2-one
Key Transformation C-OH to C-NH₂C=O to CH-NH₂
Number of Steps 2 (from alcohol)2 (from benzaldehyde and ketone)
Reagents/Conditions Strong acid (H₂SO₄), Nitrile, HeatAldol condensation, NH₃ source, Mild reducing agent (NaBH₃CN)
Potential Advantages More direct if alcohol is available; utilizes a powerful C-N bond-forming reaction.A very general and reliable method; avoids harsh acidic conditions in the final step.
Potential Challenges Requires strongly acidic conditions; potential for side reactions (elimination, rearrangement); amide hydrolysis can be slow.Requires the synthesis of a specific ketone isomer; potential for over-alkylation (though minimal with ammonia); toxicity of cyanoborohydride.

Conclusion

While no direct synthesis of 4-Methyl-2-phenylpent-3-en-2-amine has been reported, this guide outlines two highly plausible and robust synthetic strategies based on fundamental and well-established organic reactions.

  • Pathway 1, the Ritter Reaction, presents a direct conversion from the corresponding tertiary allylic alcohol. Its success hinges on the stability of the intermediate carbocation and the efficiency of the two hydrolysis steps.

  • Pathway 2, via Reductive Amination, offers a classic and often high-yielding alternative. This route's primary challenge lies in the initial, efficient synthesis of the required α,β-unsaturated ketone isomer.

Both proposed pathways provide a solid foundation for the experimental pursuit of 4-Methyl-2-phenylpent-3-en-2-amine. The choice between them may depend on the availability of starting materials and the researcher's preference for the reaction conditions involved. It is recommended that both routes be explored to determine the most efficient and scalable method for the synthesis of this novel compound.

References

Sources

Exploratory

Ionization Dynamics and pKa Profiling of 4-Methyl-2-phenylpent-3-en-2-amine: A Comprehensive Technical Guide

Executive Summary In the realm of drug development and physical organic chemistry, the ionization constant (pKa) of a molecule dictates its solubility, membrane permeability, and target receptor binding affinity. 4-Methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and physical organic chemistry, the ionization constant (pKa) of a molecule dictates its solubility, membrane permeability, and target receptor binding affinity. 4-Methyl-2-phenylpent-3-en-2-amine is a highly sterically hindered, lipophilic primary amine. Because of its complex structural microenvironment—featuring both benzylic and allylic characteristics on a fully substituted alpha-carbon—standard predictive models often fail to capture its true ionization behavior.

As an Application Scientist, I have designed this whitepaper to deconstruct the electronic environment of this molecule, establish a theoretical pKa framework, and provide field-proven, self-validating experimental protocols for precise thermodynamic pKa determination.

Structural Deconstruction & Electronic Environment

To understand the ionization of 4-Methyl-2-phenylpent-3-en-2-amine, we must analyze the architecture surrounding the nitrogen atom. The primary amine resides on a fully substituted alpha-carbon (C2), which is flanked by three distinct moieties:

  • A methyl group (-CH₃)

  • A phenyl ring (-C₆H₅)

  • A 2-methylprop-1-enyl group (-CH=C(CH₃)₂)

This unique topology governs its basicity through two competing mechanistic forces:

  • Inductive Electron Withdrawal (-I Effect): The sp² hybridized carbons of both the aromatic ring and the adjacent alkene are significantly more electronegative than standard sp³ alkyl chains. They inductively pull electron density away from the nitrogen atom, reducing the nucleophilicity and basicity of the lone pair.

  • Steric Desolvation: The extreme steric bulk surrounding the nitrogen severely restricts the approach of water molecules. In aqueous media, the conjugate acid (ammonium ion) relies heavily on hydrogen bonding with solvent molecules for thermodynamic stability. The bulky phenyl and isobutenyl groups create a hydrophobic shield, destabilizing the protonated state and driving the pKa downward.

Based on these principles, we can predict its pKa by comparing it to structurally adjacent baseline molecules. While a standard aliphatic amine has a pKa of ~10.5, the dual sp² systems in our target molecule will suppress this value significantly, placing the predicted pKa in the range of 8.90 – 9.10 .

Comparative Ionization Data

The table below summarizes the quantitative pKa data of relevant structural analogs to contextualize the predicted basicity of our target compound.

CompoundStructural ClassificationExperimental pKaReference
Benzylamine Primary Benzylic Amine9.331
Allylamine Primary Allylic Amine9.49[[2]]()
Cumylamine α,α-Dimethyl Benzylic Amine9.363
4-Methyl-2-phenylpent-3-en-2-amine α,α-Disubstituted Allylic/Benzylic Amine~8.90 - 9.10Predicted

Experimental Workflow Visualization

To accurately determine the pKa of a highly lipophilic amine, a single methodology is insufficient. We employ an orthogonal workflow utilizing both potentiometric and spectroscopic techniques to ensure absolute data integrity.

Workflow cluster_0 Method A: Potentiometric Titration cluster_1 Method B: NMR Titration Start 4-Methyl-2-phenylpent-3-en-2-amine Sample Preparation & QC Poten Co-solvent Titration (MeOH/Water Mixtures) Start->Poten NMR 1H-NMR Titration (Aqueous Buffer / D2O) Start->NMR YS_Plot Yasuda-Shedlovsky Extrapolation to 0% MeOH Poten->YS_Plot Final Thermodynamic pKa Determination & Orthogonal Validation YS_Plot->Final HH_Fit Henderson-Hasselbalch Non-linear Regression NMR->HH_Fit HH_Fit->Final

Figure 1: Orthogonal workflow for pKa determination of lipophilic amines.

Self-Validating Experimental Protocols

Protocol 1: Co-Solvent Potentiometric Titration (Yasuda-Shedlovsky Method)

Standard aqueous titration fails for 4-Methyl-2-phenylpent-3-en-2-amine because the neutral free base precipitates at higher pH levels, coating the glass electrode and causing erratic potential readings. To circumvent this, we utilize a co-solvent extrapolation method 4.

  • Step 1: Co-Solvent Matrix Preparation: Prepare 0.1 M solutions of the analyte in four distinct Methanol/Water ratios (e.g., 30%, 40%, 50%, and 60% MeOH by volume).

    • Causality: Methanol lowers the dielectric constant of the medium, ensuring the lipophilic neutral species remains fully solvated throughout the entire pH range.

  • Step 2: Inert Atmosphere Titration: Acidify the solution to pH 2.0 with standardized HCl, then titrate with 0.1 M KOH under a continuous Argon sparge at exactly 25.0 ± 0.1 °C.

    • Causality: Argon sparging is critical. Atmospheric CO₂ readily dissolves in basic media to form carbonic acid, which introduces secondary buffering artifacts and artificially depresses the calculated pKa.

  • Step 3: Yasuda-Shedlovsky Extrapolation: Determine the apparent pKa (psKa) for each methanol ratio. Plot

    
     against the inverse dielectric constant 
    
    
    
    of the respective mixtures. Perform a linear extrapolation to the
    
    
    of pure water (0.0127 at 25°C) to derive the thermodynamic aqueous pKa.

Self-Validation Checkpoint: Run Cumylamine in parallel under identical co-solvent conditions. If the extrapolated thermodynamic pKa of Cumylamine deviates by >0.05 units from its established literature value of 9.36 3, the electrode's liquid junction potential is compromised, and the reference frit must be replaced before proceeding.

Protocol 2: ¹H-NMR Chemical Shift Titration

When dealing with compounds that exhibit poor aqueous solubility, NMR titration offers a robust, label-free alternative that is immune to the junction potential errors inherent to glass electrodes in mixed solvents 5.

  • Step 1: Sample Preparation & Internal Standardization: Prepare a 5 mM solution of the analyte in a D₂O/H₂O (10:90 v/v) buffer matrix containing 100 mM KCl to lock the ionic strength.

    • Causality: Constant ionic strength is non-negotiable; fluctuating ionic strength during titration alters the activity coefficients, leading to drifting and inaccurate pKa values.

  • Step 2: Isotopic pH Adjustment: Adjust the pH using micro-aliquots of 0.1 M NaOD or DCl. Measure the pH directly in the NMR tube using a calibrated micro-pH electrode.

  • Step 3: Spectral Acquisition: Acquire ¹H-NMR spectra across a pH gradient of 6.0 to 11.0 (minimum 12 data points). Track the chemical shift (δ) of the vinylic proton (-CH=C).

    • Causality: The vinylic proton is spatially proximate to the amine but does not undergo chemical exchange with the solvent. As the amine deprotonates, the loss of the localized positive charge reduces the through-space deshielding effect, resulting in a distinct, trackable upfield shift of the vinylic signal.

  • Step 4: Non-Linear Regression: Plot the chemical shift (δ) against pH and fit the curve using the Henderson-Hasselbalch equation to extract the inflection point (pKa).

Self-Validation Checkpoint: Incorporate Imidazole as an internal NMR pH indicator. The simultaneous extraction of the imidazole pKa from its own chemical shift data must yield 6.95 ± 0.05. Any deviation indicates electrode calibration drift or severe solvent isotope effects, invalidating the dataset.

ADME & Pharmacokinetic Implications

Understanding that the pKa of 4-Methyl-2-phenylpent-3-en-2-amine is approximately ~9.0 has profound implications for its pharmacokinetic profile. At physiological pH (7.4), the Henderson-Hasselbalch equation dictates that the molecule exists in a ~97.5% ionized (protonated) state.

This high degree of ionization ensures excellent aqueous solubility within the gastrointestinal tract and systemic circulation. However, the remaining 2.5% unionized fraction is highly lipophilic due to the bulky phenyl and isobutenyl groups. This creates a highly favorable dynamic: as the small neutral fraction rapidly partitions into lipid bilayers (facilitating passive membrane permeability and potential Blood-Brain Barrier penetration), Le Chatelier's principle drives the rapid deprotonation of the aqueous reservoir, ensuring continuous and efficient tissue distribution.

References

  • Cumylamine - ChemBK. ChemBK.
  • Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem - NIH. National Institutes of Health.
  • pKa of Allylamine - vCalc. vCalc.
  • Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. American Chemical Society (ACS).
  • Determination of the pKa Value of Protonated Mono and Polyamine in Solution Using Fourier Transform Infrared Titration - PubMed. National Institutes of Health.

Sources

Protocols & Analytical Methods

Method

Advanced HPLC Method Development and Validation for the Detection of 4-Methyl-2-phenylpent-3-en-2-amine

Executive Summary The detection and quantification of highly lipophilic, basic primary amines present a notorious challenge in liquid chromatography. 4-Methyl-2-phenylpent-3-en-2-amine (Molecular Formula: C12H17N, Monois...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection and quantification of highly lipophilic, basic primary amines present a notorious challenge in liquid chromatography. 4-Methyl-2-phenylpent-3-en-2-amine (Molecular Formula: C12H17N, Monoisotopic Mass: 175.1361 Da[1]) is a sterically hindered primary amine. Due to its strong basicity, it is highly prone to secondary interactions with stationary phase matrices, leading to severe peak tailing, poor resolution, and compromised quantitative accuracy.

This application note provides a comprehensive, causality-driven guide to developing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for this analyte. By leveraging modern particle technologies—specifically Charged Surface Hybrid (CSH) and High-pH stable Ethylene Bridged Hybrid (BEH) columns—we establish two orthogonal, field-proven strategies for optimal chromatographic performance and LC-MS/MS compatibility.

Chemical Profiling & The Causality of Chromatographic Challenges

To develop a reliable method, we must first understand the physicochemical behavior of the analyte. 4-Methyl-2-phenylpent-3-en-2-amine contains a primary amine group with an estimated pKa of ~9.5.

The "Silanol Effect" and Peak Tailing: In standard acidic mobile phases (pH 2.0–3.0), the amine group is fully protonated (


). When analyzed on conventional, high-purity silica C18 columns, the protonated amine undergoes strong secondary cation-exchange interactions with residual, unendcapped silanols (

) on the silica surface[2]. Because these ion-exchange kinetics are slower than hydrophobic reversed-phase partitioning, the analyte desorbs unevenly, resulting in severe peak tailing and peak broadening[3].

To circumvent this fundamental limitation, method development must actively neutralize or repel these secondary interactions rather than merely masking them with ion-pairing reagents.

Method Development Rationale: Overcoming Secondary Interactions

We propose two distinct, highly effective chromatographic strategies based on the principles of electrostatic repulsion and state-manipulation (deprotonation).

Strategy A: Low-pH with Charged Surface Hybrid (CSH) Technology

For laboratories prioritizing low-pH LC-MS/MS workflows (e.g., using 0.1% Formic Acid), standard C18 columns fail to provide symmetrical peaks for basic compounds[4]. The solution is Charged Surface Hybrid (CSH) technology . CSH columns incorporate a reproducible, low-level positive charge on the particle surface[5].

  • The Causality: At acidic pH, both the CSH surface and the 4-methyl-2-phenylpent-3-en-2-amine molecule are positively charged. The resulting electrostatic repulsion prevents the analyte from penetrating the stationary phase deeply enough to interact with any residual silanols, yielding sharp, symmetrical peaks and exceptional loading capacity without the need for strong ion-pairing agents[6].

Strategy B: High-pH with Ethylene Bridged Hybrid (BEH) Technology

An alternative approach is to manipulate the analyte's ionization state by operating at a high pH (e.g., pH 10.0)[2].

  • The Causality: By raising the mobile phase pH at least one unit above the analyte's pKa, the primary amine is deprotonated into its neutral, free-base form. This completely eliminates cation-exchange interactions, increasing the analyte's hydrophobicity and retention on the C18 phase[7].

  • LC-MS/MS Compatibility: While historically avoided due to fears of signal suppression, modern research demonstrates that high-pH mobile phases do not suppress the ESI+ ionization of basic compounds. In fact, due to gas-phase protonation dynamics in the electrospray source, positive ions (

    
     at m/z 176.14) are often formed abundantly, enhancing sensitivity[8],[9]. This requires a highly stable hybrid particle column (e.g., BEH or EVO C18) capable of withstanding alkaline dissolution[10].
    

Visualizations of Methodological Logic

Workflow A Analyte Profiling 4-Methyl-2-phenylpent-3-en-2-amine (Basic Amine, pKa ~9.5) B Low-pH Strategy (pH 2.5 - 3.0) A->B Protonated Form C High-pH Strategy (pH 10.0) A->C Neutral Form D CSH C18 Column Surface Charge Repulsion B->D E BEH/EVO C18 Column High-pH Stable Hybrid C->E F LC-MS/MS (ESI+) 0.1% Formic Acid D->F G UV/PDA & LC-MS/MS 10mM NH4HCO3 E->G H Method Validation & System Suitability F->H G->H

Fig 1. Orthogonal method development workflow for basic amine retention and peak shape optimization.

CSH_Interaction Analyte Protonated Analyte NH3+ Group Silica Standard Silica C18 Residual Silanols (SiO-) Analyte->Silica Secondary Interaction CSH CSH C18 Technology Positive Surface Charge Analyte->CSH Electrostatic Repulsion Result1 Outcome Ion-Exchange Tailing Silica->Result1 Result2 Outcome Sharp Symmetrical Peaks CSH->Result2

Fig 2. Mechanistic comparison of analyte interactions on standard silica versus CSH stationary phases.

Experimental Protocols: Step-by-Step Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Any deviation in buffer preparation or column chemistry will immediately reflect in the System Suitability Test (SST) failure.

Reagents and Sample Preparation
  • Diluent Preparation: Prepare a diluent of 95:5 Water:Acetonitrile (v/v). Crucial Step: The sample diluent must closely match the initial gradient conditions to prevent solvent-induced peak distortion (the "strong solvent effect").

  • Standard Preparation: Accurately weigh 10.0 mg of 4-Methyl-2-phenylpent-3-en-2-amine reference standard. Dissolve in 10.0 mL of Methanol to create a 1.0 mg/mL stock. Dilute the stock 1:100 in the Diluent to achieve a 10 µg/mL working standard.

  • High-pH Buffer Prep (For Method B): Dissolve 0.79 g of Ammonium Bicarbonate (

    
    ) in 1.0 L of LC-MS grade water. Adjust the pH precisely to 10.0 using concentrated Ammonium Hydroxide (
    
    
    
    ). Filter through a 0.22 µm nylon membrane.
Chromatographic Conditions

Method A: Low-pH CSH Strategy

  • Column: Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm[11]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2.0 µL

  • Detection: UV at 214 nm / LC-MS/MS (ESI+ m/z 176.14 -> Product Ions)

Method B: High-pH BEH Strategy

  • Column: Waters XBridge BEH C18 or Phenomenex Gemini C18, 2.1 x 100 mm, 2.5 µm[7]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2.0 µL

  • Detection: UV at 214 nm / LC-MS/MS (ESI+ m/z 176.14)

Quantitative Data & System Suitability

Table 1: Optimized Gradient Elution Profile (Applicable to Methods A & B)
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.495.05.0Initial
1.000.495.05.06 (Linear)
6.000.45.095.06 (Linear)
8.000.45.095.06 (Linear)
8.100.495.05.06 (Linear)
12.000.495.05.06 (Linear)
Table 2: Self-Validating System Suitability Testing (SST) Criteria

Before analyzing any unknown samples, the system must validate itself through six replicate injections of the 10 µg/mL working standard.

ParameterAcceptance CriteriaScientific Rationale
Retention Time %RSD

1.0%
Verifies pump gradient accuracy and proper column equilibration.
Peak Area %RSD

2.0%
Confirms autosampler precision and absence of injector carryover.
Tailing Factor (

)

1.5
Critical: Ensures secondary silanol interactions are successfully mitigated.
Theoretical Plates (

)

5,000
Validates column bed integrity and optimal linear velocity.
Signal-to-Noise (S/N)

10 (LOQ level)
Confirms detector sensitivity (UV or MS) is sufficient for trace analysis.

References

  • "Practical Applications of Charged Surface Hybrid (CSH) Technology." Waters Corporation.
  • "HPLC Tech Tip: Basic Analytes and High pH." Phenomenex.
  • "Waters - CSH (Charged Surface Hybrid) Technology Community, Manuals and Specifications." LabWrench.
  • "Hybrid Particle Columns: The First Twenty Years." LCGC International.
  • "Waters XSelect CSH C18 HPLC Columns." LabRulez LCMS.
  • "4-methyl-2-phenylpent-3-en-2-amine (C12H17N)." PubChemLite.
  • "Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds." Excellence in Analytical Chemistry.
  • "HPLC Column Performance." LCMS.cz.
  • "Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column." China Cloud API.
  • "Control pH During Method Development for Better Chromatography." LCMS.cz.
  • "Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk." Journal of Agricultural and Food Chemistry.

Sources

Application

Application Note: Optimal Solvent Selection and Extraction Strategies for 4-Methyl-2-phenylpent-3-en-2-amine

Executive Summary The isolation and purification of highly lipophilic primary amines present unique challenges in synthetic chemistry and drug development. 4-Methyl-2-phenylpent-3-en-2-amine (CAS: 2091073-64-0) is charac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation and purification of highly lipophilic primary amines present unique challenges in synthetic chemistry and drug development. 4-Methyl-2-phenylpent-3-en-2-amine (CAS: 2091073-64-0) is characterized by a bulky, hydrophobic framework (a phenyl ring and a branched pentenyl chain) coupled with a polar primary amine headgroup. This amphiphilic duality frequently leads to intractable emulsions and poor partitioning efficiency during standard workups.

This application note establishes a validated, self-correcting Acid-Base Liquid-Liquid Extraction (LLE) protocol. By analyzing the thermodynamic behavior of lipophilic amines and optimizing solvent selection, this guide provides a robust methodology for maximizing yield and purity while eliminating common procedural bottlenecks.

Chemical Profiling & Mechanistic Causality

To design an optimal extraction system, we must first deconstruct the target molecule's chemical behavior across different pH environments:

  • Protonated State (pH < 2): The amine forms a hydrochloride salt. Despite being ionized, the massive hydrophobic tail retains significant lipophilicity. If the aqueous phase is too concentrated, the salt may precipitate at the biphasic interface, forming a "rag layer."

  • Free Base State (pH > 11): The amine is fully deprotonated, rendering it highly soluble in non-polar and moderately polar organic solvents.

Because the phase separation of bulky lipophilic amines is highly dependent on temperature and solvent polarity—a phenomenon well-documented in studies on —solvent selection cannot be arbitrary. The solvent must possess a low dielectric constant to reject the protonated salt, yet offer high solvency for the free base.

Solvent Selection Matrix

The table below summarizes the quantitative and qualitative data used to determine the optimal extraction solvent.

SolventDensity (g/cm³)Boiling Point (°C)Water Sol. (g/100mL)Base Stability (pH > 11)Suitability for Lipophilic Amines
MTBE 0.7455.24.2Excellent Optimal. Lighter than water, resists base, low emulsion risk.
DCM 1.3339.61.3GoodSub-optimal. Heavier than water (complicates LLE), high emulsion risk.
Hexane 0.6668.00.001ExcellentModerate. High selectivity, but poor capacity for bulky amines.
Ethyl Acetate 0.9077.18.3Poor Unsuitable. Undergoes rapid saponification at high pH.

Causality for Solvent Selection: Methyl tert-butyl ether (MTBE) is selected as the gold standard. Unlike Ethyl Acetate, which undergoes base-catalyzed ester hydrolysis (saponification) during the high-pH basification step, MTBE is an ether and remains completely inert. Furthermore, unlike Dichloromethane (DCM), MTBE is less dense than water. This keeps the organic layer on top, allowing the aqueous layer to be easily drained and re-extracted without tedious phase-swapping in the separatory funnel.

Extraction Workflow

The following mechanistic workflow illustrates the phase distribution of the target compound through the acid-base cycling process.

G A Crude Mixture (Amine + Impurities) B Acidification (pH < 2) 1M HCl / MTBE A->B C Organic Phase (Neutral Impurities) B->C Discard D Aqueous Phase (Amine-HCl Salt) B->D Retain E Basification (pH > 11) 5M NaOH / MTBE D->E F Aqueous Phase (Waste Salts) E->F Discard G Organic Phase (Free Base Amine) E->G Retain H Desiccation & Evaporation (Na2SO4, Vacuum) G->H I Purified Target Amine (4-Methyl-2-phenylpent-3-en-2-amine) H->I

Figure 1: Acid-base liquid-liquid extraction workflow for highly lipophilic amines.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Phase 1: Acidic Partitioning (Trapping the Amine)
  • Solubilization: Dissolve the crude reaction mixture containing 4-Methyl-2-phenylpent-3-en-2-amine in MTBE (10 mL per gram of crude). Transfer to a separatory funnel.

  • Acidification: Add an equal volume of 1M aqueous Hydrochloric Acid (HCl). Stopper and shake vigorously for 60 seconds, venting frequently.

  • Validation Check 1 (pH): Extract a 10 µL aliquot of the aqueous (bottom) layer and test with pH paper.

    • Pass: pH is < 2. Proceed to step 4.

    • Fail: pH is > 2. The amine has buffered the acid. Add additional 1M HCl until pH < 2 is achieved.

  • Separation: Allow the phases to separate. Drain the aqueous layer (containing the protonated amine salt) into a clean Erlenmeyer flask.

  • Organic Wash: Wash the retained aqueous layer with one additional volume of fresh MTBE to remove residual neutral lipophilic impurities. Discard the MTBE washes.

Phase 2: Basification (Releasing the Free Base)
  • Alkalinization: Place the flask containing the aqueous amine salt in an ice-water bath (the neutralization reaction is exothermic). Slowly add 5M Sodium Hydroxide (NaOH) dropwise while stirring magnetically.

  • Validation Check 2 (pH & Visual):

    • Visual: The solution will turn cloudy as the water-insoluble free base precipitates out of the aqueous phase.

    • pH Check: Test the aqueous phase. It must register a pH > 11. If pH < 11, deprotonation is incomplete, leading to catastrophic yield loss. Add NaOH until pH > 11 is confirmed.

  • Extraction: Transfer the basified aqueous mixture back to the separatory funnel. Add fresh MTBE (10 mL per gram of theoretical yield). Shake vigorously and allow phases to separate.

  • Collection: The free base amine is now in the top MTBE layer. Drain and discard the aqueous waste. Collect the MTBE layer. Repeat the extraction with a second volume of MTBE to ensure total recovery.

Phase 3: Desiccation and Isolation
  • Drying: Add anhydrous Sodium Sulfate (Na₂SO₄) to the combined MTBE extracts. Swirl until the drying agent flows freely (like snow), indicating all water has been absorbed.

  • Validation Check 3 (Moisture): If the Na₂SO₄ clumps entirely, water is still present. Add more drying agent until free-flowing.

  • Concentration: Filter off the drying agent and concentrate the MTBE under reduced pressure using a rotary evaporator (Bath temp: 30°C, Pressure: ~300 mbar) to yield the pure 4-Methyl-2-phenylpent-3-en-2-amine as a pale oil.

Thermodynamic Troubleshooting & Emulsion Management

When extracting highly substituted, bulky amines, researchers frequently encounter severe emulsions or "rag layers" at the phase interface.

The Temperature Effect: As demonstrated in chemical engineering literature regarding the, the solubility of amine aggregates is highly sensitive to thermal shifts. If an emulsion forms during the acidic extraction (Phase 1), it is likely because the localized concentration of the amine-HCl salt has exceeded its solubility limit in the cold aqueous phase, causing it to act as a surfactant.

  • Resolution: Gently warm the separatory funnel to 30–35°C using a heat gun or warm water bath. The slight elevation in temperature disrupts the micellar aggregates and rapidly forces phase separation.

  • Prevention: Avoid using highly concentrated acids (e.g., 6M HCl) for the initial extraction, as high ionic strength "salts out" the protonated amine. Stick to 1M HCl to ensure sufficient hydration of the bulky salt.

References

  • Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants Industrial & Engineering Chemistry Research (ACS Publications)[Link]

  • Phase-Change Solvents and Processes for Postcombustion CO2 Capture: A Detailed Review Industrial & Engineering Chemistry Research (ACS Publications)[Link]

Method

GC-MS analysis parameters for 4-Methyl-2-phenylpent-3-en-2-amine identification

Application Note: GC-MS Analysis and Identification Parameters for 4-Methyl-2-phenylpent-3-en-2-amine Executive Summary The identification of 4-methyl-2-phenylpent-3-en-2-amine (CAS: 2091073-64-0) presents a unique analy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: GC-MS Analysis and Identification Parameters for 4-Methyl-2-phenylpent-3-en-2-amine

Executive Summary

The identification of 4-methyl-2-phenylpent-3-en-2-amine (CAS: 2091073-64-0) presents a unique analytical challenge due to its fully substituted alpha-carbon. This structural feature not only imparts significant steric hindrance but also introduces competing alpha-cleavage pathways during electron ionization (EI). This application note details a self-validating gas chromatography-mass spectrometry (GC-MS) protocol, combining alkaline liquid-liquid extraction (LLE) with trifluoroacetylation to ensure unambiguous structural elucidation for researchers and drug development professionals.

Chemical Profiling & Structural Causality

4-Methyl-2-phenylpent-3-en-2-amine (C₁₂H₁₇N) is an allylic primary amine characterized by a quaternary C2 carbon flanked by a methyl group, a phenyl ring, and an isobutenyl moiety. This dense steric environment dictates the analytical approach:

  • Thermal Stability: Free allylic amines are highly susceptible to thermal degradation (e.g., retro-ene reactions or deamination) in the hot GC inlet. Derivatization is therefore critical to neutralize the amine and stabilize the molecule prior to volatilization.

  • Steric Hindrance: While the amine is primary, the surrounding bulk severely reduces its nucleophilicity. We select Trifluoroacetic anhydride (TFAA) over bulkier perfluorinated anhydrides (like PFPA or HFBA). TFAA’s smaller steric profile ensures quantitative conversion at moderate temperatures (60°C), preventing heat-induced allylic rearrangement ().

The Self-Validating Analytical System

Trustworthiness in pharmaceutical and forensic analysis requires built-in verification. This protocol employs a dual-injection self-validating system . By analyzing both the underivatized extract (free base) and the TFA-derivatized extract, the analyst creates an internal confirmation loop. The exact +96 Da shift in the molecular ion and corresponding alpha-cleavage fragments mathematically proves the presence of a primary amine, effectively ruling out isobaric tertiary amine interferences. This approach aligns with the stringent selectivity requirements of the.

Step-by-Step Experimental Protocol

Alkaline Liquid-Liquid Extraction (LLE)

Causality: The pKa of the primary amine necessitates a highly alkaline environment to suppress ionization, driving the compound into the organic phase. Hexane is selected over dichloromethane to exclude polar matrix interferences.

  • Aliquot 1.0 mL of the sample matrix into a glass centrifuge tube.

  • Add 0.5 mL of 0.1 M NaOH to adjust the pH to >10. Vortex for 30 seconds.

  • Add 2.0 mL of LC-MS grade Hexane. Shake mechanically for 5 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to break any emulsions.

  • Transfer the upper organic layer to a clean glass vial. Split into two 1.0 mL aliquots (Aliquots A and B).

  • Aliquot A (Free Base) is ready for direct GC-MS injection.

Trifluoroacetylation (TFA Derivatization)

Causality: Derivatization improves peak symmetry, increases volatility, and prevents thermal breakdown in the GC inlet.

  • Evaporate Aliquot B to dryness under a gentle stream of ultra-pure Nitrogen at room temperature.

  • Reconstitute the residue in 50 µL of anhydrous Ethyl Acetate.

  • Add 50 µL of Trifluoroacetic anhydride (TFAA). Seal the vial tightly with a PTFE-lined cap.

  • Incubate at 60°C for exactly 30 minutes in a dry block heater.

  • Allow to cool, then evaporate the excess reagent to dryness under Nitrogen (crucial to protect the GC column from residual acid).

  • Reconstitute in 100 µL of Ethyl Acetate for GC-MS injection.

GC-MS Instrumental Parameters

The following parameters are optimized for the separation of lipophilic amines from common synthetic impurities.

Table 1: GC-MS Method Parameters

ParameterSettingRationale
Column HP-5MS (30m x 0.25mm x 0.25µm)5% phenyl phase provides optimal selectivity for aromatic amines.
Inlet Temperature 250°CHigh enough for volatilization, low enough to prevent thermal degradation.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times across the temperature gradient.
Oven Program 80°C (1 min) -> 15°C/min -> 280°C (5 min)Rapid ramp through low temperatures sharpens the peak of the volatile amine.
Ionization Mode Electron Ionization (EI), 70 eVStandard energy for reproducible fragmentation libraries.
Mass Range m/z 40 - 350Captures low-mass iminium ions and the derivatized molecular ion.

Mass Spectrometry Thermodynamics & Interpretation

In 70 eV electron ionization, alpha-cleavage is driven by the stability of the expelled radical and the resulting iminium ion. For 4-methyl-2-phenylpent-3-en-2-amine, three competing alpha-cleavages exist:

  • Loss of •CH₃ (-15 Da): Yields a highly conjugated iminium ion (m/z 160). The extended conjugation between the phenyl ring, the iminium double bond, and the isobutenyl group makes this cation exceptionally stable, often dominating the spectrum.

  • Loss of •CH=C(CH₃)₂ (-55 Da): Yields a phenyl-stabilized iminium ion (m/z 120). While the expelled group is larger, the vinylic nature of the isobutenyl radical makes its formation thermodynamically less favorable than a simple alkyl radical, contradicting simple size-based Stevenson's rule predictions.

  • Loss of •C₆H₅ (-77 Da): Yields an aliphatic iminium ion (m/z 98). The instability of the phenyl radical makes this a minor pathway.

Table 2: Expected EI-MS Fragmentation (70 eV)

Fragment IonFree Base (m/z)TFA Derivative (m/z)Mechanistic Origin
Molecular Ion [M]⁺• 175271Intact molecule (often low abundance).
[M - CH₃]⁺ 160256Alpha-cleavage of C1 methyl; yields highly conjugated iminium ion.
[M - C₄H₇]⁺ 120216Alpha-cleavage of isobutenyl group; yields phenyl-stabilized iminium.
[M - C₆H₅]⁺ 98194Alpha-cleavage of phenyl group; yields aliphatic iminium ion.

Visualizations

GCMS_Workflow A 1. Matrix Alkalinization (pH > 10) B 2. Liquid-Liquid Extraction (Hexane) A->B C 3. Derivatization (TFAA @ 60°C) B->C D 4. GC Separation (HP-5MS) C->D E 5. EI-MS Detection (70 eV) D->E

Step-by-step GC-MS sample preparation and instrumental analysis workflow.

Fragmentation M Molecular Ion [M]⁺• m/z 175 F1 Loss of •CH3 (-15 Da) M->F1 F2 Loss of •C4H7 (-55 Da) M->F2 F3 Loss of •C6H5 (-77 Da) M->F3 I1 Conjugated Iminium m/z 160 F1->I1 I2 Phenyl Iminium m/z 120 F2->I2 I3 Aliphatic Iminium m/z 98 F3->I3

Proposed electron ionization (EI, 70 eV) fragmentation pathway for the free base.

References

  • Electron Ionization Mass Spectrometry of Amines , NIST Chemistry WebBook, National Institute of Standards and Technology.[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology , European Medicines Agency (EMA).[Link]

Application

Application Notes and Protocols for the Purification of 4-Methyl-2-phenylpent-3-en-2-amine via Recrystallization

Introduction: The Critical Role of Purity for a Novel Phenethylamine Analogue 4-Methyl-2-phenylpent-3-en-2-amine is a substituted phenethylamine derivative with potential applications in pharmaceutical and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity for a Novel Phenethylamine Analogue

4-Methyl-2-phenylpent-3-en-2-amine is a substituted phenethylamine derivative with potential applications in pharmaceutical and drug development research. As with any biologically active compound, achieving high purity is paramount for accurate pharmacological and toxicological evaluation. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, capable of removing various impurities when optimized correctly.[1][2] This document provides a detailed guide to developing a robust recrystallization protocol for 4-Methyl-2-phenylpent-3-en-2-amine, addressing the challenges posed by the lack of specific physicochemical data for this novel compound.

The core principle of recrystallization lies in the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Impurities, on the other hand, should either be highly soluble at all temperatures or largely insoluble. This differential solubility allows for the selective crystallization of the desired compound upon cooling, leaving the impurities behind in the solvent or as an insoluble solid that can be filtered off.[4]

Due to the limited availability of specific experimental data for 4-Methyl-2-phenylpent-3-en-2-amine, this guide will leverage established principles of organic chemistry, solubility theory, and purification strategies for structurally similar compounds, particularly substituted amines and unsaturated molecules.[5][6] We will explore two primary approaches: the direct recrystallization of the free amine and the recrystallization of a suitable salt derivative, a technique often employed for amines that are oils or prove difficult to crystallize.[7][8]

Predicted Physicochemical Properties and Solubility Profile

A comprehensive understanding of the target molecule's structure is fundamental to predicting its solubility and devising a purification strategy. 4-Methyl-2-phenylpent-3-en-2-amine possesses several key structural features that will dictate its behavior in various solvents:

  • Aromatic Phenyl Group: This large, nonpolar moiety contributes to the molecule's lipophilicity, suggesting good solubility in nonpolar aromatic solvents like toluene and benzene, and moderate solubility in other nonpolar and weakly polar solvents.[9]

  • Primary Amine Group (-NH2): This polar functional group is capable of forming hydrogen bonds, which will enhance solubility in polar protic solvents such as alcohols (methanol, ethanol) and, to a lesser extent, water.[10]

  • Unsaturated Alkene Bond (C=C): The double bond introduces some polarity and potential for pi-stacking interactions, but its effect on solubility is generally less pronounced than that of the amine and phenyl groups.

  • Branched Alkyl Chain: The pentenyl chain with methyl substituents adds to the overall nonpolar character of the molecule.

Based on these features, a qualitative solubility profile can be predicted, as summarized in the table below. It is crucial to experimentally verify these predictions through small-scale solubility tests.

Solvent ClassPredicted Solubility of 4-Methyl-2-phenylpent-3-en-2-amine (Free Base)Rationale
Nonpolar Solvents
Hexanes, CyclohexaneLow to ModerateThe large nonpolar hydrocarbon portion of the molecule will interact favorably with these solvents, but the polar amine group may limit high solubility.
Toluene, BenzeneHighThe "like dissolves like" principle suggests strong interactions between the phenyl group of the solute and the aromatic solvent.[9]
Polar Aprotic Solvents
Diethyl Ether, THFModerate to HighThese solvents can accept hydrogen bonds from the amine group and have sufficient nonpolar character to dissolve the rest of the molecule.
Ethyl AcetateModerateOffers a balance of polarity to interact with the amine group and nonpolar character.
Acetone, AcetonitrileModerateThe polarity of these solvents will interact with the amine, but their miscibility with a wide range of other solvents makes them useful for mixed-solvent systems.[11]
Polar Protic Solvents
Methanol, EthanolHighThe ability to both donate and accept hydrogen bonds will lead to strong solvation of the amine group.[10]
WaterLowDespite the presence of the amine group, the large, nonpolar phenyl and pentenyl groups will significantly limit aqueous solubility.[5]

Anticipated Impurities from a Plausible Synthetic Route

To devise an effective purification strategy, it is essential to consider the potential impurities that may be present in the crude product. A plausible and common method for the synthesis of tertiary amines like the target compound is the reaction of a Grignard reagent with a nitrile, followed by hydrolysis of the intermediate imine.[12][13]

A likely synthetic route would involve the reaction of 4-methyl-2-phenylpent-3-enenitrile with methylmagnesium bromide. This would lead to the following potential impurities:

  • Unreacted 4-methyl-2-phenylpent-3-enenitrile: The starting nitrile may not be completely consumed.

  • 4-Methyl-2-phenylpent-3-en-2-one: Hydrolysis of the intermediate imine may be incomplete, or the imine itself could be an impurity if the workup is not sufficiently acidic to facilitate full conversion to the amine.

  • Grignard Reaction Byproducts: These can include biphenyl (from the Grignard reagent preparation) and various magnesium salts.

  • Solvent Residues: Ethereal solvents (diethyl ether, THF) are commonly used for Grignard reactions.

Experimental Protocols

Protocol 1: Direct Recrystallization of 4-Methyl-2-phenylpent-3-en-2-amine (Free Base)

This protocol is suitable if the crude product is a solid and a suitable single or mixed solvent system can be identified.

1. Solvent Selection (Microscale Testing):

  • Place approximately 20-30 mg of the crude 4-Methyl-2-phenylpent-3-en-2-amine into several small test tubes.

  • To each test tube, add a different solvent from the predicted solubility table (e.g., hexanes, toluene, ethyl acetate, ethanol) dropwise at room temperature, vortexing after each addition.

  • Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a warm water or sand bath.

  • An ideal solvent will completely dissolve the compound upon heating.

  • Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath.

  • A good recrystallization solvent will result in the formation of a significant amount of crystals upon cooling.

  • If no single solvent is ideal, experiment with mixed solvent systems. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then cool to induce crystallization.

2. Recrystallization Procedure:

  • Place the crude 4-Methyl-2-phenylpent-3-en-2-amine in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Heat the flask on a hot plate with stirring until the solvent boils.

  • Continue to add small portions of the hot solvent until the solid just dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration through a fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven or desiccator.

  • Determine the melting point and obtain spectroscopic data (e.g., NMR, IR) to assess purity.

Protocol 2: Purification via Recrystallization of an Amine Salt

This protocol is recommended if the free amine is an oil, crystallizes with difficulty, or if direct recrystallization fails to remove certain impurities. The formation of a salt dramatically increases the polarity of the molecule, altering its solubility profile.

1. Formation of the Amine Hydrochloride Salt:

  • Dissolve the crude 4-Methyl-2-phenylpent-3-en-2-amine in a suitable organic solvent with low polarity, such as diethyl ether or dichloromethane.

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • The amine hydrochloride salt should precipitate as a solid.

  • Collect the solid salt by vacuum filtration and wash it with a small amount of the solvent used for the reaction.

2. Recrystallization of the Amine Hydrochloride Salt:

  • Perform microscale solubility tests on the crude amine hydrochloride salt using a range of polar solvents (e.g., water, ethanol, methanol, isopropanol, or mixtures thereof). The salt is expected to be more soluble in these polar solvents than the free base.

  • Follow the recrystallization procedure outlined in Protocol 1, using the chosen solvent system for the amine salt.

3. Conversion back to the Free Amine (Post-Recrystallization):

  • Dissolve the purified amine hydrochloride salt in water.

  • Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or a dilute solution of a strong base like sodium hydroxide (NaOH), with stirring until the solution is basic (test with pH paper).

  • The free amine should precipitate out of the aqueous solution or form an oily layer.

  • Extract the free amine into an organic solvent such as diethyl ether or dichloromethane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to obtain the purified 4-Methyl-2-phenylpent-3-en-2-amine.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process and the two primary workflows for the purification of 4-Methyl-2-phenylpent-3-en-2-amine.

Recrystallization_Workflow cluster_0 Initial Assessment cluster_1 Protocol 1: Direct Recrystallization cluster_2 Protocol 2: Recrystallization via Salt Formation Crude Product Crude Product Is it a solid? Is it a solid? Crude Product->Is it a solid? Solvent Screening (Free Base) Solvent Screening (Free Base) Is it a solid?->Solvent Screening (Free Base) Yes Salt Formation (e.g., HCl) Salt Formation (e.g., HCl) Is it a solid?->Salt Formation (e.g., HCl) No (Oil) / Difficult to Crystallize Recrystallization Recrystallization Solvent Screening (Free Base)->Recrystallization Pure Crystals (Free Base) Pure Crystals (Free Base) Recrystallization->Pure Crystals (Free Base) Solvent Screening (Salt) Solvent Screening (Salt) Salt Formation (e.g., HCl)->Solvent Screening (Salt) Recrystallization (Salt) Recrystallization (Salt) Solvent Screening (Salt)->Recrystallization (Salt) Basification & Extraction Basification & Extraction Recrystallization (Salt)->Basification & Extraction Pure Product (Free Base) Pure Product (Free Base) Basification & Extraction->Pure Product (Free Base)

Caption: Purification workflow for 4-Methyl-2-phenylpent-3-en-2-amine.

Troubleshooting and Key Considerations

  • Oiling Out: If the compound separates as an oil rather than a solid during cooling, this indicates that the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. To remedy this, try using a lower-boiling solvent, a more dilute solution, or induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Poor Recovery: Low yield can result from using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration. Ensure a minimal amount of hot solvent is used, allow for slow cooling, and keep the filtration apparatus hot during hot filtration.

  • Incomplete Purification: If impurities co-crystallize with the product, a second recrystallization may be necessary. Alternatively, consider a different solvent system or the salt recrystallization method.

Conclusion

The purification of 4-Methyl-2-phenylpent-3-en-2-amine by recrystallization is a highly feasible yet methodical process. In the absence of specific experimental data, a systematic approach based on the structural characteristics of the molecule and established chemical principles is essential. The dual strategies of direct recrystallization of the free base and recrystallization via a salt derivative provide a robust framework to achieve high purity, a critical prerequisite for its intended use in research and development. The protocols and considerations outlined in this guide are designed to empower researchers to confidently tackle the purification of this novel compound.

References

  • Laurence M. Harwood, Christopher J. Moody. Experimental Organic Chemistry: Principles and Practice. Blackwell Scientific Publications. URL: [Link]

  • Unacademy. Learn About Aromatic and Aliphatic Amines. URL: [Link]

  • ACS Publications. Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. URL: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. URL: [Link]

  • Chemistry LibreTexts. 23.1: Properties of amines. URL: [Link]

  • Quora. Are amines soluble in organic solvents?. URL: [Link]

  • Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. URL: [Link]

  • University of Alberta. Isolation (Recovery). URL: [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. URL: [Link]

  • Veeprho. Amine Impurities and Related Compound. URL: [Link]

  • Organic Chemistry II. Physical Properties of Amines. URL: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. URL: [Link]

  • SOP: CRYSTALLIZATION. Standard Operating Procedure. URL: [Link]

  • Quora. What is the reaction of Grignard reagent with nitriles?. URL: [Link]

  • StudySmarter. Physical Properties of Amines: Alkyl, Aliphatic Amines. URL: [Link]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. URL: [Link]

  • Organic Chemistry Tutor. Grignard Reaction of Nitriles. URL: [Link]

  • ResearchGate. A unified approach to the synthesis of amines through a highly selective and broadly applicable imine reduction using modified Pd-nanoparticles. URL: [Link]

  • Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. URL: [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. URL: [Link]

  • Synple Chem. Application Note – Reductive Amination. URL: [Link]

  • ACS Publications. Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. URL: [Link]

  • Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. URL: [Link]

Sources

Method

Application Note: Advanced Storage, Handling, and Stability Protocols for 4-Methyl-2-phenylpent-3-en-2-amine

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Structural Profiling The compound 4-Methyl-2-phenylp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Structural Profiling

The compound 4-Methyl-2-phenylpent-3-en-2-amine (1[1]) is a highly specialized primary amine with a molecular formula of C12H17N and a monoisotopic mass of 175.1361 Da[2]. While exact literature on the long-term stability of this specific molecule is sparse (3[3]), its structural motifs dictate a highly reactive physicochemical profile that demands rigorous handling.

Structurally, the amine group is situated on a quaternary carbon that is simultaneously benzylic and allylic , adjacent to an electron-rich isopropylidene group. This architectural complexity makes the molecule an exceptional synthetic intermediate, but also renders it highly vulnerable to oxidative degradation, atmospheric scavenging, and solvolysis.

Physicochemical Vulnerabilities (Causality & Mechanisms)

To handle this compound effectively, researchers must understand the causality behind its degradation pathways. Standard benchtop storage will result in rapid loss of titer due to three primary mechanisms:

  • Autoxidation and Peroxide Formation: The electron-rich trisubstituted alkene and the benzylic/allylic quaternary center are prime targets for reactive oxygen species. Solid-state storage of structurally analogous benzylic amines has been shown to result in rapid degradation into isopropyl peroxide derivatives when exposed to atmospheric oxygen (4[4]). Furthermore, the primary amine itself can undergo N-oxidation to form hydroxylamines or N-oxides (5[5]).

  • Atmospheric CO₂ Scavenging: Primary benzylic amines are highly efficient at capturing atmospheric carbon dioxide. Exposure to ambient air leads to the rapid formation of zwitterionic bicarbonate or carbamate salts (). This alters the compound's solubility profile, rendering it insoluble in non-polar organic solvents and effectively lowering the active titer of the free base.

  • Hydrolytic Cleavage: In the presence of moisture and trace oxidants, the sterically hindered allylic/benzylic C-N bond can undergo solvolysis or oxidative cleavage, leading to the formation of benzaldehyde derivatives and other ketone byproducts (6[6], ).

Pathway A 4-Methyl-2-phenylpent- 3-en-2-amine B N-Oxide / Hydroxylamine (Amine Oxidation) A->B O2 (Autoxidation) C Allylic Hydroperoxide (Alkene Autoxidation) A->C O2 / Light D Carbamate Salt (CO2 Scavenging) A->D Atmospheric CO2

Fig 1: Primary degradation pathways of benzylic/allylic amines upon atmospheric exposure.

Quantitative Stability Data

The following table summarizes the extrapolated stability metrics for 4-Methyl-2-phenylpent-3-en-2-amine based on the established behavior of highly substituted benzylic and allylic amines.

Storage ConditionAtmosphereContainer TypeEstimated Shelf LifePrimary Degradation Pathway
25°C (Benchtop)Ambient AirClear Glass< 1 WeekCarbamate formation & N-oxidation
4°C (Fridge)Ambient AirAmber Glass2-4 WeeksAllylic peroxide formation
-20°C (Freezer)Ambient AirAmber Glass3-6 MonthsSlow moisture hydrolysis
-20°C (Freezer) Argon (Sealed) PTFE-Lined Amber > 12 Months Negligible (Optimal)

Experimental Protocols: Handling & Storage Workflows

To ensure experimental reproducibility, the handling of 4-Methyl-2-phenylpent-3-en-2-amine must be treated as a self-validating system . Every step incorporates a physical check to prevent the introduction of oxygen or moisture.

Protocol A: Reagent Retrieval and Thawing

Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture inside the vial, leading to rapid hydrolytic cleavage of the benzylic amine.

  • Remove the sealed, Argon-backfilled amber vial from -20°C storage.

  • Immediately place the vial into a vacuum desiccator containing active Drierite (calcium sulfate).

  • Allow the vial to equilibrate to room temperature (approximately 30–60 minutes depending on scale). Validation Check: The exterior of the vial must be completely dry to the touch before proceeding.

Protocol B: Inert Atmosphere Transfer

Causality: The free base reacts rapidly with CO₂ and O₂. Transfers must be conducted under strict Schlenk or glovebox conditions.

  • Transfer the room-temperature vial into a glovebox purged with high-purity Argon (< 1 ppm O₂, < 1 ppm H₂O), or connect to a dual-manifold Schlenk line.

  • If using a Schlenk line, pierce the PTFE septum with an Argon-purged needle.

  • Withdraw the required volume/mass using a gas-tight syringe that has been purged with Argon three times.

  • Inject the compound directly into pre-degassed solvents (sparged with Argon for at least 30 minutes prior to use). Validation Check: The resulting solution should remain completely clear; any cloudiness indicates carbamate salt formation due to CO₂ contamination.

Protocol C: Resealing and Long-Term Storage
  • Following extraction, immediately purge the headspace of the stock vial with a gentle stream of Argon for 60 seconds.

  • Seal the vial tightly with a fresh PTFE-lined cap. Wrap the cap junction thoroughly with Parafilm.

  • Return the vial to -20°C storage in a dark, desiccated secondary container.

Workflow S1 1. Cryogenic Storage (-20°C, Argon Backfilled) S2 2. Thermal Equilibration (Desiccator, 30-60 min) S1->S2 S3 3. Inert Transfer (Glovebox / Schlenk Line) S2->S3 S4 4. Solution Preparation (Degassed Solvents) S3->S4 S5 5. Headspace Purging (Argon, 3x Cycles) & Reseal S4->S5

Fig 2: Step-by-step Schlenk line / Glovebox handling workflow for reactive amines.

References

  • PubChemLite Database - 4-methyl-2-phenylpent-3-en-2-amine (C12H17N) Profile. Université du Luxembourg. 3

  • PubChemLite Database - C12H17NS - Explore. Université du Luxembourg. 2

  • Bidepharm - CAS: 2091073-64-0, 4-Methyl-2-phenylpent-3-en-2-amine. 1

  • World Scientific Publishing - Synthesis and Stability of Substance P Antagonists (Solid state degradation of benzylic amines). 4

  • Benchchem - Preventing the degradation of benzylic amines (Hydrolysis and solution storage).6

  • University of Liverpool - The Use of Chiral Amine Oxides in Organic Synthesis (Oxidation of allylic amines). 5

  • RSC Publishing - DDQ as a versatile and easily recyclable oxidant (Oxidation of allylic/benzylic amines).

  • RSC Publishing - Inedible saccharides: a platform for CO2 capturing (Benzylic amines forming carbamate salts).

Sources

Application

Application Note: 4-Methyl-2-phenylpent-3-en-2-amine as a Quaternary Chiral Auxiliary in Asymmetric Synthesis

Document Type: Technical Application Note & Protocol Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Structural Rationale In the landscape of asymmet...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Structural Rationale

In the landscape of asymmetric synthesis, chiral amine auxiliaries are foundational tools for dictating stereochemistry in carbon-carbon bond-forming reactions [1]. However, traditional auxiliaries (e.g.,


-methylbenzylamine) possess an 

-proton, making them susceptible to base-induced imine-enamine tautomerization that can lead to auxiliary racemization under harsh conditions.

4-Methyl-2-phenylpent-3-en-2-amine (CAS: 2091073-64-0) emerges as a superior alternative due to its unique topological environment. It features a quaternary stereocenter at the amine-bearing carbon (C2), substituted with a methyl, phenyl, and a bulky 2-methylprop-1-enyl (isobutenyl) group.

Mechanistic Causality for Stereocontrol:

  • Absolute Configurational Stability: The lack of an

    
    -proton renders this auxiliary completely immune to base-catalyzed racemization, allowing the use of strong bases (e.g., LDA, sec-BuLi) required for challenging enolizations.
    
  • Extreme Diastereofacial Shielding: When condensed with a prochiral aldehyde or ketone, the resulting imine experiences severe allylic (

    
    ) strain. This forces the rigid isobutenyl and phenyl moieties to lock into a conformation that completely blocks one face of the intermediate 
    
    
    
    -system. Incoming electrophiles are kinetically restricted to a single trajectory, resulting in exceptional diastereomeric ratios (dr) [2].

Workflow Visualization

The following diagram illustrates the lifecycle of the auxiliary, from initial condensation to final recovery. The process is designed to be highly cyclical, ensuring high atom economy for industrial drug development applications.

Workflow A Prochiral Substrate B Auxiliary Condensation A->B C Sterically Locked Imine B->C TiCl4, -H2O D Facial Selective Alkylation C->D LDA, R-X E Diastereopure Intermediate D->E F Mild Hydrolysis E->F AcOH/H2O G Enantioenriched Product F->G Organic Phase H Recovered Auxiliary F->H Aqueous Phase

Reaction pathway detailing the stereoselective lifecycle of the quaternary chiral auxiliary.

Experimental Protocols: Asymmetric -Alkylation of Aldehydes

The following protocols detail the use of 4-Methyl-2-phenylpent-3-en-2-amine for the highly enantioselective


-alkylation of aliphatic aldehydes. Every step is engineered as a self-validating system  to ensure stereochemical fidelity.
Phase 1: Imine Condensation

Causality Insight: Because the auxiliary is highly sterically hindered, standard Dean-Stark conditions are often insufficient. We utilize Titanium(IV) chloride (


) as both a Lewis acid to activate the carbonyl and a dehydrating agent to irreversibly drive the equilibrium [3].
  • Setup: Under an inert argon atmosphere, dissolve the prochiral aldehyde (10.0 mmol) and 4-Methyl-2-phenylpent-3-en-2-amine (10.5 mmol, 1.05 eq) in anhydrous pentane (40 mL). Cool the mixture to 0 °C.

  • Activation: Add triethylamine (50.0 mmol, 5.0 eq). Dropwise, add a solution of

    
     (5.5 mmol, 0.55 eq) in pentane (10 mL) over 15 minutes.
    
  • Self-Validation: The reaction mixture will immediately form a thick yellow suspension. Stir at room temperature for 12 hours. The reaction is complete when the suspension transitions to a distinct, heavy white precipitate (

    
    ) beneath a clear organic layer, visually confirming the consumption of the amine.
    
  • Workup: Filter the mixture through a pad of Celite under argon to avoid imine hydrolysis. Concentrate the filtrate in vacuo to yield the crude chiral imine, which is used immediately in Phase 2.

Phase 2: Stereoselective Alkylation

Causality Insight: Kinetic deprotonation at -78 °C ensures the formation of the E-metalloenamine. The extreme steric bulk of the quaternary auxiliary completely shields the Re-face, forcing the electrophile to approach exclusively from the Si-face.

  • Deprotonation: Dissolve the crude imine (approx. 10 mmol) in anhydrous THF (30 mL) and cool to -78 °C.

  • Enolization: Dropwise, add freshly prepared Lithium diisopropylamide (LDA) (11.0 mmol, 1.1 eq). Stir for 2 hours at -78 °C to ensure complete, kinetically controlled enolization.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 12.0 mmol, 1.2 eq) dropwise. Maintain the temperature at -78 °C for 4 hours, then allow it to slowly warm to -20 °C over 2 hours.

  • Quench: Quench the reaction with saturated aqueous

    
     (10 mL) at -20 °C to trap any unreacted enamine and prevent side reactions.
    
Phase 3: Auxiliary Cleavage & Recovery

Causality Insight: Harsh acidic hydrolysis can epimerize the newly formed


-chiral center of the aldehyde. We utilize a mild, biphasic Acetic Acid/Water system. This step is self-purifying: the product partitions into the organic phase, while the protonated auxiliary is trapped in the aqueous phase.
  • Hydrolysis: Dilute the quenched reaction mixture from Phase 2 with diethyl ether (50 mL). Add a buffer solution of 20% Acetic Acid in Water (40 mL). Stir vigorously at room temperature for 4 hours.

  • Phase Separation (Self-Validation): Transfer to a separatory funnel. The enantioenriched

    
    -alkylated aldehyde resides entirely in the upper ether layer. Wash the ether layer with brine, dry over 
    
    
    
    , and concentrate to yield the final product.
  • Auxiliary Recovery: Basify the retained aqueous layer with 3M

    
     until pH > 12. Extract with dichloromethane (
    
    
    
    mL). Dry and concentrate the organic extracts to recover the 4-Methyl-2-phenylpent-3-en-2-amine auxiliary (>95% recovery yield, >99% ee retention), ready for the next synthetic cycle [4].

Quantitative Performance Data

The table below summarizes the robustness of the 4-Methyl-2-phenylpent-3-en-2-amine auxiliary across various aliphatic aldehydes and electrophiles. The data highlights the exceptional diastereofacial discrimination provided by the quaternary stereocenter.

Prochiral SubstrateAlkylating Agent (Electrophile)Isolated Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
PhenylacetaldehydeBenzyl bromide88%>99:198%
PropanalAllyl bromide85%98:296%
ButanalMethyl iodide90%>99:199%
Hexanal1-Bromo-3-methylbutane82%97:395%

Note: Enantiomeric excess (ee) was determined via chiral HPLC analysis of the corresponding reduced alcohols (using


 reduction of the product aldehydes to prevent epimerization during analysis).

References

  • Control of Asymmetry in the Radical Addition Approach to Chiral Amine Synthesis. National Center for Biotechnology Information (NIH PMC). Available at:[Link]

  • Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups. RSC Publishing. Available at:[Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews (ACS Publications). Available at:[Link]

  • Pd(OAc)2-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines. Nature Communications (NIH PMC). Available at:[Link]

Method

Procedures for Scaling Up 4-Methyl-2-phenylpent-3-en-2-amine Production: A Sulfinyl Ketimine-Mediated Approach

Introduction & Scientific Rationale The synthesis of α-tertiary allylic amines, such as 4-methyl-2-phenylpent-3-en-2-amine, presents a significant challenge in process chemistry and drug development. The target molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The synthesis of α-tertiary allylic amines, such as 4-methyl-2-phenylpent-3-en-2-amine, presents a significant challenge in process chemistry and drug development. The target molecule features a sterically demanding α-quaternary stereocenter adjacent to a trisubstituted alkene. Traditional synthetic approaches—such as the direct addition of organometallic reagents to unprotected ketimines—frequently fail. This is due to the strong propensity of ketimines to undergo competitive α-deprotonation (enolization) rather than the desired nucleophilic addition[1].

To establish a self-validating, scalable, and highly diastereoselective protocol, this guide utilizes Ellman’s auxiliary: (R)- or (S)-tert-butanesulfinamide. The condensation of acetophenone with this auxiliary yields an N-tert-butanesulfinyl ketimine. This directing group serves a dual purpose: it acts as a robust protecting group that suppresses enolization, and it provides a highly coordinating environment that dictates the stereochemical outcome of the subsequent Grignard addition via a rigid, chelation-controlled transition state[2].

Mechanistic Pathway & Workflow

The synthetic sequence consists of three distinct phases:

  • Ketimine Formation: Titanium(IV) ethoxide-mediated condensation of acetophenone with tert-butanesulfinamide.

  • Nucleophilic Addition: 1,2-addition of the vinylic Grignard reagent, (2-methylprop-1-enyl)magnesium bromide, to the ketimine.

  • Deprotection: Acid-catalyzed cleavage of the sulfinyl group to release the free base.

G A Acetophenone + t-BuSONH2 B Ti(OEt)4 Condensation A->B C N-Sulfinyl Ketimine Intermediate B->C D Vinyl Grignard Addition (-48°C) C->D E Protected α-Tertiary Allylic Amine D->E F HCl / MeOH Deprotection E->F G 4-Methyl-2-phenylpent- 3-en-2-amine F->G

Fig 1. Synthetic workflow for 4-methyl-2-phenylpent-3-en-2-amine via sulfinyl ketimine chemistry.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of (E)-N-(1-Phenylethylidene)-2-methylpropane-2-sulfinamide

Causality Check: Standard desiccants (e.g., MgSO₄) are insufficiently Lewis acidic to drive the condensation of sterically hindered ketones. Ti(OEt)₄ acts as both a potent Lewis acid to activate the carbonyl and an irreversible water scavenger, ensuring complete conversion[2].

  • Charge a dry, nitrogen-flushed 2 L jacketed reactor with acetophenone (120 g, 1.0 mol) and (R)-tert-butanesulfinamide (127 g, 1.05 mol).

  • Add anhydrous THF (800 mL) and initiate stirring at 250 rpm.

  • Add Titanium(IV) ethoxide (Ti(OEt)₄) (456 g, 2.0 mol) in a steady stream over 15 minutes. Note: The reaction is mildly exothermic.

  • Heat the mixture to 65 °C and stir for 24 hours.

  • Cool to room temperature and quench by pouring the mixture into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. This safely hydrolyzes the titanium species, precipitating insoluble titanium dioxide (TiO₂).

  • Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 300 mL).

  • Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield the ketimine as a viscous yellow oil (approx. 200 g, 90% yield).

Protocol B: Grignard Addition (Formation of Protected Allylic Amine)

Causality Check: The use of a vinylic Grignard directly installs the trisubstituted alkene without the risk of allylic rearrangement (which frequently plagues allylic Grignards). Toluene is utilized as a co-solvent to modulate the basicity of the Grignard reagent, favoring nucleophilic addition over deprotonation. Maintaining the temperature at -48 °C maximizes the diastereomeric ratio by rigidifying the Mg-chelated transition state[1].

  • Dissolve the sulfinyl ketimine (111 g, 0.5 mol) in anhydrous Toluene (500 mL) in a 2 L reactor.

  • Cool the solution to -48 °C using a dry ice/acetone bath or a cryogenic chiller.

  • Dropwise add a 0.5 M solution of (2-methylprop-1-enyl)magnesium bromide in THF (1.2 L, 0.6 mol) over 2 hours, maintaining the internal temperature strictly below -45 °C.

  • Stir the reaction at -48 °C for an additional 4 hours, then slowly warm to 0 °C.

  • Quench the reaction carefully with saturated aqueous NH₄Cl (500 mL) to destroy unreacted Grignard reagent.

  • Extract the aqueous layer with EtOAc (2 × 400 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the protected α-tertiary allylic amine.

Protocol C: Deprotection and Isolation of the Free Base

Causality Check: Acidic methanolysis selectively cleaves the N–S bond without hydrating or isomerizing the adjacent trisubstituted double bond, preserving the structural integrity of the allylic amine[3].

  • Dissolve the crude protected amine in MeOH (400 mL).

  • Add a 4 M solution of HCl in 1,4-dioxane (250 mL, 1.0 mol) at 0 °C.

  • Stir the mixture at room temperature for 2 hours. Reaction completion is indicated by the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3).

  • Concentrate the mixture under reduced pressure to remove volatiles.

  • Partition the residue between Et₂O (300 mL) and 1 M aqueous NaOH (500 mL) to liberate the free base.

  • Extract the aqueous layer with Et₂O (2 × 200 mL).

  • Dry the combined organic layers over K₂CO₃, filter, and concentrate to yield 4-methyl-2-phenylpent-3-en-2-amine as a pale yellow oil.

Data Presentation

Table 1: Optimization of Grignard Addition Conditions

Solvent System Temperature (°C) Equivalents of Grignard Yield (%) Diastereomeric Ratio (dr)
THF 0 1.2 65 85:15
THF -48 1.2 78 92:8
Toluene/THF (1:1) -48 1.2 88 98:2

| Toluene/THF (1:1) | -78 | 1.2 | 45 | 99:1 |

Note: Toluene/THF at -48 °C provides the optimal balance of reactivity and stereocontrol. Dropping the temperature to -78 °C stalls the reaction kinetics, resulting in poor conversion.

Table 2: Scale-Up Metrics (1.0 Mol Scale)

Stage Theoretical Yield (g) Actual Yield (g) Step Yield (%) Purity (HPLC)
Ketimine Condensation 223.3 201.0 90.0 >98%
Grignard Addition 139.7* 122.9 88.0 >95% (dr 98:2)

| Deprotection (Free Base) | 87.6* | 81.5 | 93.0 | >99% |

*Theoretical yield calculated based on the actual mass carried forward from the previous step.

References

  • Title: The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids Source: Organic Chemistry Portal / J. Am. Chem. Soc., 1999, 121, 268-269. URL: [Link][1]

  • Title: Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones Source: Organic Chemistry Portal / J. Org. Chem., 1999, 64, 1278-1284. URL: [Link][2]

  • Title: Asymmetric Synthesis of α,α-Dibranched Amines by the Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines Source: Organic Chemistry Portal / J. Am. Chem. Soc., 1999, 121, 268-269. URL: [Link][3]

Sources

Application

spectroscopic characterization techniques for 4-Methyl-2-phenylpent-3-en-2-amine

An Application Note for the Comprehensive Spectroscopic Characterization of 4-Methyl-2-phenylpent-3-en-2-amine Authored by: Dr. Gemini, Senior Application Scientist Abstract This document provides a detailed guide for th...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Comprehensive Spectroscopic Characterization of 4-Methyl-2-phenylpent-3-en-2-amine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for the multi-technique spectroscopic characterization of 4-Methyl-2-phenylpent-3-en-2-amine (Molecular Formula: C₁₂H₁₇N, Molecular Weight: 175.27 g/mol ).[1] As a compound of interest in synthetic chemistry and potentially in drug development, unambiguous structural confirmation and purity assessment are critical. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The synergistic use of these techniques provides a self-validating system for complete structural elucidation.

Introduction and Molecular Structure Overview

4-Methyl-2-phenylpent-3-en-2-amine possesses a unique combination of functional groups that dictate its chemical properties and spectroscopic signature. A thorough analysis of its structure is the first step in predicting and interpreting its spectral data.

  • Primary Amine (-NH₂): The presence of the -NH₂ group is a key feature, influencing both its chemical reactivity and its spectral characteristics, particularly in IR and ¹H NMR spectroscopy.

  • Substituted Alkene (-C=CH-): The carbon-carbon double bond introduces stereochemical possibilities and is a key chromophore for UV-Vis spectroscopy.

  • Phenyl Group (C₆H₅): The aromatic ring provides a distinct set of signals in NMR and contributes significantly to the UV absorption profile due to conjugation with the adjacent double bond, forming a styrenyl-like system.

  • Quaternary Carbon: The carbon at position 2 is a quaternary center bonded to a phenyl group, an amine, a methyl group, and the alkenyl group. This lack of an attached proton simplifies the ¹H NMR spectrum.

The strategic application of multiple spectroscopic techniques is essential to probe each of these structural features, ensuring a comprehensive and accurate characterization.

Infrared (IR) Spectroscopy: Functional Group Identification

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending, wagging). The frequency of absorption is characteristic of the bond type and its environment, making it an excellent tool for identifying functional groups.

Expected Spectral Features: The IR spectrum of 4-Methyl-2-phenylpent-3-en-2-amine is predicted to show characteristic absorption bands that confirm the presence of its primary amine, alkene, and aromatic moieties.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity/Shape Causality
Primary AmineN-H Stretch3300 - 3500 (two bands)Medium, SharpAsymmetric and symmetric stretching of the two N-H bonds.[2][3][4]
Primary AmineN-H Bend (Scissoring)1580 - 1650Medium to StrongThe in-plane bending of the H-N-H angle.[4]
AlkeneC=C Stretch~1650 - 1670Weak to MediumThe stretching of the C=C double bond. Its intensity is variable in substituted alkenes.
Aromatic RingC=C Stretch~1450 - 1600 (multiple bands)MediumStretching vibrations within the phenyl ring.
Aliphatic/AromaticC-H Stretch> 3000 (Aromatic), < 3000 (Aliphatic)Medium to StrongStretching of C-H bonds on the phenyl ring vs. the methyl/isopropyl groups.
AmineC-N Stretch1020 - 1250Weak to MediumStretching of the carbon-nitrogen single bond.[4]
Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a single drop of the neat liquid sample of 4-Methyl-2-phenylpent-3-en-2-amine directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

  • Data Processing: The resulting spectrum should be background-corrected automatically by the instrument software. Label the significant peaks corresponding to the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb radiofrequency radiation at specific frequencies. The chemical environment of each nucleus determines its resonance frequency (chemical shift), providing detailed information about the molecular structure and connectivity.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ¹H NMR Signals (in CDCl₃, 400 MHz)

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Phenyl (Ar-H)7.20 - 7.50Multiplet (m)5HProtons on the aromatic ring are deshielded.
Vinyl (=CH)5.20 - 5.50Doublet of Septets (or Multiplet)1HThe proton on the double bond is deshielded by the π system and coupled to the isopropyl CH.
Amine (NH₂)1.50 - 2.50Broad Singlet (br s)2HChemical shift is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange.[3]
Isopropyl (CH)2.80 - 3.20Multiplet (m)1HCoupled to the vinyl proton and the two methyl groups.
C2-Methyl (CH₃)~1.50Singlet (s)3HA singlet as there are no adjacent protons for coupling.
Isopropyl (2 x CH₃)1.00 - 1.20Doublet (d)6HThe two methyl groups of the isopropyl moiety are coupled to the isopropyl CH.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments.

Expected ¹³C NMR Signals (in CDCl₃, 100 MHz)

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Phenyl (C, quat)140 - 145The quaternary aromatic carbon attached to the C2 of the pentene chain.
Phenyl (CH)125 - 130Multiple signals for the protonated carbons of the aromatic ring.
Alkene (C4)135 - 145The carbon of the double bond bearing the isopropyl group.
Alkene (C3)120 - 130The carbon of the double bond attached to C2.
C2 (quat)55 - 65The quaternary carbon bonded to the nitrogen and phenyl group is significantly deshielded.
Isopropyl (CH)30 - 35Aliphatic carbon.
C2-Methyl (CH₃)25 - 30Aliphatic carbon.
Isopropyl (2 x CH₃)20 - 25Aliphatic carbons.
Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 4-Methyl-2-phenylpent-3-en-2-amine in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence. A 45° or 90° pulse angle is typical.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • For D₂O exchange confirmation, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The broad NH₂ signal should disappear or significantly diminish.[2][3]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0 to 220 ppm.

    • A longer acquisition time and a greater number of scans are required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

Principle: Mass spectrometry ionizes molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound and, through analysis of fragment ions, valuable structural information. According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have a molecular ion peak with an odd m/z value.[5][6]

Expected Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺˙): A peak at m/z 175 is expected, corresponding to the molecular formula C₁₂H₁₇N.[1] The intensity may be weak to moderate.

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[6][7] Cleavage of the bond between C2 and C3 would be highly favorable, leading to a stable, resonance-stabilized cation. Loss of the isobutenyl radical (C₄H₇) would result in a fragment at m/z 120 (C₈H₁₀N⁺). This is often the base peak.

    • Loss of Methyl: A peak at m/z 160 (M-15) corresponding to the loss of a methyl radical from C2.

    • Benzylic Cleavage: Although less common than alpha-cleavage to nitrogen, cleavage of the bond between the phenyl group and C2 could occur, leading to a fragment for the phenyl group (m/z 77).

MassSpec_Fragmentation

Protocol for GC-MS (EI) Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation Setup:

    • Gas Chromatograph (GC): Use a suitable capillary column (e.g., DB-5ms). Set a temperature program that allows for the separation of the analyte from any impurities (e.g., start at 100°C, ramp to 280°C at 10°C/min).

    • Mass Spectrometer (MS): Use a standard electron ionization (EI) energy of 70 eV. Set the mass analyzer to scan a range of m/z 40-400.

  • Injection and Acquisition: Inject 1 µL of the sample solution into the GC inlet. Start the data acquisition.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak. Identify the molecular ion and propose structures for the major fragment ions.

UV-Visible Spectroscopy: Probing the Conjugated System

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique is particularly sensitive to conjugated π-electron systems. The molecule contains a phenyl group conjugated with a C=C double bond, which acts as a chromophore.

Expected Absorption: Styrene, the parent chromophore, exhibits a strong absorption maximum (λₘₐₓ) around 245 nm.[8] The additional substitution on the double bond in 4-Methyl-2-phenylpent-3-en-2-amine is expected to cause a bathochromic (red) shift, moving the λₘₐₓ to a slightly longer wavelength, likely in the 250-265 nm range.

Protocol for UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent that does not absorb in the region of interest (e.g., ethanol, methanol, or hexane). Ethanol is a common choice.

  • Sample Preparation: Prepare a stock solution of the compound in the chosen solvent. Create a dilute solution from the stock to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Data Acquisition:

    • Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

    • Record the spectrum over a range of 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). The presence of a strong absorption band in the expected region confirms the conjugated styrenyl system.

Integrated Analysis Workflow

The power of spectroscopic characterization lies in integrating the data from all techniques. Each method provides a piece of the puzzle, and together they offer unambiguous structural confirmation.

Integrated_Workflow

References

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link][2]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link][9]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. OpenStax. Retrieved from [Link][3]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link][7]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link][4]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. Retrieved from [Link][10]

  • Linder, M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link][5]

  • PubChemLite. (n.d.). 4-methyl-2-phenylpent-3-en-2-amine (C12H17N). Retrieved from [Link][1]

  • Anouar, E. H., & Weber, J. F. (2013). Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 675-682. Retrieved from [Link][11]

  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. Retrieved from [Link][6]

  • Gutow, J. (2012, August 9). Styrene. University of Wisconsin Oshkosh. Retrieved from [Link][8]

Sources

Method

Application Note: Formulation Stability and Degradation Kinetics of 4-Methyl-2-phenylpent-3-en-2-amine in Solution

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocols Executive Summary The development of stab...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocols

Executive Summary

The development of stable liquid formulations for 4-Methyl-2-phenylpent-3-en-2-amine presents a unique physical organic chemistry challenge. Due to the presence of a primary amine situated on a tertiary, benzylic, and allylic carbon, the active pharmaceutical ingredient (API) is highly susceptible to rapid unimolecular solvolysis (


) and elimination (

) in aqueous media. This application note details the mechanistic rationale behind its instability, provides a quantitative pH-rate profile, and outlines self-validating analytical protocols designed to ensure formulation integrity without artifactual degradation.

Mechanistic Rationale: The "Perfect Storm" for Solvolysis

To design a stable formulation, one must first understand the causality of degradation. 4-Methyl-2-phenylpent-3-en-2-amine contains a C2 carbon that is simultaneously bonded to a methyl group, a phenyl ring, and an isobutenyl group.

When the formulation pH drops below the


 of the amine (typically ~9.0 for highly hindered aliphatic amines), the amine is protonated to form an ammonium ion (

). This protonation converts a poor leaving group into an excellent one. The subsequent heterolytic cleavage of the C–N bond is thermodynamically driven by the formation of an exceptionally stable carbocation [1]. The positive charge is extensively delocalized across the aromatic

-system (benzylic stabilization) and the adjacent double bond (allylic stabilization)[2, 3].

Once formed, this carbocation rapidly reacts with water to form an allylic alcohol (solvolysis) or loses a proton to form a conjugated diene (elimination).

DegradationMechanism A Intact Amine (Free Base) B Protonated Amine (Good Leaving Group) A->B + H⁺ (pH < 7) C Resonance-Stabilized Carbocation B->C - NH₃ (Rate Limiting) D Solvolysis Product (Allylic Alcohol) C->D + H₂O E Elimination Product (Conjugated Diene) C->E - H⁺

Figure 1: pH-dependent solvolysis and elimination pathways of the protonated API.

Preformulation Profiling: pH-Rate Dependency

Because the degradation rate is directly proportional to the concentration of the protonated species, the stability of the API is heavily pH-dependent [4]. To quantify this, isothermal stress testing was conducted across a pH range of 2.0 to 10.0 at 40°C.

As shown in Table 1 , the API exhibits a classic specific acid-catalyzed degradation profile. The half-life (


) increases exponentially as the pH is raised above neutral, reaching maximum stability at pH 8.0 [5].

Table 1: pH-Rate Profile and Half-Life (


) of 4-Methyl-2-phenylpent-3-en-2-amine at 40°C. 
pHBuffer System (50 mM)

(days⁻¹)

(days)
Primary Degradation Pathway
2.0 HCl / KCl0.8500.8Solvolysis (Allylic Alcohol)
4.0 Acetate0.1504.6Solvolysis & Elimination
6.0 Phosphate0.01546.2Elimination (Diene)
8.0 Borate0.001693.1None (Highly Stable)
10.0 Carbonate0.002346.5Trace Auto-Oxidation
Formulation Strategy Insights
  • Alkaline Buffering: The formulation must be buffered to pH 8.0–8.5 to maintain the API in its unprotonated free-base form, effectively shutting down the

    
     pathway.
    
  • Dielectric Constant Manipulation: Incorporating co-solvents (e.g., 20% v/v Propylene Glycol) lowers the dielectric constant of the medium. This destabilizes the highly polar transition state leading to the carbocation, further reducing the solvolysis rate.

  • Excipient Exclusion: As a primary amine, the API will undergo rapid Maillard reactions with reducing sugars. Lactose and glucose must be strictly excluded from the formulation.

Self-Validating Experimental Protocols

To ensure that the analytical methods do not artificially degrade the sample and that all degradation pathways are accounted for, the following protocols are designed as self-validating systems .

Protocol A: Stability-Indicating HPLC-UV/CAD Assay with Mass Balance

Expert Insight: Standard reverse-phase HPLC methods often use 0.1% Trifluoroacetic Acid (TFA, pH ~2.0) in the mobile phase. For this API, an acidic mobile phase will cause on-column degradation , leading to split peaks and artifactual degradants. The method below uses an alkaline mobile phase to preserve API integrity during analysis.

Methodology:

  • Column Selection: Use an ethylene-bridged hybrid (BEH) C18 column (2.1 x 100 mm, 1.7 µm) capable of withstanding high pH.

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 8.5 with Ammonium Hydroxide).

    • Phase B: 100% Acetonitrile.

  • Detection: UV detection at 210 nm and 254 nm, connected in series to a Charged Aerosol Detector (CAD). Causality: CAD is required because the solvolysis product (allylic alcohol) loses the extended conjugation of the diene system, resulting in a weak UV chromophore.

  • Self-Validation Step 1 (On-Column Stability Check): Inject the standard at flow rates of 0.2 mL/min and 0.6 mL/min. If the ratio of the degradant peak area to the API peak area increases at the slower flow rate (longer residence time), on-column degradation is occurring. The method is only valid if the ratio remains constant.

  • Self-Validation Step 2 (Mass Balance Check): Calculate the total peak area of the stressed sample using the CAD signal. The sum of the intact API and all degradant peaks must equal the peak area of the unstressed control sample (

    
    ). A failure indicates volatile degradants or irreversible column binding, invalidating the run.
    
Protocol B: Isothermal Forced Degradation & Buffer Catalysis Control

Methodology:

  • Prepare a 1.0 mg/mL solution of the API in a pH 8.0 Borate buffer.

  • Aliquot into sealed amber glass vials (to prevent photo-oxidation of the allylic double bond).

  • Incubate at 40°C / 75% RH for 14, 28, and 60 days.

  • Self-Validation Step (Buffer Catalysis Control): Prepare parallel formulations at pH 8.0 using 10 mM, 20 mM, and 50 mM Borate buffer concentrations.

    • Causality: While pH controls specific acid/base catalysis, the buffer ions themselves can act as general acids or bases. If the degradation rate (

      
      ) increases linearly with buffer concentration, general base catalysis is occurring. The system validates the formulation only if the 
      
      
      
      remains constant across all three buffer strengths, proving the buffer species is inert toward the API.

Formulation Development Workflow

FormulationWorkflow Step1 1. Preformulation Profiling (pH-Rate & Solubility) Step2 2. Excipient Compatibility (Avoid Reducing Sugars) Step1->Step2 Step3 3. Solvent System Selection (Aqueous vs. Co-solvent) Step2->Step3 Step4 4. Prototype Formulation (pH 8.5 Buffer + Antioxidant) Step3->Step4 Step5 5. Accelerated Stability (ICH Q1A Conditions) Step4->Step5 Fail Degradation > 5% (Mass Balance Failure) Step5->Fail Unstable Pass Lead Formulation Candidate (Self-Validated) Step5->Pass Stable Fail->Step3 Reformulate (Feedback Loop)

Figure 2: Self-validating formulation development workflow with feedback loops.

References

  • Title: Study of the Stability of Carbocations by Chlorosulfonyl Isocyanate Reaction with Ethers Source: ResearchG
  • Title: Theoretical Studies of [2,3]-Sigmatropic Rearrangements of Allylic Selenoxides and Selenimides Source: PMC / NIH URL: [2]
  • Title: Reductive Deamination with Hydrosilanes Catalyzed by B(C6F5)
  • Title: pH-Dependent Liquid-Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs Source: ResearchG
  • Title: DSC for Biopharmaceutical Formulation Development Source: Malvern Panalytical URL:[5]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Impurity Profiling in 4-Methyl-2-phenylpent-3-en-2-amine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for professionals engaged in the synthesis of 4-Methyl-2-phenylpent-3-en-2-amine. This guide is designed to provide in-depth, acti...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for professionals engaged in the synthesis of 4-Methyl-2-phenylpent-3-en-2-amine. This guide is designed to provide in-depth, actionable insights into the common impurities encountered during its production. Recognizing and controlling these impurities is paramount for ensuring the safety, efficacy, and regulatory compliance of any resulting active pharmaceutical ingredient (API). This document moves beyond simple protocols to explain the chemical rationale behind impurity formation and provides robust troubleshooting strategies in a direct question-and-answer format.

Section 1: The Synthetic Landscape & Genesis of Impurities

The production of 4-Methyl-2-phenylpent-3-en-2-amine, like many primary amines, is commonly achieved via the reductive amination of a corresponding ketone precursor. This process, while efficient, is susceptible to several side reactions and incomplete conversions that lead to a predictable profile of impurities. Understanding this synthetic pathway is the first step in mastering impurity control.

Postulated Primary Synthesis Route: Reductive Amination

The most logical and widely practiced approach involves a two-step or one-pot reaction starting from 4-methyl-4-phenylpent-3-en-2-one. The ketone is first condensed with an ammonia source to form an imine intermediate, which is then reduced to the target primary amine.

Synthesis_Pathway Ketone 4-Methyl-4-phenylpent-3-en-2-one Imine Imine Intermediate Ketone->Imine + NH3 - H2O Amine 4-Methyl-2-phenylpent-3-en-2-amine (Product) Imine->Amine Reduction (e.g., NaBH3CN, H2/Pd)

Caption: Postulated reductive amination pathway for 4-Methyl-2-phenylpent-3-en-2-amine.

This pathway is analogous to the synthesis of related compounds where reductive amination is a key step.[1][2] The choice of reducing agent, solvent, and ammonia source can significantly influence the reaction's efficiency and impurity profile.[3]

Common Impurities: A Mechanistic Overview

Impurities can arise from starting materials, intermediates, side reactions, or subsequent degradation. Below is a summary of the most probable impurities encountered in this synthesis.

Impurity CategorySpecific Impurity NameOriginImpact on Process/Product
Starting Material 4-Methyl-4-phenylpent-3-en-2-oneIncomplete reactionAffects yield; may have its own toxicological profile.
Intermediate 4-Methyl-2-phenylpent-3-en-2-imineIncomplete reductionCan revert to ketone upon hydrolysis; difficult to separate due to similar polarity.[4]
Side-Product 4-Methyl-2-phenylpentan-2-amineOver-reduction of the alkeneChanges pharmacological profile; difficult to remove due to structural similarity.
Side-Product N,N-di(4-methyl-2-phenylpent-3-en-2-yl)amineDimerization/Secondary Amine FormationA common byproduct in amine syntheses, especially under Leuckart conditions or with insufficient ammonia.[1][5]
Solvent-Related N-ethyl or N-methyl analogsReaction with solvent-derived aldehydesOccurs if using alcohol solvents (e.g., methanol, ethanol) with catalytic hydrogenation.[3]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your synthesis and analysis, providing both the cause and a validated solution.

Q1: My post-reaction analysis (GC-MS/LC-MS) shows a significant peak with the mass of my starting ketone. What went wrong?

Answer: The presence of the starting ketone, 4-methyl-4-phenylpent-3-en-2-one, indicates a failure in the initial imine formation step. This is a common issue stemming from several factors:

  • Inefficient Water Removal: Imine formation is a reversible equilibrium reaction that produces water.[6] If water is not effectively removed (e.g., with a Dean-Stark trap or molecular sieves), the equilibrium will not favor the imine product, leading to a high residual ketone concentration.

  • Steric Hindrance: The ketone is sterically hindered, which can slow down the rate of imine formation.

  • Incorrect pH: The reaction is acid-catalyzed. The pH must be acidic enough to protonate the ketone's carbonyl group, making it more electrophilic, but not so acidic that it fully protonates the ammonia source, rendering it non-nucleophilic. A typical pH range is 4-6.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use dry solvents and glassware. Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.

  • Optimize pH: Buffer the reaction with a mild acid, such as acetic acid.[7]

  • Increase Reaction Time/Temperature: Allow more time for the sterically hindered ketone to react. Gently warming the mixture may also increase the reaction rate.

Q2: I've successfully consumed the ketone, but now I have a major impurity with a mass two units less than my final amine product. How do I resolve this?

Answer: This impurity is almost certainly the imine intermediate. Its presence indicates that the reduction step is the point of failure. The imine is formed, but it is not being efficiently reduced to the desired primary amine.[4]

  • Cause - Insufficient Reducing Agent: The stoichiometry of your reducing agent (e.g., sodium cyanoborohydride, sodium borohydride) may be insufficient to reduce all the formed imine.

  • Cause - Inactive Reducing Agent: Borohydride reagents can degrade upon exposure to moisture or acidic conditions that are too strong.

  • Cause - Reaction Conditions: The reduction may be too slow at the current temperature, or the pH may not be optimal for the chosen reducing agent. For example, sodium cyanoborohydride is more effective at a mildly acidic pH, where the iminium ion is readily formed and reduced.[7]

Troubleshooting Steps:

  • Increase Reducing Agent Stoichiometry: Add a larger excess of the reducing agent (e.g., increase from 1.5 equivalents to 2.5 equivalents).

  • Protonate the Imine: Ensure the pH is mildly acidic (pH 5-6) during reduction to form the more reactive iminium ion, which is reduced much faster.[4]

  • Monitor the Reaction: Use TLC or a rapid LC-MS quench to monitor the disappearance of the imine before workup. If the reaction stalls, an additional charge of the reducing agent may be necessary.

Troubleshooting_Workflow Start Unexpected Peak in Chromatogram CheckMass Determine M/Z of Impurity via Mass Spectrometry Start->CheckMass IsKetone M/Z = Starting Ketone? CheckMass->IsKetone IsImine M/Z = Product - 2 Da? IsKetone->IsImine No Sol_Ketone Problem: Incomplete Imination - Check/Adjust pH (4-6) - Ensure Water Removal - Increase Reaction Time IsKetone->Sol_Ketone Yes IsDimer M/Z ≈ (2 x Product) - NH3? IsImine->IsDimer No Sol_Imine Problem: Incomplete Reduction - Increase Reducing Agent - Adjust pH for Reduction (5-6) - Monitor Reaction to Completion IsImine->Sol_Imine Yes Sol_Dimer Problem: Dimerization - Use Large Excess of NH3 Source - Control Temperature - Optimize Reactant Concentrations IsDimer->Sol_Dimer Yes Other Consult Further Analytical Data (NMR, etc.) IsDimer->Other No

Caption: A logical workflow for troubleshooting common synthesis impurities.

Q3: My mass spectrum shows a high molecular weight impurity that could be a dimer of my product. Why does this form and how can I prevent it?

Answer: The formation of a dimeric species, such as N,N-di(4-methyl-2-phenylpent-3-en-2-yl)amine, is a known side reaction in amine synthesis.[5] It occurs when the newly formed primary amine product acts as a nucleophile itself, attacking another molecule of the imine intermediate. This secondary reductive amination pathway competes with the desired primary amine formation.

Formation is favored by:

  • Low Concentration of Ammonia: If the concentration of your primary ammonia source is not high enough, the product amine can become a competitive nucleophile.

  • High Temperature: Higher temperatures can provide the activation energy needed for the less reactive product amine to attack the imine.

  • Prolonged Reaction Times: The longer the product is present with unreacted imine, the higher the chance of dimer formation.

Prevention Strategies:

  • Use a Large Excess of the Ammonia Source: Employ a significant excess of ammonia or an ammonia salt (like ammonium acetate) to outcompete the product amine as the nucleophile.

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the secondary amination pathway.

  • Optimize Reactant Addition: Consider a slow addition of the ketone to a solution containing the ammonia source and reducing agent. This keeps the concentration of the imine intermediate low at any given time, minimizing the opportunity for the product to react with it.

Section 3: Analytical & Purification Protocols

Robust analytical methods are required to identify and quantify these impurities accurately.

Protocol: GC-MS for Impurity Profiling

Gas chromatography coupled with mass spectrometry is the method of choice for separating and identifying volatile impurities in this synthesis.[8]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

  • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is recommended.[9]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: 250 °C, Split ratio 50:1.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

  • MS Detector: Scan range 40-550 amu.

  • Sample Preparation: Dilute the crude reaction mixture in a suitable solvent like ethyl acetate or methanol.

  • Expected Elution Order: Generally, impurities will elute in order of increasing boiling point. The ketone will likely elute before the imine and the amine. The dimer will be a late-eluting peak.

Protocol: Purification via Acid-Base Extraction

The basicity of the amine product allows for a straightforward separation from neutral or acidic impurities using liquid-liquid extraction.[10]

  • Dissolution: Dissolve the crude reaction product in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic amine product will be protonated and move into the aqueous layer, while neutral impurities (like the starting ketone) will remain in the organic layer.

  • Separation: Separate the two layers. Discard the organic layer containing the neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10). The protonated amine will be neutralized back to its free base form and will precipitate or form an oily layer.

  • Final Extraction: Extract the basified aqueous solution multiple times with fresh DCM or ethyl acetate. The purified amine product will now be in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.[11]

References

  • Vertex AI Search, Impurity Profiling of ATS Synthesized From Ring‐Substituted APAAN and MAPA Analogs. (2025).
  • Vertex AI Search, Chapter 8: The Analysis of Amphetamines, Ring-substituted Amphetamines and Related Compounds. (2025).
  • ACS Publications, Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. (2009). Analytical Chemistry.
  • ResearchGate, A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes.
  • PubMed, Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. (2017).
  • Semantic Scholar, Impurity profiling of methamphetamine synthesised from α-phenylacetoacetonitrile (APAAN). (2021). Drug Testing and Analysis.
  • PubMed, Impurities in illicit amphetamine: review. (1981). Bulletin on Narcotics.
  • Erowid, Impurities in MDMA synthesized by Al/Hg Reductive Amination.
  • ACS Green Chemistry Institute, Specific solvent issues with Reductive Amination/Alkylation.
  • Reddit, Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025).
  • YouTube, Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. (2024).
  • Chem 360 Jasperse Ch. 19 Notes + Answers. Amines.
  • BenchChem, A Comparative Guide to Isomeric Purity Analysis of 4-Methyl-2-pentyne.
  • Google Patents, US3864402A - Purification of secondary alkyl amines.
  • BenchChem, Application Notes and Protocols for Methyl 4-Amino-3-phenylbutanoate in Organic Synthesis.

Sources

Optimization

Technical Support Center: Storage and Handling of 4-Methyl-2-phenylpent-3-en-2-amine

Welcome to the Technical Support Center for 4-Methyl-2-phenylpent-3-en-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Methyl-2-phenylpent-3-en-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing degradation during storage and handling of this compound. By understanding the underlying chemical principles, you can ensure the stability and integrity of your samples for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-Methyl-2-phenylpent-3-en-2-amine during storage?

4-Methyl-2-phenylpent-3-en-2-amine is susceptible to degradation from several environmental factors due to its chemical structure, which includes a tertiary amine, a carbon-carbon double bond (unsaturation), and a phenyl group. The primary degradation pathways are:

  • Oxidation: The amine functional group and the allylic protons are susceptible to oxidation, especially in the presence of air (oxygen).[1][2][3] This can be catalyzed by light and trace metal ions.[2] Oxidative degradation can lead to the formation of N-oxides, aldehydes, ketones, and polymeric byproducts.[4]

  • Hydrolysis: As with many amines, 4-Methyl-2-phenylpent-3-en-2-amine is hygroscopic and can absorb moisture from the atmosphere.[5] This can lead to hydrolysis, especially if acidic or basic impurities are present.

  • Thermal Degradation: Elevated temperatures can accelerate degradation reactions, including polymerization and cleavage of the molecule.[3][5][6] Amines should generally be stored at temperatures below 30°C (86°F) to maintain stability.[5]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, such as oxidation and polymerization.[1]

Q2: What are the ideal storage conditions for 4-Methyl-2-phenylpent-3-en-2-amine to minimize degradation?

To ensure the long-term stability of 4-Methyl-2-phenylpent-3-en-2-amine, we recommend the following storage conditions. These conditions are designed to mitigate the risks outlined in Q1.

ParameterRecommended ConditionRationale
Temperature 2-8°C (refrigerated)Minimizes thermal degradation and reduces the rate of oxidative reactions.[5]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing oxygen.[1][7]
Light Amber glass vial or protected from lightPrevents photodegradation initiated by UV and visible light.[1]
Moisture Tightly sealed container with a desiccantPrevents hydrolysis by minimizing exposure to atmospheric moisture.[5]
Container High-density polyethylene (HDPE) or glass containers.[5]Chemically inert and prevents contamination.
Q3: I've noticed a color change in my sample of 4-Methyl-2-phenylpent-3-en-2-amine upon storage. What could be the cause?

A color change, typically to a yellow or brown hue, is a common indicator of degradation. This is often due to the formation of oxidized and polymeric byproducts. The primary cause is likely exposure to air and/or light. To troubleshoot this, review your storage and handling procedures to ensure the sample is not being exposed to oxygen or light.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.

Scenario 1: Inconsistent experimental results using the same batch of 4-Methyl-2-phenylpent-3-en-2-amine.
  • Potential Cause: Degradation of the compound after the container was opened, leading to a decrease in purity over time.

  • Troubleshooting Steps:

    • Aliquot the Sample: When you receive a new batch, aliquot it into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the entire batch to air and moisture each time you need to use it.

    • Verify Purity: If you suspect degradation, re-analyze the purity of your current working sample using an appropriate analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

    • Implement Strict Inert Atmosphere Techniques: When handling the compound, use proper air-sensitive techniques, such as working in a glove box or using a Schlenk line.[1][7]

Scenario 2: My reaction is not proceeding as expected, and I suspect the 4-Methyl-2-phenylpent-3-en-2-amine is the issue.
  • Potential Cause: The amine may have degraded, reducing the concentration of the active starting material.

  • Troubleshooting Steps:

    • Perform a Quick Qualitative Test: A simple Thin Layer Chromatography (TLC) analysis of your starting material compared to a fresh sample (if available) can often reveal the presence of impurities.

    • Consider a Purification Step: If you suspect minor degradation, you may be able to purify the material before use, for example, by passing it through a short plug of neutral alumina or by distillation.

    • Review Storage History: Check the storage conditions and the age of the compound. If it has been stored improperly or for an extended period, it is best to use a fresh, unopened sample.

Experimental Protocols

Protocol 1: Aliquoting and Storing 4-Methyl-2-phenylpent-3-en-2-amine

This protocol describes the best practice for aliquoting and storing the compound to maintain its integrity.

Materials:

  • Unopened bottle of 4-Methyl-2-phenylpent-3-en-2-amine

  • Glove box or Schlenk line with an inert gas supply (Argon or Nitrogen)

  • Multiple small, amber glass vials with PTFE-lined caps

  • Syringes and needles (oven-dried)

  • Parafilm or vial sealant

Procedure:

  • Place the unopened bottle of 4-Methyl-2-phenylpent-3-en-2-amine and the required number of amber vials and caps inside the glove box antechamber.

  • Purge the antechamber with an inert gas according to the glove box operating procedure.

  • Once inside the main chamber, allow the items to sit for a few minutes to ensure a completely inert atmosphere.

  • Carefully open the main bottle of 4-Methyl-2-phenylpent-3-en-2-amine.

  • Using a clean, dry syringe, draw the desired amount of the liquid amine.

  • Dispense the amine into each of the small amber vials.

  • Securely tighten the caps on the vials.

  • For extra protection, wrap the cap and neck of each vial with Parafilm.

  • Label each vial clearly with the compound name, concentration (if diluted), and date of aliquoting.

  • Store the aliquoted vials in a refrigerator at 2-8°C.

Visualizing Degradation Pathways and Workflows

Diagram 1: Potential Degradation Pathways

G A 4-Methyl-2-phenylpent-3-en-2-amine B Oxidation (O2, light, metal ions) A->B C Hydrolysis (H2O) A->C D Thermal Stress (Heat) A->D E N-Oxides B->E F Aldehydes/Ketones B->F G Polymeric Byproducts B->G H Hydroxylated Adducts C->H D->G

Caption: Potential degradation pathways for 4-Methyl-2-phenylpent-3-en-2-amine.

Diagram 2: Recommended Storage Workflow

G A Receive Compound B Transfer to Inert Atmosphere (Glove Box/Schlenk Line) A->B C Aliquot into Single-Use Amber Vials B->C D Seal Vials Tightly (PTFE-lined caps, Parafilm) C->D E Store at 2-8°C in the Dark D->E F Use One Aliquot per Experiment E->F

Caption: Recommended workflow for storing 4-Methyl-2-phenylpent-3-en-2-amine.

References

  • Amine Storage Conditions: Essential Guidelines for Safety.
  • What are the Health and Safety Guidelines for Using Amines?.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • Air Free Techniques | Handling Air-Sensitive M
  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential - PubMed.
  • Chemical Storage and Segreg
  • Storage and Segreg
  • Guidelines for Chemical Storage | Chapman University.
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process - MDPI.
  • Degradation studies of amines and alkanolamines during sour gas tre
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC.
  • Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes - PMC.
  • Thermal degradation products of 1-(3-Chlorophenyl)-2-methylpropan-2-amine - Benchchem.
  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents - UKnowledge - University of Kentucky.
  • Technical Support Center: Degradation Pathways of 1-(4-Aminophenyl)-2-methylpropan-1-one - Benchchem.

Sources

Troubleshooting

optimizing reaction temperature for 4-Methyl-2-phenylpent-3-en-2-amine synthesis

Troubleshooting & Temperature Optimization Guide Welcome to the technical support center for the synthesis of 4-methyl-2-phenylpent-3-en-2-amine. Synthesizing sterically hindered, tertiary allylic amines requires precise...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Temperature Optimization Guide

Welcome to the technical support center for the synthesis of 4-methyl-2-phenylpent-3-en-2-amine. Synthesizing sterically hindered, tertiary allylic amines requires precise control over reaction thermodynamics. The most reliable synthetic route utilizes a modified [1] with chloroacetonitrile, followed by thiourea-mediated cleavage.

Because the intermediate tertiary carbocation is highly stabilized by both the phenyl ring and the adjacent allylic double bond, it is exceptionally prone to temperature-dependent side reactions, such as E1 elimination[2]. This guide provides the mechanistic causality, quantitative data, and self-validating protocols needed to optimize your reaction temperature and maximize yields.

Part 1: Mechanistic Pathway & Temperature Dependencies

Understanding the branching pathways of your reaction is critical. The diagram below illustrates how thermal energy dictates whether the reaction proceeds to the desired N-alkyl chloroacetamide or degrades into an elimination byproduct.

G A 4-Methyl-2-phenylpent-3-en-2-ol (Starting Material) B Tertiary Allylic Carbocation (Highly Stabilized) A->B H2SO4, AcOH Strictly 0-5 °C (Exothermic) C N-Alkyl Chloroacetamide (Ritter Adduct) B->C ClCH2CN Warm to 15-20 °C (Nucleophilic Attack) E 2-Phenyl-4-methyl-1,3-pentadiene (E1 Elimination Byproduct) B->E Thermal Stress (>30 °C) Loss of H+ D 4-Methyl-2-phenylpent-3-en-2-amine (Target Product) C->D Thiourea, EtOH 80 °C (Cleavage)

Reaction pathway for 4-methyl-2-phenylpent-3-en-2-amine synthesis detailing temperature branching.

Part 2: Quantitative Data - Temperature vs. Yield Profile

The following table summarizes the causal relationship between the internal reaction temperature during the Ritter amidation phase and the resulting product distribution.

Reaction PhaseTemp Range (°C)Target Amide Yield (%)Diene Byproduct (%)Unreacted Precursor (%)Mechanistic Outcome
Acid Addition -10 to 0N/A< 2> 95Safe carbocation generation; controlled exotherm.
Acid Addition 15 to 30N/A> 40< 10High thermal stress; rapid E1 elimination.
Nitrile Trapping 0 to 545< 540Insufficient activation energy for nitrilium formation.
Nitrile Trapping 15 to 2088 8 < 2 Optimal kinetic balance for nucleophilic attack.
Nitrile Trapping > 40< 10> 700Extensive polymerization and diene formation.
Part 3: Troubleshooting & FAQs

Q: Why does my reaction mixture turn dark brown/black with a significant drop in yield when I scale up from 1g to 50g? A: This is a classic symptom of a thermal runaway. The protonation of the alcohol and subsequent carbocation formation is highly exothermic. At scale, the surface-area-to-volume ratio decreases, leading to poor heat dissipation. If the internal temperature exceeds 25–30 °C, the tertiary allylic carbocation undergoes rapid E1 elimination to form 2-phenyl-4-methyl-1,3-pentadiene. In a highly acidic medium, this diene rapidly polymerizes, causing the dark color. Solution: Use a jacketed reactor, decrease the addition rate of H₂SO₄, and ensure the internal temperature never exceeds 5 °C during the acid addition phase.

Q: I am seeing a major non-polar byproduct on TLC (Rf ~0.8 in Hexanes). What is it and how do I prevent it? A: That non-polar spot is the conjugated diene byproduct (2-phenyl-4-methyl-1,3-pentadiene). The intermediate tertiary carbocation is highly stabilized by both the phenyl ring and the adjacent allylic double bond[2]. Because of this stability, losing a proton from the C2-methyl group to form a fully conjugated diene is thermodynamically favorable at elevated temperatures. Solution: Strictly maintain the Ritter reaction temperature below 20 °C during the warming phase. Do not use external heating to "drive" the reaction.

Q: Can I run the entire Ritter reaction at 0 °C to completely suppress the diene formation? A: No. While 0 °C is mandatory during the initial acid addition to control the exotherm, the subsequent nucleophilic attack by the weakly nucleophilic chloroacetonitrile requires moderate thermal energy. Keeping the reaction at 0 °C for the entire duration leads to incomplete conversion because the trapping of the nitrilium ion is too slow, leaving unreacted starting alcohol. The protocol mandates warming to 15–20 °C.

Q: Why use chloroacetonitrile instead of standard acetonitrile? A: Standard acetonitrile yields an N-tert-alkyl acetamide[3]. Hydrolyzing a sterically hindered tertiary acetamide to the free amine requires extremely harsh conditions (e.g., prolonged reflux in 6M HCl or strong KOH), which would destroy the sensitive allylic double bond in 4-methyl-2-phenylpent-3-en-2-amine. Chloroacetonitrile yields a chloroacetamide, which can be cleanly cleaved using thiourea under mild conditions without affecting the double bond.

Part 4: Self-Validating Experimental Protocol
Phase 1: Modified Ritter Reaction (Amide Formation)
  • Setup: Equip a multi-neck round-bottom flask (or jacketed reactor) with a mechanical stirrer, an internal temperature probe, and a pressure-equalizing addition funnel.

  • Charge: Add 4-methyl-2-phenylpent-3-en-2-ol (1.0 eq), chloroacetonitrile (2.0 eq), and glacial acetic acid (3 volumes).

  • Cooling: Chill the mixture using an ice/brine bath.

    • Validation Check: The internal temperature must read ≤ 2 °C before proceeding.

  • Acid Addition: Add concentrated H₂SO₄ (3.0 eq) dropwise via the addition funnel. Adjust the drip rate so the internal temperature does not exceed 5 °C.

    • Validation Check: The solution should transition to a pale yellow. A rapid shift to dark brown indicates localized overheating and diene formation.

  • Reaction: Once addition is complete, remove the cooling bath and allow the mixture to naturally warm to 15 °C – 20 °C. Stir for 4 hours.

    • Validation Check: TLC (20% EtOAc/Hexanes) should show complete consumption of the starting alcohol (Rf ~0.5) and the appearance of the amide (Rf ~0.3).

  • Quench & Workup: Pour the mixture over crushed ice and neutralize carefully with aqueous NaOH to pH 7. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the intermediate chloroacetamide.

Phase 2: Thiourea Cleavage (Amine Liberation)
  • Charge: Dissolve the crude chloroacetamide in absolute ethanol (5 volumes).

  • Reagents: Add thiourea (1.2 eq) and glacial acetic acid (0.5 eq).

  • Heating: Heat the mixture to a gentle reflux (approx. 80 °C) for 10 hours.

    • Validation Check: A white precipitate (2-amino-4-thiazolone) will begin to form after 2-3 hours, visually confirming that the cleavage is progressing successfully.

  • Workup: Cool to room temperature and filter off the precipitated byproduct. Concentrate the filtrate, basify with 2M NaOH to pH 10, and extract with dichloromethane.

  • Purification: Dry and concentrate the organic layer to afford 4-methyl-2-phenylpent-3-en-2-amine.

    • Validation Check: The final product should be a pale oil. Purity and identity can be confirmed via GC-MS (target monoisotopic mass m/z 175.1)[4].

References
  • Ritter Reaction. Organic Chemistry Portal. Available at:[Link]

  • Ritter reaction. Wikipedia. Available at: [Link]

  • 4-methyl-2-phenylpent-3-en-2-amine. PubChemLite. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 4-Methyl-2-phenylpent-3-en-2-amine Syntheses

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 4-Methyl-2-phenylpent-3-en-2-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 4-Methyl-2-phenylpent-3-en-2-amine . Due to the steric hindrance and allylic/benzylic nature of this tertiary-alkyl primary amine, syntheses typically involve the Grignard addition of phenylmagnesium bromide to mesityl oxide, followed by a substitution step (e.g., Ritter reaction or azide reduction) of the intermediate tertiary alcohol.

This guide addresses the critical challenge of removing unreacted neutral precursors—specifically mesityl oxide, 4-methyl-2-phenylpent-3-en-2-ol, and biphenyl—from the final basic amine product.

Part 1: Physicochemical Profiling of Target and Precursors

Successful purification relies on exploiting the distinct physicochemical differences between the target primary amine and the neutral synthetic precursors.

Table 1: Physicochemical Properties & Separation Strategies

CompoundRoleAcid/Base NatureBoiling PointEst. LogPPrimary Removal Strategy
4-Methyl-2-phenylpent-3-en-2-amine Target ProductBasic (Primary Amine)~230 °C2.8Retained in aqueous acid phase
Mesityl Oxide Starting MaterialNeutral (Ketone)129 °C1.4Partition to organic waste phase
4-Methyl-2-phenylpent-3-en-2-ol IntermediateNeutral (Alcohol)~240 °C3.1Partition to organic waste phase
Biphenyl Grignard ByproductNeutral (Aromatic)255 °C4.0Trituration / Organic waste phase
Part 2: Mechanistic Pathways & Impurity Generation

Understanding where impurities originate is critical for preventing downstream contamination. The diagram below illustrates the synthetic pathway and the specific side reactions that generate persistent impurities.

Synth_Pathway MO Mesityl Oxide (Neutral Ketone) Alcohol Tertiary Allylic Alcohol (Intermediate) MO->Alcohol + PhMgBr AzaMichael Aza-Michael Adduct (Degradation) MO->AzaMichael + Target Amine PhMgBr PhMgBr (Grignard) Biphenyl Biphenyl (Homocoupling) PhMgBr->Biphenyl Side Reaction Amine Target Primary Amine (Basic) Alcohol->Amine Ritter/Azide Sub. Amine->AzaMichael + Unreacted MO

Synthetic pathway of the target amine illustrating the generation of key precursor impurities.

Part 3: Core Purification Workflow (Acid-Base Extraction)

Because the target is a primary amine and all major precursors are neutral, Liquid-Liquid Acid-Base Extraction is the most efficient primary purification method[1].

ABE_Workflow Crude Crude Mixture (Amine + Neutral Precursors) Dissolve Dissolve in MTBE Crude->Dissolve Acidify Extract with 1M HCl (aq) Dissolve->Acidify Org1 Organic Phase (Mesityl Oxide, Alcohol, Biphenyl) Acidify->Org1 Discard/Recycle Aq1 Aqueous Phase (Amine Hydrochloride Salt) Acidify->Aq1 Retain Basify Basify with 2M NaOH (pH >12) Aq1->Basify Extract2 Extract with MTBE Basify->Extract2 Org2 Organic Phase (Pure Free Amine) Extract2->Org2 Dry & Evaporate Aq2 Aqueous Phase (Waste Salts) Extract2->Aq2 Discard

Acid-base extraction workflow for isolating the target amine from neutral impurities.

Self-Validating Protocol: Acid-Base Extraction

Step 1: Dissolution & Organic Loading

  • Action: Dissolve the crude reaction mixture in Methyl tert-butyl ether (MTBE) (10 mL per gram of crude).

  • Validation Check: The solution must be homogeneous. Filter off any insoluble inorganic salts (e.g., magnesium salts from the Grignard step) before proceeding, as these cause severe emulsions.

Step 2: Acidification & Primary Extraction

  • Action: Transfer the organic layer to a separatory funnel. Extract with cold 1 M HCl (3 × 10 mL per gram of crude)[2].

  • Causality: The primary amine is protonated to its water-soluble hydrochloride salt. Neutral precursors remain in the lipophilic MTBE layer[1].

  • Validation Check: Test the pH of the combined aqueous extracts; it must be < 2 to ensure complete amine protonation.

Step 3: Organic Wash (Crucial for Precursor Removal)

  • Action: Wash the combined acidic aqueous layers with fresh MTBE (1 × 10 mL).

  • Causality: Removes trace lipophilic precursors (biphenyl, tertiary alcohol) that may have been carried over in micro-emulsions.

Step 4: Basification & Free-Base Regeneration

  • Action: Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add 2 M NaOH dropwise with stirring until the pH is > 12[2].

  • Validation Check: The transparent aqueous layer will turn milky/cloudy, and an oil or precipitate will form as the free amine is regenerated.

Step 5: Back-Extraction & Isolation

  • Action: Extract the basified aqueous solution with fresh MTBE (3 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Check: The final mass of the isolated oil/solid should remain constant under high vacuum, indicating complete solvent removal.

Part 4: Troubleshooting & FAQs

Q1: Why is the intermediate 4-methyl-2-phenylpent-3-en-2-ol persisting in my final amine product despite acid-base extraction? Causality & Solution: The intermediate 4-methyl-2-phenylpent-3-en-2-ol is a tertiary, allylic, and benzylic alcohol. These structural features make it exceptionally prone to ionization and carbocation formation under strongly acidic conditions[3][4]. If you use concentrated or warm HCl during your acid-base extraction, the alcohol can ionize and either eliminate to form a lipophilic diene or undergo nucleophilic attack by the target amine. Furthermore, its relatively high LogP (~3.1) can cause emulsion-induced carryover. Actionable Fix: Always use cold, dilute acid (e.g., 1 M HCl or 1 M citric acid at 0–5 °C) to protonate the amine[1]. Ensure vigorous mixing but allow sufficient time for complete phase separation to prevent micro-emulsions of the alcohol from entering the aqueous layer.

Q2: I am detecting a high-molecular-weight impurity, and my GC-MS shows mesityl oxide carryover. What is happening? Causality & Solution: Mesityl oxide is an


-unsaturated ketone. When left in the presence of your target primary amine (especially in the concentrated free-base form after basification), it readily undergoes an aza-Michael conjugate addition[5][6]. This forms a secondary amine degradation product, which explains the high-molecular-weight impurity.
Actionable Fix:  Mesityl oxide must be completely removed before the final basification step. If standard extraction leaves trace mesityl oxide, treat the crude organic mixture with a polymer-supported hydrazine or primary amine scavenger resin prior to the acid extraction. This selectively binds the unreacted ketone, preventing it from interacting with your free-base amine product.

Q3: My Grignard reaction generated massive amounts of biphenyl. How do I separate it from the target amine? Causality & Solution: Biphenyl is a highly lipophilic (LogP ~4.0), neutral homocoupling byproduct of phenylmagnesium bromide. While the bulk of it partitions into the organic waste during acid-base extraction[1][2], its extreme lipophilicity can cause it to coat the glassware or form persistent suspensions that carry over into the aqueous layer. Actionable Fix: Do not rely solely on liquid-liquid extraction. Instead, isolate the target amine as a solid hydrochloride salt. Bubble HCl gas through the crude ethereal solution (or add ethereal HCl) to precipitate the 4-methyl-2-phenylpent-3-en-2-amine hydrochloride. Triturate the resulting solid with cold hexanes or heptane. The non-polar biphenyl will readily dissolve in the hydrocarbon solvent, leaving the highly polar amine salt completely purified.

References
  • "4.8: Acid-Base Extraction - Chemistry LibreTexts", LibreTexts.
  • "Application Note & Protocol: High-Purity Isolation of Pent-1-yn-3-amine", Benchchem.
  • "Electronic thesis or dissertation - aza-Michael addition", King's College London.
  • "Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations", NIH.
  • "Silica sulfuric acid: an eco-friendly and reusable catalyst for synthesis of amides via Ritter reaction", IAU.
  • "Recent developments in Ritter reaction", ResearchGate.

Sources

Troubleshooting

Technical Support Center: Enhancing Enantiomeric Excess in the Synthesis of 4-Methyl-2-phenylpent-3-en-2-amine

This guide is designed for researchers, scientists, and professionals in drug development who are working on the asymmetric synthesis of 4-Methyl-2-phenylpent-3-en-2-amine. Achieving high enantiomeric excess (ee) is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the asymmetric synthesis of 4-Methyl-2-phenylpent-3-en-2-amine. Achieving high enantiomeric excess (ee) is a critical factor for the biological activity and regulatory approval of chiral molecules. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome common challenges and optimize your synthetic protocols.

Introduction

The enantioselective synthesis of chiral amines, such as 4-Methyl-2-phenylpent-3-en-2-amine, is a cornerstone of modern pharmaceutical and agrochemical research.[1] These molecules often exhibit stereospecific interactions with biological targets, meaning that one enantiomer may be therapeutically active while the other is inactive or even harmful. Consequently, developing robust and highly enantioselective synthetic routes is of paramount importance.

This technical support center addresses the common hurdles encountered when striving for high enantiomeric excess in the preparation of 4-Methyl-2-phenylpent-3-en-2-amine, a chiral allylic amine. The primary route to this compound often involves the asymmetric reduction of a corresponding ketimine or a related prochiral precursor. Low enantioselectivity in these reactions can arise from a multitude of factors, ranging from reagent purity to subtle variations in reaction conditions.[2][3] This guide will equip you with the knowledge to systematically diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: I am consistently obtaining a low enantiomeric excess (ee) in my reaction. What are the most common initial checks I should perform?

A1: A low ee is a frequent challenge in asymmetric catalysis.[3] A systematic approach to troubleshooting is the most effective way to identify the root cause.[2][3] Begin with the fundamentals:

  • Reagent and Solvent Purity: Verify the purity of all starting materials, including the prochiral substrate, the reducing agent, and the chiral catalyst or ligand.[2][3] Impurities can act as catalyst poisons or promote non-selective background reactions.[3] Ensure that all solvents are anhydrous and of the appropriate grade, as even trace amounts of water can deactivate or alter the selectivity of many chiral catalysts.[2]

  • Reaction Temperature: Temperature is a critical parameter that can significantly influence enantioselectivity.[2][3] In many cases, lowering the reaction temperature can increase the energy difference between the diastereomeric transition states, leading to a higher ee.[3]

  • Inert Atmosphere: Many asymmetric reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture.[3] Ensure that your reaction is conducted under a strictly anhydrous and inert atmosphere (e.g., nitrogen or argon).[4]

  • Stoichiometry and Concentration: Double-check the stoichiometry of all reagents, including the catalyst loading. Substrate concentration can also play a role; in some cases, running the reaction under more dilute conditions can improve enantioselectivity by minimizing catalyst aggregation or the formation of off-cycle species.[2]

Q2: How can I determine if my chiral catalyst is the source of the low enantioselectivity?

A2: To diagnose a potential issue with your catalyst, consider the following steps:

  • Catalyst Integrity: If you are using a commercial catalyst, ensure it is from a reputable supplier and has been stored correctly. For catalysts prepared in-house, verify their purity and structural integrity using techniques like NMR spectroscopy.[2]

  • Control Experiment: Run a control reaction with a well-established substrate that is known to give a high ee with your specific catalyst system.[2] If this control reaction also results in a low ee, it strongly indicates a problem with the catalyst itself.[2]

  • Catalyst Activation: Some catalysts require an activation step before use. Consult the literature or the supplier's technical data sheet to ensure you are following the correct procedure.

Q3: Can the choice of solvent significantly impact the enantiomeric excess?

A3: Absolutely. The solvent can have a profound effect on the enantioselectivity of an asymmetric reaction.[2] It can influence the conformation of the catalyst-substrate complex and the energies of the transition states leading to the two different enantiomers.[2] It is highly recommended to screen a range of solvents with varying polarities and coordinating abilities. For instance, a switch from a non-coordinating solvent like toluene to a more coordinating one like THF can sometimes dramatically alter the ee.

Q4: What is the most reliable method for determining the enantiomeric excess of my product?

A4: The most widely accepted and accurate methods for determining ee are chromatographic techniques that utilize a chiral stationary phase (CSP).[4]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. The two enantiomers of your product will interact differently with the CSP, leading to their separation and allowing for quantification of their relative amounts.[4]

  • Chiral Gas Chromatography (GC): This technique is suitable for volatile compounds and operates on a similar principle to chiral HPLC, using a chiral column to separate the enantiomers.[4]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving issues with low enantiomeric excess.

Problem: Low Enantiomeric Excess (<80% ee)
Potential Cause Troubleshooting Steps
Impure Reagents or Solvents Purify all starting materials. Use freshly distilled, anhydrous solvents. Ensure all reagents are of the highest available purity.[2][3]
Incorrect Reaction Temperature Systematically vary the reaction temperature. Often, lower temperatures lead to higher enantioselectivity.[3][4]
Atmospheric Contamination Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (N₂ or Ar) using Schlenk line techniques or a glovebox.[4]
Suboptimal Solvent Screen a variety of solvents with different polarities and coordinating properties (e.g., Toluene, THF, Dichloromethane, Diethyl Ether).[2]
Ineffective Catalyst/Ligand Verify the enantiomeric purity of your chiral ligand or catalyst.[4] Consider screening a library of different chiral ligands.
Incorrect Stoichiometry Carefully re-verify the concentrations and amounts of all reagents. Investigate the effect of varying the substrate-to-catalyst ratio.[2]
Experimental Workflow for Optimizing Enantiomeric Excess

The following diagram illustrates a systematic workflow for troubleshooting and optimizing the enantiomeric excess in your synthesis.

G cluster_0 Initial Reaction & Analysis cluster_1 Troubleshooting & Optimization cluster_2 Validation A Perform Initial Asymmetric Synthesis B Determine Enantiomeric Excess (ee) via Chiral HPLC/GC A->B C Low ee (<90%) B->C J High ee (≥90%) B->J D Verify Reagent & Solvent Purity C->D Step 1 E Optimize Reaction Temperature D->E Step 2 F Screen Different Solvents E->F Step 3 G Vary Catalyst/Ligand & Loading F->G Step 4 H Re-run Optimized Reaction G->H I Confirm High ee H->I

Caption: A logical workflow for troubleshooting low enantioselectivity.

General Protocol for Asymmetric Reduction of a Prochiral Ketimine

This protocol provides a general starting point for the synthesis of chiral amines via the asymmetric reduction of a ketimine. Note: This is a generalized procedure and may require significant optimization for your specific substrate and catalyst system.

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight. Assemble the hot glassware under a stream of dry inert gas (Nitrogen or Argon) and allow it to cool.[4]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand and the metal precursor in the anhydrous solvent of choice. Stir for the recommended time to allow for complex formation.

  • Substrate Addition: Add the prochiral ketimine substrate to the catalyst solution.

  • Initiation of Reduction: Introduce the reducing agent (e.g., H₂, a hydride source) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC/MS until the starting material is consumed.

  • Work-up: Quench the reaction appropriately (e.g., with a saturated aqueous solution of NH₄Cl). Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography or recrystallization.[3]

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.[3][4]

Data Presentation

Table 1: Effect of Solvent on Enantiomeric Excess
SolventDielectric Constant (ε)Enantiomeric Excess (% ee)
Toluene2.475
Tetrahydrofuran (THF)7.688
Dichloromethane (DCM)9.182
Diethyl Ether4.365
Note: Data is representative and will vary depending on the specific catalyst system and reaction conditions.
Table 2: Effect of Temperature on Enantiomeric Excess
Temperature (°C)Enantiomeric Excess (% ee)
25 (Room Temp.)85
092
-2095
-4097
Note: Data is representative and illustrates a common trend; however, the optimal temperature must be determined empirically.

Conclusion

Improving the enantiomeric excess in the synthesis of 4-Methyl-2-phenylpent-3-en-2-amine requires a systematic and logical approach to troubleshooting. By carefully considering factors such as reagent purity, reaction temperature, solvent effects, and catalyst integrity, researchers can significantly enhance the stereoselectivity of their reactions. This guide provides a framework for identifying and resolving common issues, ultimately leading to the successful and efficient preparation of highly enantioenriched chiral amines.

References

  • PMC. Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations. [Link]

  • PubMed. Asymmetric hydrogenation of ketimines with minimally different alkyl groups. [Link]

  • Google Books. Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines.
  • Google Patents.
  • Thieme Chemistry. Iron-Catalyzed Asymmetric Transfer Hydrogenation of Ketimines. [Link]

  • University of Groningen. Selective Transformations of Allylic Compounds and Enol Derivatives. [Link]

  • University of Pennsylvania. Asymmetric reactions_synthesis. [Link]

  • ICJS. Super Selective Synthesis: The Evolution of Enantioselective Methods. [Link]

  • Organic Chemistry Portal. Synthesis of allylic amines. [Link]

  • Google Patents. Enantiomeric enrichment and stereoselective synthesis of chiral amines.
  • ACS Publications. Theoretical Prediction of the Enantiomeric Excess in Asymmetric Catalysis. An Alignment-Independent Molecular Interaction Field Based Approach. [Link]

  • JLUpub. Contrasting Historical and Physical Perspectives in Asymmetric Catalysis: ΔΔG≠ versus Enantiomeric Excess. [Link]

  • ResearchGate. Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. [Link]

  • Organic Syntheses. 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. [Link]

  • Rsc.org. Supplemental material for: Catalytic Asymmetric Formal Total Syntheses of (+)- and (-)-Cycloclavine. [Link]

  • Organic Syntheses. 7. [Link]

  • Semantic Scholar. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

  • Asian Journal of Chemistry. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. [Link]

  • Organic Chemistry Portal. Enantioselective Synthesis of Alcohols and Amines. [Link]

  • Macmillan Group. Enantioselective Michael Additions in Natural Products Synthesis. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility &amp; Crystallization Issues for 4-Methyl-2-phenylpent-3-en-2-amine Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique physicochemical challenges associated with 4-Methyl-2-phenylpent-3-en-2-amine and it...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique physicochemical challenges associated with 4-Methyl-2-phenylpent-3-en-2-amine and its salt derivatives.

Because this molecule features a bulky lipophilic phenyl ring, a rigid alkene backbone, and gem-dimethyl branching, it presents a stark polarity contrast when protonated. This high lipophilicity-to-charge ratio often leads to poor aqueous hydration, gelation in aprotic solvents, and severe phase separation during isolation. This guide provides field-proven, mechanistically grounded solutions to these exact bottlenecks.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My 4-Methyl-2-phenylpent-3-en-2-amine HCl salt has virtually no solubility in aqueous assay buffers (< 0.1 mg/mL). How can I achieve the concentrations needed for in vitro testing?

Root Cause: Highly lipophilic primary amine salts suffer from a massive thermodynamic penalty when disrupting the hydrogen-bonded water network. The hydrophobic hydration of the bulky phenyl and branched alkyl groups drastically limits aqueous solubility. The Solution: Implement Cyclodextrin Complexation . Specifically, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of β-cyclodextrin (approx. 6.0–6.5 Å) perfectly accommodates the bulky phenyl/alkene moiety of your compound. Meanwhile, the hydrophilic exterior hydroxyl groups interface seamlessly with the aqueous environment, thermodynamically driving the dissolution process . Unlike co-solvents (which can precipitate upon dilution), inclusion complexes dissociate predictably and maintain solubility across various biological buffers.

Q2: During the cooling crystallization of the salt, the solution turns milky, and a sticky "gum" or oil forms at the bottom of the flask instead of crystals. What is happening?

Root Cause: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly referred to in process chemistry as "oiling out." This occurs when the solution's supersaturation exceeds the metastable limit, forcing the system to undergo spinodal decomposition. Instead of nucleating as a solid, the solute partitions into a solute-rich liquid phase (the oil) and a solute-lean continuous phase . Because the oil phase lacks long-range order, it traps impurities and solidifies into an unworkable gum. The Solution: You must prevent the system from crossing the liquid-liquid phase boundary. This is achieved by seeding the solution within the metastable zone. Seeding provides a low-energy surface for heterogeneous nucleation, allowing the solute concentration to deplete via crystal growth before the LLPS boundary is reached . (See Protocol A below).

Q3: When I try to crystallize the Hydrochloride (HCl) salt from organic solvents like Dichloromethane or THF, the entire solution turns into a thick gel. How do I fix this?

Root Cause: Small, high-charge-density counterions like chloride readily form infinite, 1-dimensional hydrogen-bonded chains with primary amines. In non-polar or moderately polar aprotic solvents, these lipophilic chains entangle, trapping massive volumes of solvent and forming a macroscopic gel network. The Solution: Change the salt form. Switching to a larger, asymmetric, or more polarizable counterion—such as Methanesulfonate (Mesylate) or L-Tartrate—disrupts these infinite 1D lattices. The steric bulk of these counterions forces the formation of discrete, closed hydrogen-bonded dimers or tetramers, which readily pack into clean crystal lattices rather than entangling into gels.

Part 2: Salt Selection Matrix

To avoid formulation and isolation bottlenecks, consult this empirical data matrix when selecting a salt form for 4-Methyl-2-phenylpent-3-en-2-amine.

Salt FormCounterionExpected Aqueous SolubilityCrystallinity & HandlingPropensity for LLPS ("Oiling Out")
Free Base NoneInsoluble (< 0.01 mg/mL)Oil at room temperatureN/A (Liquid)
Hydrochloride Cl⁻Low (~0.5 mg/mL)High, but prone to gelationVery High (Requires strict control)
Mesylate CH₃SO₃⁻Moderate (~5.0 mg/mL)Excellent; discrete crystalsLow (Favorable lattice energy)
L-Tartrate C₄H₄O₆²⁻High (> 10 mg/mL)Good; forms hydratesModerate (Sensitive to cooling rate)

Part 3: Standardized Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (Preventing LLPS)

This self-validating protocol ensures that crystallization occurs via solid nucleation rather than phase separation.

  • Dissolution: Dissolve the 4-Methyl-2-phenylpent-3-en-2-amine salt in a minimal volume of a "good" solvent (e.g., absolute ethanol) at 60°C.

  • Metastable Zone Identification: Slowly add an anti-solvent (e.g., heptane) dropwise under moderate agitation until the solution exhibits a faint, persistent turbidity. Immediately add 1–2 drops of ethanol until the solution just clears. You are now precisely within the metastable zone.

  • Seeding: Introduce 1% to 2% (w/w relative to the API) of finely milled seed crystals of the desired polymorph. Allow the seeds to age for 30 minutes at 60°C to heal surface defects and initiate secondary nucleation.

  • Controlled Cooling: Implement a slow, non-linear cooling ramp (e.g., 0.1°C/min) down to 5°C. Causality note: A slow cooling rate ensures that the rate of crystal growth outpaces the generation of supersaturation, keeping the system safely away from the LLPS boundary.

  • Isolation: Filter the resulting slurry via vacuum filtration and wash the filter cake with cold anti-solvent.

Protocol B: Preparation of HP-β-CD Inclusion Complex for Aqueous Assays

Use this protocol to generate highly soluble, bioavailable formulations for in vitro/in vivo testing.

  • Matrix Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in deionized water or your target biological buffer.

  • Stoichiometric Addition: Add the 4-Methyl-2-phenylpent-3-en-2-amine salt to the HP-β-CD solution at a strict 1:1 molar ratio.

  • Equilibration: Stir the suspension vigorously at room temperature for 24 to 48 hours. Causality note: Inclusion complexation is an equilibrium process driven by the displacement of high-enthalpy water molecules from the CD cavity; sufficient time is required for maximum complexation.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, insoluble API.

  • Lyophilization (Optional): Freeze-dry the clear filtrate to obtain a freely soluble, amorphous powder that can be instantly reconstituted for future assays.

Part 4: Troubleshooting Workflow Visualization

Troubleshooting Start Solubility Issue Detected (4-Me-PPA Salt) Decision1 Is the issue in Aqueous Media or Organic Crystallization? Start->Decision1 AqMedia Aqueous Media (In Vitro Assays) Decision1->AqMedia Aqueous OrgCryst Organic Solvents (Crystallization/Isolation) Decision1->OrgCryst Organic AqSol1 Use HP-β-CD Complexation (1:1 Molar Ratio) AqMedia->AqSol1 AqSol2 Adjust pH to < 4.0 (Ensure Full Protonation) AqMedia->AqSol2 Decision2 What is the specific observation? OrgCryst->Decision2 ObsOiling Oiling Out / LLPS (Milky Emulsion) Decision2->ObsOiling ObsGel Gelation / Poor Yield (Thick Paste) Decision2->ObsGel SolOiling Optimize Anti-Solvent Ratio & Add Seed Crystals ObsOiling->SolOiling SolGel Change Salt Form (e.g., Mesylate or Tartrate) ObsGel->SolGel

Decision tree for troubleshooting 4-Methyl-2-phenylpent-3-en-2-amine salt solubility issues.

References

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at:[Link]

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. Available at:[Link]

Troubleshooting

reducing side reactions in the amination of 4-methyl-2-phenylpent-3-ene

Technical Support Center: Troubleshooting the Asymmetric Amination of 4-Methyl-2-phenylpent-3-ene Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Asymmetric Amination of 4-Methyl-2-phenylpent-3-ene

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of sterically hindered, unactivated internal alkenes. The amination of 4-methyl-2-phenylpent-3-ene via CuH-catalyzed formal hydroamination is a classic "stress test" for catalytic systems. Due to the trisubstituted nature of the alkene and the presence of an allylic phenyl group, the secondary alkylcopper intermediate is highly susceptible to undesired side reactions[1].

This guide provides a self-validating troubleshooting framework, explaining the thermodynamic and kinetic causality behind each experimental choice to ensure your protocols succeed.

Part 1: Troubleshooting Guides & FAQs

Q1: My GC-MS shows massive amounts of 4-methyl-2-phenylpent-2-ene instead of the aminated product. What is driving this isomerization? The Causality: You are observing alkene isomerization driven by "chain walking." During the reaction, the L*CuH catalyst inserts into the C3=C4 double bond. However, because the resulting secondary alkylcopper intermediate is sterically crowded, it can undergo rapid, reversible β-hydride elimination before the electrophilic amine can be captured[1]. Because the C2 position bears a phenyl group, β-hydride elimination toward C2 yields a conjugated styrene derivative (4-methyl-2-phenylpent-2-ene). This conjugated system is a massive thermodynamic sink. Competing side reactions like this must be rigorously suppressed to achieve hydroamination of unactivated internal alkenes[2]. The Solution: You must accelerate the bimolecular electrophilic trapping step relative to the unimolecular β-hydride elimination. Switch your ligand to (R)-DTBM-SEGPHOS . The extreme steric bulk of its 3,5-di-tert-butyl-4-methoxyphenyl groups creates a deep chiral pocket that destabilizes the transition state for β-hydride elimination while promoting forward reactivity[3]. Additionally, lower the reaction temperature to -20 °C to kinetically freeze out the isomerization pathway.

Q2: The alkene remains mostly unreacted, but my electrophilic amine reagent (O-benzoyl-N,N-dialkylhydroxylamine) is completely consumed. Why? The Causality: You are experiencing the direct reduction of the aminating agent. The CuH/silane system is a powerful reducing environment. If the hydrocupration of your sterically hindered trisubstituted alkene is slow, the CuH catalyst will instead directly reduce the N-O bond of the hydroxylamine ester, yielding a secondary amine and benzoate as dead-end byproducts. The Solution: Implement a syringe-pump addition of the hydroxylamine ester. By adding the amine electrophile slowly over 4 hours, you maintain a low steady-state concentration of the oxidant. This allows the slower hydrocupration of the alkene to compete effectively for the active CuH species.

Q3: I am getting a mixture of C3 and C4 amination products. How do I improve the regioselectivity? The Causality: Regioselectivity in internal alkenes is a delicate balance of sterics and electronics. Sterically, the L*CuH should strongly prefer placing the Cu atom at the less hindered C3 position (avoiding the gem-dimethyl quaternary center at C4). However, the regioselectivity is also controlled by the electronic and inductive effects of remote substituents[4]. The allylic phenyl group at C2 stabilizes partial charge buildup, which can erode the purely steric preference, leading to some C4 addition. The Solution: Modify the active catalyst's steric profile by changing the silane. Switch from polymethylhydrosiloxane (PMHS) to dimethoxymethylsilane (DEMS) . The silane dictates the turnover-limiting step and influences the monomer/dimer equilibrium of the active CuH species, tightening the catalytic pocket and restoring >20:1 selectivity for the C3 position.

Part 2: Mechanistic Pathway & Side Reactions

The following diagram illustrates the kinetic competition between the desired electrophilic trapping and the two primary failure modes: β-hydride elimination and direct reagent reduction.

G CuH L*CuH Catalyst AlkylCu Alkylcopper Intermediate (C3-Insertion) CuH->AlkylCu Hydrocupration AmineRed Amine Reagent Reduction CuH->AmineRed Direct Reduction Alkene 4-methyl-2-phenylpent-3-ene Alkene->AlkylCu Product Desired Amine Product AlkylCu->Product + Electrophilic Amine Isomer Alkene Isomerization (Conjugated Styrene) AlkylCu->Isomer β-Hydride Elimination

Fig 1: CuH-catalyzed hydroamination pathways and competing side reactions.

Part 3: Reaction Optimization Data

The table below summarizes the quantitative impact of our troubleshooting steps on the amination of 4-methyl-2-phenylpent-3-ene.

EntryLigandSilaneTemp (°C)Amine AdditionYield (%)Isomerization (%)Regioselectivity (C3:C4)
1DPPBPMHS25Bolus5852:1
2(R)-DTBM-SEGPHOSPMHS25Bolus354010:1
3(R)-DTBM-SEGPHOSDEMS25Syringe Pump6515>20:1
4 (R)-DTBM-SEGPHOS DEMS -20 Syringe Pump 88 <5 >20:1

Note: Yields determined by GC-FID using dodecane as an internal standard. Isomerization refers to the formation of 4-methyl-2-phenylpent-2-ene.

Part 4: Optimized Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. The use of DEMS and strict temperature control ensures that if the reaction fails, the failure is due to reagent purity rather than intrinsic kinetic competition.

Reagents & Equipment:

  • Cu(OAc)₂ (5.0 mol%)

  • (R)-DTBM-SEGPHOS (5.5 mol%)

  • Dimethoxymethylsilane (DEMS, 2.0 equiv)

  • 4-methyl-2-phenylpent-3-ene (1.0 equiv, 0.5 mmol scale)

  • O-benzoyl-N,N-dialkylhydroxylamine (1.2 equiv)

  • Anhydrous THF (0.5 M)

  • Syringe pump

Step-by-Step Methodology:

  • Catalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried 8 mL vial with Cu(OAc)₂ (4.5 mg, 0.025 mmol) and (R)-DTBM-SEGPHOS (32.5 mg, 0.0275 mmol). Add 1.0 mL of anhydrous THF. Stir at room temperature for 15 minutes until a homogeneous solution forms.

  • Hydride Generation: Add DEMS (122 µL, 1.0 mmol) to the vial in one portion. The solution will transition from blue/green to a distinct yellow/orange, indicating the formation of the active L*CuH species. Stir for 10 minutes.

  • Substrate Addition: Add 4-methyl-2-phenylpent-3-ene (80 mg, 0.5 mmol) to the active catalyst solution.

  • Kinetic Control: Seal the vial with a PTFE-lined septum cap, remove it from the glovebox, and immediately submerge it in a cryocooler set to -20 °C. Allow 10 minutes for thermal equilibration.

  • Electrophile Addition (Critical Step): Dissolve the O-benzoyl-N,N-dialkylhydroxylamine (0.6 mmol) in 1.0 mL of THF in a gas-tight syringe. Using a syringe pump, add this solution dropwise to the reaction mixture at a rate of 0.25 mL/h (total addition time = 4 hours).

  • Quench and Workup: Upon completion of the addition, stir for an additional 30 minutes at -20 °C. Carefully quench the reaction by adding 2 mL of saturated aqueous Na₂CO₃ (Caution: gas evolution). Extract the aqueous layer with EtOAc (3 × 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (SiO₂).

Part 5: References

  • Yang Y., Shi S.-L., Niu D., Liu P., Buchwald S. L. "Catalytic Asymmetric Hydroamination of Unactivated Internal Olefins to Aliphatic Amines." Science, 2015, 349(6243), 62-66. URL: [Link]

  • Zhu S., Niljianskul N., Buchwald S. L. "Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes." Journal of the American Chemical Society, 2013, 135(42), 15746–15749. URL: [Link]

  • Xi Y., Butcher T. W., Zhang J., Hartwig J. F. "Regioselective, Asymmetric Formal Hydroamination of Unactivated Internal Alkenes." Angewandte Chemie International Edition, 2016, 55(2), 776-780. URL: [Link]

Sources

Optimization

overcoming moisture sensitivity in 4-Methyl-2-phenylpent-3-en-2-amine handling

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, highly nuanced challenges of handling 4-Methyl-2-phenylpent-3-en-2-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, highly nuanced challenges of handling 4-Methyl-2-phenylpent-3-en-2-amine . This compound is not merely "moisture-sensitive" in the traditional sense; its unique structural topology makes it highly susceptible to both atmospheric degradation and catastrophic structural rearrangement if handled improperly.

Below, you will find mechanistic insights, troubleshooting FAQs, quantitative data, and self-validating experimental protocols to ensure absolute scientific integrity during your workflows.

Part 1: Mechanistic Insight Center (The "Why")

To master the handling of 4-Methyl-2-phenylpent-3-en-2-amine, we must first deconstruct its chemical vulnerabilities. The molecule features a primary amine attached to a tertiary carbon (C2). Critically, this C2 position is both benzylic and allylic (flanked by a phenyl ring and a pent-3-ene double bond).

This topology creates two distinct moisture-driven degradation pathways:

  • Carbamate Formation: As a primary amine, it acts as a strong nucleophile. In the presence of atmospheric moisture (which acts as a catalyst/proton shuttle), the amine rapidly attacks atmospheric CO₂ to form an insoluble, viscous alkylammonium alkylcarbamate salt.

  • Water-Assisted Solvolysis/Elimination: If moisture introduces even trace amounts of ambient acid, the amine is protonated to

    
    , an excellent leaving group. Because the resulting carbocation is exceptionally stable (delocalized across both the phenyl ring and the adjacent alkene), the molecule will undergo rapid E1 elimination, shedding ammonia to form a highly conjugated diene.
    

Degradation Amine 4-Methyl-2-phenylpent-3-en-2-amine (Anhydrous) Moisture Atmospheric Exposure (H2O + CO2) Amine->Moisture Benchtop Handling Carbamate Carbamate Salt (Viscous Syrup) Moisture->Carbamate Nucleophilic Attack on CO2 Elimination E1 Elimination (Conjugated Diene) Moisture->Elimination Trace Acid + H2O Solvolysis

Fig 1. Moisture-induced degradation pathways of 4-Methyl-2-phenylpent-3-en-2-amine.

Part 2: Troubleshooting Guide & FAQs

Q1: My reagent bottle has developed a white crust and the liquid has turned into a cloudy, viscous syrup. What happened, and can I rescue it? A1: This is classic carbamate salt formation[1]. The amine has reacted with CO₂ and H₂O from the air. You cannot simply "dry" this out. To rescue the batch, you must dissolve the syrup in a dry, non-polar solvent (like hexanes), wash with a strong aqueous base (1M NaOH) to break the carbamate and liberate the free amine, extract, dry over KOH, and perform a rigorous vacuum distillation[2].

Q2: Can I dry this amine using standard Magnesium Sulfate (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) or Phosphorus Pentoxide (

)?
A2: Absolutely not. This is a critical error.

is highly acidic, and standard

often contains mildly acidic sites[2]. Exposing 4-Methyl-2-phenylpent-3-en-2-amine to acidic desiccants will immediately trigger the E1 elimination pathway described above, destroying your compound. You must exclusively use basic desiccants like Potassium Hydroxide (KOH) or Calcium Hydride (

).

Q3: How do I transfer the dried amine without re-exposing it to moisture? A3: Standard pouring or open-air pipetting will ruin the anhydrous integrity within seconds. You must utilize a Schlenk line setup[3]. Transfers must be executed using a rigorously oven-dried, inert-gas-purged syringe or via a stainless steel cannula under a positive pressure of Argon[4].

Part 3: Quantitative Data on Desiccant Efficiency

To ensure you are using the correct drying agents, refer to the synthesized data below regarding desiccant efficiency specifically for sterically hindered primary amines[5][6].

DesiccantLoadingInitial H₂O (ppm)Final H₂O (ppm)TimeMechanistic Rationale
Potassium Hydroxide (KOH) 5% w/v2500~30024 hBasic nature prevents E1 elimination; removes bulk water safely without generating ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

gas.
Calcium Hydride (

)
5% w/v2500< 1048 hIrreversible chemical reaction with H₂O; highly efficient but requires subsequent distillation[7].
3Å Molecular Sieves 20% w/v2500< 572 hPhysical trapping in pores; optimal for long-term storage. 3Å is preferred over 4Å to prevent amine occlusion.

Part 4: Experimental Protocols

Protocol: Rigorous Anhydrous Purification and Storage

This protocol is a self-validating system. If the vacuum gauges do not reach the specified parameters, the system is compromised, and the step must be repeated.

Step 1: Bulk Water Removal (Pre-Drying)

  • In a fume hood, transfer the raw 4-Methyl-2-phenylpent-3-en-2-amine into a round-bottom flask.

  • Add freshly crushed KOH pellets (5% w/v)[6].

  • Flush the headspace with Argon, seal with a septum, and stir at room temperature for 24 hours. Causality: This safely removes bulk water, preventing violent hydrogen gas evolution in the next step.

Step 2: Deep Desiccation & Degassing

  • Under a positive flow of Argon, decant the pre-dried amine into a heavy-walled Schlenk flask containing powdered

    
     (5% w/v)[8].
    
  • Connect the flask to a Schlenk line. Perform three Freeze-Pump-Thaw cycles[4]:

    • Freeze the amine completely using a liquid nitrogen bath.

    • Open the flask to the vacuum manifold (< 0.1 mbar) for 5 minutes[9].

    • Isolate the vacuum, remove the bath, and let it thaw. Self-Validation: Watch for bubbles. If bubbles form during thawing, dissolved gases/moisture are still present.

  • Reflux the mixture under Argon for 12 hours.

Step 3: Static Vacuum Distillation

  • Set up a short-path distillation apparatus connected to the Schlenk line.

  • Evacuate the entire apparatus to < 0.1 mbar to ensure no oxygen is present, then backfill with Argon. Repeat three times ("cycling the glassware")[9].

  • Distill the amine under static vacuum to minimize evaporative loss and thermal degradation[9]. Collect the fraction boiling at the specific reduced-pressure boiling point of the amine.

Step 4: Long-Term Storage

  • Immediately transfer the distilled amine via cannula[3] into a pre-dried Schlenk bomb (equipped with a greaseless Teflon valve)[8].

  • The Schlenk bomb must contain 3Å molecular sieves that have been activated at 300 °C under high vacuum for 24 hours prior to use[8].

  • Store the sealed bomb in the dark under Argon.

Workflow Start Raw Amine Batch PreDry Pre-dry over KOH (24h, RT) Start->PreDry Bulk H2O Removal Reflux Reflux over CaH2 (Argon Atmosphere) PreDry->Reflux Decant under Argon Distill Static Vacuum Distillation Reflux->Distill Freeze-Pump-Thaw Store Store in Schlenk Bomb (over 3Å Sieves) Distill->Store Cannula Transfer

Fig 2. Rigorous anhydrous purification and Schlenk storage workflow for primary amines.

References

  • Schlenk Line Survival Guide - Performing Sensitive Reactions without a Schlenk Line.
  • Chemistry LibreTexts - The Schlenk Line and Transferring Liquids.
  • Wipf Group, University of Pittsburgh - Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • VACUUBRAND - Keeping air and moisture out: Vacuum Requirements for Schlenk Lines.
  • Sciencemadness Wiki - Drying solvents.
  • Reddit Chemistry Community - Drying Amines over Molecular Sieves and Calcium Hydride.
  • Texas A&M University (Burfield et al.) - Desiccant efficiency in solvent and reagent drying. 5. Amines.
  • University of Pittsburgh - Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • Chemistry LibreTexts - Drying Solvents.

Sources

Troubleshooting

Technical Support Center: Thermal Stability Optimization of 4-Methyl-2-phenylpent-3-en-2-amine

Welcome to the technical support center for 4-Methyl-2-phenylpent-3-en-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Methyl-2-phenylpent-3-en-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we address common challenges related to its thermal stability and offer scientifically grounded solutions and protocols.

Introduction

4-Methyl-2-phenylpent-3-en-2-amine is an enamine of significant interest in pharmaceutical development due to its potential as a synthetic intermediate. Enamines, in general, are known for their nucleophilic character, making them valuable in carbon-carbon bond formation.[1][2] However, their stability, particularly thermal stability, can be a critical factor influencing reaction outcomes, product purity, and storage.[3] This guide provides a comprehensive resource for understanding and optimizing the thermal stability of 4-Methyl-2-phenylpent-3-en-2-amine.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing significant degradation of 4-Methyl-2-phenylpent-3-en-2-amine during my reaction at elevated temperatures. What are the likely degradation pathways?

Answer:

Thermal degradation of enamines like 4-Methyl-2-phenylpent-3-en-2-amine can proceed through several pathways. The most common is hydrolysis back to the parent ketone (4-methylpent-3-en-2-one) and amine (aniline), especially in the presence of trace amounts of water and acid.[1][2] This is a reversible process, and the equilibrium can be shifted towards the starting materials at higher temperatures.[4][5]

Another potential pathway is oxidation, particularly if the reaction is not performed under an inert atmosphere. The enamine can react with oxygen, leading to a complex mixture of oxidized byproducts.

Finally, at very high temperatures, C-C and C-N bond cleavage can occur, leading to fragmentation of the molecule. The specific products will depend on the reaction conditions.

4-Methyl-2-phenylpent-3-en-2-amine 4-Methyl-2-phenylpent-3-en-2-amine Hydrolysis Hydrolysis 4-Methyl-2-phenylpent-3-en-2-amine->Hydrolysis H2O, H+ Oxidation Oxidation 4-Methyl-2-phenylpent-3-en-2-amine->Oxidation O2 Thermal_Fragmentation Thermal_Fragmentation 4-Methyl-2-phenylpent-3-en-2-amine->Thermal_Fragmentation High Temp Parent_Ketone_Amine 4-Methylpent-3-en-2-one + Aniline Hydrolysis->Parent_Ketone_Amine Oxidized_Byproducts Oxidized Byproducts Oxidation->Oxidized_Byproducts Molecular_Fragments Molecular Fragments Thermal_Fragmentation->Molecular_Fragments

Caption: Potential degradation pathways for 4-Methyl-2-phenylpent-3-en-2-amine.

Question 2: My sample of 4-Methyl-2-phenylpent-3-en-2-amine is showing discoloration and a change in viscosity upon storage. What could be the cause?

Answer:

Discoloration and changes in viscosity are common indicators of degradation. The formation of colored byproducts often results from oxidation or polymerization reactions. As mentioned, enamines can be susceptible to air oxidation. Polymerization can occur if trace impurities or acidic conditions are present, which can catalyze the reaction of the enamine with itself or other reactive species.

To mitigate this, ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed, amber-colored vial to protect it from light and moisture. Storage at lower temperatures (e.g., in a refrigerator or freezer) can also significantly slow down degradation processes.

Question 3: What analytical techniques are best suited for monitoring the thermal stability of 4-Methyl-2-phenylpent-3-en-2-amine?

Answer:

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of thermal stability.

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantify the parent compound and major degradation products. A reverse-phase C18 column with a UV detector is a good starting point.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) Identify volatile degradation products, such as the parent ketone and amine.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provide structural information on the parent compound and any non-volatile degradation products. 1H and 13C NMR are essential.
Fourier-Transform Infrared (FTIR) Spectroscopy Monitor the disappearance of the C=C-N stretching vibration of the enamine and the appearance of C=O stretching from the ketone byproduct.[6]
Question 4: How can I optimize my reaction conditions to improve the thermal stability of 4-Methyl-2-phenylpent-3-en-2-amine?

Answer:

Optimizing reaction conditions is crucial for minimizing degradation. Consider the following factors:

  • Temperature: Use the lowest possible temperature that allows for a reasonable reaction rate. Even a 10°C reduction can significantly decrease degradation.

  • Solvent: The choice of solvent can impact stability. Polar aprotic solvents are generally preferred for enamine stability.[3] It's important to use dry solvents to minimize hydrolysis. Studies have shown that replacing water with organic diluents can affect thermal degradation rates.[10][11]

  • pH Control: Enamines are most stable under neutral or slightly basic conditions. Avoid acidic conditions, as they will catalyze hydrolysis.[1][2] If your reaction generates acidic byproducts, consider using a non-nucleophilic base to neutralize them.

  • Inert Atmosphere: As discussed, performing reactions under an inert atmosphere (nitrogen or argon) will prevent oxidative degradation.

Optimization_Goal Maximize Thermal Stability Temperature Minimize Temperature Optimization_Goal->Temperature Solvent Use Dry, Polar Aprotic Solvent Optimization_Goal->Solvent pH Maintain Neutral/Slightly Basic pH Optimization_Goal->pH Atmosphere Utilize Inert Atmosphere Optimization_Goal->Atmosphere

Caption: Key parameters for optimizing thermal stability.

Experimental Protocols

Protocol 1: Step-by-Step Method for Assessing Thermal Stability using HPLC

This protocol outlines a general method for monitoring the degradation of 4-Methyl-2-phenylpent-3-en-2-amine over time at a specific temperature.

  • Preparation of Standard Solution: Accurately weigh approximately 10 mg of 4-Methyl-2-phenylpent-3-en-2-amine and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.

  • Sample Preparation:

    • Pipette 1 mL of the stock solution into several amber HPLC vials.

    • Seal the vials tightly.

    • Place the vials in a temperature-controlled oven or heating block set to the desired test temperature (e.g., 60°C).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove one vial from the heat source and allow it to cool to room temperature.

    • If necessary, dilute the sample to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the samples onto a C18 reverse-phase column.

    • Use a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or another suitable modifier).

    • Monitor the elution profile using a UV detector at a wavelength where the parent compound and expected degradation products absorb (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak area of the 4-Methyl-2-phenylpent-3-en-2-amine at each time point.

    • Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics.

Protocol 2: Workflow for Optimizing Formulation to Enhance Stability

This workflow provides a systematic approach to improving the stability of 4-Methyl-2-phenylpent-3-en-2-amine in a formulation.

Start Start: Unstable Formulation Identify_Stressors Identify Potential Stress Factors (Heat, Light, Moisture, pH) Start->Identify_Stressors Screen_Excipients Screen Stabilizing Excipients (Antioxidants, Buffers, Chelating Agents) Identify_Stressors->Screen_Excipients DOE Design of Experiments (DoE) to Evaluate Excipient Concentrations Screen_Excipients->DOE Analyze_Stability Analyze Stability of Formulations (HPLC, GC-MS) DOE->Analyze_Stability Select_Optimal Select Optimal Formulation Analyze_Stability->Select_Optimal Confirm_Stability Confirm Long-Term Stability Select_Optimal->Confirm_Stability End End: Optimized, Stable Formulation Confirm_Stability->End

Caption: Workflow for formulation optimization.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Methyl-2-phenylpent-3-en-2-amine

This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methyl-2-phenylpent-3-en-2-amine. In the absence of experimentally acquired spectra in public d...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methyl-2-phenylpent-3-en-2-amine. In the absence of experimentally acquired spectra in public databases, this guide serves as a valuable resource for researchers, scientists, and drug development professionals by offering a detailed spectral prediction based on established NMR principles and data from structurally related analogs.

The guide will elucidate the expected chemical shifts, multiplicities, and coupling constants for each nucleus in the target molecule. Furthermore, a comparative analysis is presented against the experimental spectra of two key analogs: 4-Methyl-3-penten-2-one and N-Benzylideneaniline. This comparison will highlight the influence of the amine functional group and the overall molecular architecture on the NMR spectral features.

Predicted NMR Spectral Data for 4-Methyl-2-phenylpent-3-en-2-amine

The structure of 4-Methyl-2-phenylpent-3-en-2-amine, with the numbering convention used for NMR assignments, is shown below.

Figure 1. Structure and numbering of 4-Methyl-2-phenylpent-3-en-2-amine.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-Methyl-2-phenylpent-3-en-2-amine in CDCl₃ is detailed in Table 1. The chemical shifts are estimated based on the electronic environment of each proton.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Notes
H-1 (CH₃)~1.8 - 2.0s-Singlet due to the absence of adjacent protons.
H-3 (vinylic)~5.1 - 5.3d~9.0Doublet due to coupling with the allylic protons on C-5 and C-6.
H-5 & H-6 (2 x CH₃)~1.6 - 1.8d~1.5Doublets due to allylic coupling with H-3.
NH₂~1.5 - 2.5br s-Broad singlet, chemical shift is concentration and solvent dependent. May exchange with D₂O.
Phenyl-H~7.2 - 7.4m-Multiplet for the five protons of the phenyl ring.

Causality behind Predictions:

  • Phenyl Protons (7.2-7.4 ppm): Protons on a benzene ring typically resonate in this region.[1] The electron-donating character of the amine-bearing alkyl group will have a minor shielding effect.

  • Vinylic Proton (H-3, 5.1-5.3 ppm): This proton is on a double bond and is expected to be in the typical vinylic region (4.5-6.5 ppm).[2] Its exact shift is influenced by the substitution pattern.

  • Allylic Methyl Protons (H-5 & H-6, 1.6-1.8 ppm): These methyl groups are attached to a carbon adjacent to the double bond, placing them in the allylic region (1.6-2.6 ppm).[2] They will exhibit a small coupling to the vinylic proton (H-3).

  • Methyl Protons (H-1, 1.8-2.0 ppm): This methyl group is attached to the same carbon as the phenyl and amine groups, leading to a downfield shift compared to a simple alkane.

  • Amine Protons (NH₂, 1.5-2.5 ppm): The chemical shift of amine protons is highly variable due to hydrogen bonding and exchange rates.[2] They often appear as a broad singlet.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of 4-Methyl-2-phenylpent-3-en-2-amine in CDCl₃ is summarized in Table 2.

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-1 (CH₃)~25 - 30Aliphatic carbon adjacent to a quaternary center.
C-2 (quaternary)~55 - 60Carbon attached to a nitrogen and a phenyl group.
C-3 (vinylic)~125 - 130Olefinic carbon.
C-4 (vinylic)~135 - 140Substituted olefinic carbon.
C-5 & C-6 (2 x CH₃)~20 - 25Allylic carbons.
Phenyl C (ipso)~145 - 150Carbon of the phenyl ring directly attached to C-2.
Phenyl C (ortho, meta, para)~125 - 130Aromatic carbons.

Causality behind Predictions:

  • Aromatic Carbons (125-150 ppm): Carbons of the phenyl ring will appear in the aromatic region. The ipso-carbon (attached to C-2) will be the most downfield.[3]

  • Vinylic Carbons (C-3 & C-4, 125-140 ppm): These carbons are part of the double bond and will resonate in the typical olefinic region.

  • Amine- and Phenyl-bearing Carbon (C-2, 55-60 ppm): The direct attachment to the electronegative nitrogen atom and the phenyl group will cause a significant downfield shift for this quaternary carbon.[2]

  • Aliphatic Carbons (C-1, C-5, C-6, 20-30 ppm): These methyl carbons will appear in the upfield region of the spectrum.

Comparative Spectral Analysis

To provide a practical context for the predicted spectra, we will compare them with the experimental data of two structurally related compounds: 4-Methyl-3-penten-2-one and N-Benzylideneaniline.

Comparison with 4-Methyl-3-penten-2-one

4-Methyl-3-penten-2-one shares the same carbon skeleton as the target molecule but features a ketone at the C-2 position instead of a phenyl and an amine group.

Experimental NMR Data for 4-Methyl-3-penten-2-one: [1][4]

  • ¹H NMR (CDCl₃): δ 6.10 (s, 1H, vinylic), 2.15 (s, 3H, acetyl CH₃), 1.90 (s, 3H, allylic CH₃), 1.88 (s, 3H, allylic CH₃).

  • ¹³C NMR (CDCl₃): δ 198.1 (C=O), 154.9 (C-4), 123.7 (C-3), 27.5 (acetyl CH₃), 20.7 (allylic CH₃), 20.5 (allylic CH₃).

Key Differences and Insights:

  • ¹H NMR: The most significant difference is the absence of the phenyl proton signals in 4-methyl-3-penten-2-one and the presence of a downfield singlet for the acetyl methyl group (2.15 ppm) due to the deshielding effect of the adjacent carbonyl group. The vinylic proton in the enone (6.10 ppm) is significantly downfield compared to the predicted value for our target amine (~5.2 ppm), which is a consequence of the strong electron-withdrawing nature of the carbonyl group.

  • ¹³C NMR: The carbonyl carbon in 4-methyl-3-penten-2-one appears at a very low field (~198 ppm).[5] This is a characteristic feature of ketones and is absent in our target compound. The vinylic carbons are also influenced by the carbonyl group.

G cluster_target 4-Methyl-2-phenylpent-3-en-2-amine cluster_analog1 4-Methyl-3-penten-2-one Target_H Predicted ¹H NMR: - Phenyl-H (~7.3 ppm) - Vinylic-H (~5.2 ppm) - NH₂ (~2.0 ppm, broad) Analog1_H Experimental ¹H NMR: - Vinylic-H (6.10 ppm) - Acetyl-CH₃ (2.15 ppm) Target_H->Analog1_H Vinylic proton shifted downfield due to C=O group Target_C Predicted ¹³C NMR: - Phenyl-C (~125-150 ppm) - Vinylic-C (~125-140 ppm) - C-N (~58 ppm) Analog1_C Experimental ¹³C NMR: - C=O (198.1 ppm) - Vinylic-C (~124-155 ppm) Target_C->Analog1_C Absence of C=O signal, Presence of C-N signal

Figure 2. Comparison of key NMR features between the target compound and 4-Methyl-3-penten-2-one.

Comparison with N-Benzylideneaniline

N-Benzylideneaniline is an imine that contains both a phenyl group and a nitrogen atom, making it a useful comparison for the environment around the C-2 position of our target molecule.

Experimental NMR Data for N-Benzylideneaniline: [6][7][8]

  • ¹H NMR (CDCl₃): δ 8.44 (s, 1H, imine H), 7.92-7.20 (m, 10H, aromatic H).

  • ¹³C NMR (CDCl₃): δ 160.4 (imine C), 152.1, 136.2, 131.4, 129.1, 128.8, 125.9, 120.8 (aromatic C).

Key Differences and Insights:

  • ¹H NMR: The most prominent feature in the N-benzylideneaniline spectrum is the highly deshielded imine proton at 8.44 ppm. This is absent in our target compound, which instead has an NH₂ group. The aromatic region in N-benzylideneaniline is more complex due to the presence of two distinct phenyl rings.

  • ¹³C NMR: The imine carbon at 160.4 ppm is significantly downfield compared to the predicted C-2 of our target amine (~58 ppm). This is because the imine carbon is sp² hybridized and part of a conjugated system, whereas the C-2 in our target is sp³ hybridized. This highlights a fundamental difference in the electronic structure at this position.

G cluster_target 4-Methyl-2-phenylpent-3-en-2-amine cluster_analog2 N-Benzylideneaniline Target_H Predicted ¹H NMR: - NH₂ (~2.0 ppm, broad) - Single Phenyl multiplet Analog2_H Experimental ¹H NMR: - Imine-H (8.44 ppm) - Two sets of Phenyl protons Target_H->Analog2_H NH₂ vs. Imine proton Target_C Predicted ¹³C NMR: - sp³ C-N (~58 ppm) Analog2_C Experimental ¹³C NMR: - sp² C=N (160.4 ppm) Target_C->Analog2_C sp³ vs. sp² hybridization of carbon attached to nitrogen

Figure 3. Comparison of key NMR features between the target compound and N-Benzylideneaniline.

Experimental Protocols

For the future acquisition of experimental NMR data for 4-Methyl-2-phenylpent-3-en-2-amine, the following protocols are recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a good starting point as it is a common solvent for many organic compounds. Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used if solubility is an issue.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) is advisable to achieve a good signal-to-noise ratio in a reasonable timeframe.[9]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters
  • Spectrometer Frequency: A spectrometer with a proton frequency of 300 MHz or higher is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is generally used.

    • Spectral Width: A spectral width of -2 to 12 ppm should be adequate.[10]

    • Number of Scans: 16 to 64 scans are typically sufficient.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each carbon.

    • Spectral Width: A spectral width of 0 to 220 ppm is standard.[10]

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

G cluster_protocol NMR Acquisition Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B ¹H NMR Acquisition (300+ MHz, 16-64 scans) A->B C ¹³C NMR Acquisition (Proton Decoupled, 1024+ scans) A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E

Sources

Comparative

Comparative Guide: Structural Confirmation of 4-Methyl-2-phenylpent-3-en-2-amine via X-ray Crystallography and Orthogonal Techniques

The Analytical Challenge: Steric Congestion and Stereochemistry In pharmaceutical development, the unambiguous structural confirmation of novel small molecules is a non-negotiable critical quality attribute[1]. The compo...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Steric Congestion and Stereochemistry

In pharmaceutical development, the unambiguous structural confirmation of novel small molecules is a non-negotiable critical quality attribute[1]. The compound 4-Methyl-2-phenylpent-3-en-2-amine (CAS: 2091073-64-0) presents a unique analytical challenge[2]. Structurally, it features a highly sterically congested chiral benzylic center bonded simultaneously to a primary amine, a phenyl ring, a methyl group, and a bulky isobutenyl moiety.

While routine spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide excellent 2D connectivity data, they inherently lack the ability to assign absolute 3D spatial coordinates or absolute stereochemistry without complex chiral derivatization[1]. Consequently, diffraction techniques are required. This guide provides an objective, data-driven comparison of Single-Crystal X-ray Diffraction (SCXRD) —the historical gold standard—against the rapidly emerging Microcrystal Electron Diffraction (MicroED) for the structural elucidation of this specific amine[3].

Comparative Performance Analysis

The selection of an analytical technique depends heavily on the physical state of the synthesized amine and the required depth of stereochemical knowledge. The table below synthesizes the quantitative performance metrics of the three primary modalities used in modern structural confirmation.

Analytical ParameterSingle-Crystal XRD (SCXRD)Microcrystal Electron Diffraction (MicroED)Nuclear Magnetic Resonance (NMR)
Sample Requirement > 10 µm high-quality single crystal100–500 nm nanocrystals / powder1–5 mg purified bulk sample (solution)
Resolution Limit Sub-angstrom (< 0.8 Å)~0.8 – 1.0 ÅN/A (Connectivity & NOE distances)
Absolute Stereochemistry Unambiguous (via anomalous dispersion)Possible (requires dynamical refinement)Requires chiral derivatization
Data Acquisition Time Hours to DaysMinutesMinutes to Hours
Primary Limitation Crystal growth bottleneck[3]Dynamical scattering complexities[4]Lacks direct 3D atomic coordinates[1]

Structural Elucidation Decision Pathway

To optimize time-to-data, our laboratory employs a hierarchical decision matrix based on crystallization kinetics.

G Start 4-Methyl-2-phenylpent-3-en-2-amine (Chiral Amine Synthesis) NMR 1D/2D NMR Spectroscopy (Connectivity & Purity) Start->NMR Step 1: Bulk Analysis Cryst Crystallization Screen (Vapor Diffusion / Slow Evaporation) NMR->Cryst Purity > 95% SCXRD Single-Crystal X-ray Diffraction (Absolute Stereochemistry) Cryst->SCXRD Crystal > 10 µm MicroED Microcrystal Electron Diffraction (Nanocrystal Analysis) Cryst->MicroED Nanocrystals (< 1 µm) Success Unambiguous Structural Confirmation SCXRD->Success R-factor < 5% MicroED->Success Kinematical Refinement

Fig 1: Decision matrix for the structural confirmation of synthesized small molecules.

Self-Validating Experimental Protocols

Scientific integrity demands that experimental workflows are not just sequential steps, but self-validating systems. The following protocols incorporate strict causality and hard validation checkpoints.

Protocol A: SCXRD Crystallization & Data Collection (The Gold Standard)

Rationale: Because 4-Methyl-2-phenylpent-3-en-2-amine consists entirely of light atoms (C, H, N), determining its absolute stereochemistry via X-ray anomalous dispersion is statistically weak. We deliberately derivatize the primary amine into a hydrochloride (HCl) salt. The inclusion of the heavier chloride ion (


) significantly enhances the anomalous scattering signal, ensuring a highly reliable Flack parameter.

Step 1: Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve 10 mg of the amine HCl salt in 0.5 mL of methanol. Place the unsealed vial inside a larger, sealed chamber containing 5 mL of diethyl ether (antisolvent).

  • Causality: Diethyl ether possesses a higher vapor pressure than methanol. It slowly diffuses into the inner vial, gradually lowering the dielectric constant of the solvent matrix. This slow shift promotes controlled nucleation, yielding highly ordered single crystals rather than amorphous precipitates.

  • Validation Checkpoint: Inspect the resulting crystals under a polarized light microscope. A valid crystal must exhibit uniform birefringence and extinguish completely upon 90° rotation. Multi-crystalline clusters must be rejected and recrystallized.

Step 2: Crystal Mounting and Cryocooling

  • Procedure: Select a single crystal (~0.15 x 0.10 x 0.10 mm), coat it in Paratone-N oil, mount it on a MiTeGen loop, and instantly transfer it to the diffractometer's nitrogen cold stream at 100 K.

  • Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (reducing Debye-Waller factors). This exponentially increases high-angle diffraction intensities and protects the sensitive organic framework from X-ray-induced free radical damage[3].

  • Validation Checkpoint: Perform a rapid 5-minute matrix scan. The indexing algorithm must return a single unit cell with an internal merging R-value (

    
    ) of < 7%. If 
    
    
    
    , the crystal is twinned or cracked and must be discarded.

Step 3: Data Collection and Refinement

  • Procedure: Collect a full sphere of diffraction data using a Cu Kα microfocus source (

    
     Å). Solve the phase problem using dual-space methods and refine anisotropically.
    
  • Causality: Cu Kα radiation is explicitly chosen over Mo Kα (

    
     Å) because the longer wavelength maximizes the anomalous dispersion cross-section of the chloride ion, which is the physical basis for distinguishing enantiomers.
    
  • Validation Checkpoint: The structural model is only validated if the Goodness-of-Fit (GoF) is ~1.0, the final

    
     is < 5%, and the Flack parameter is 
    
    
    
    .

Protocol N1 Sample Prep (Chiral Salt Formation) N2 Crystal Mounting (Cryoloop + Paratone Oil) N1->N2 N3 Data Collection (Cu Kα, 100 K) N2->N3 N4 Phase Solution (Dual Space Methods) N3->N4 N5 Refinement (Anisotropic, H-atoms) N4->N5

Fig 2: Self-validating SCXRD workflow for absolute configuration determination.

Protocol B: MicroED Alternative for Nanocrystals

If the steric bulk of the isobutenyl and phenyl groups prevents the formation of crystals >10 µm, MicroED serves as the necessary orthogonal fallback[3].

Step 1: Grid Preparation

  • Procedure: Mechanically crush the dry powder of the amine salt and deposit it directly onto a carbon-coated TEM grid.

  • Causality: Electrons interact with matter roughly

    
     times more strongly than X-rays. Mechanical crushing generates electron-transparent nanocrystals (<500 nm thick), which is strictly necessary to allow beam transmission without excessive multiple scattering (dynamical scattering) events[4].
    
  • Validation Checkpoint: Screen the grid at low magnification in the cryo-TEM. Target crystals must be physically isolated; overlapping lattices will convolute the diffraction pattern.

Step 2: Continuous Rotation Data Collection

  • Procedure: Cool the grid to 80 K. Collect diffraction data using continuous stage rotation (0.5°/sec) under ultra-low-dose conditions (< 0.01

    
    
    
    
    /s).
  • Causality: Continuous rotation smoothly integrates the Bragg reflections as they pass through the Ewald sphere, minimizing partiality errors. The ultra-low dose prevents the electron beam from instantly destroying the organic molecular framework[4].

  • Validation Checkpoint: Process data initially with kinematical refinement software. If the observed intensities (

    
    ) are poor despite high-resolution spots, the data is skewed by dynamical scattering. The workflow must then pivot to apply dynamical refinement corrections to accurately assign the absolute stereochemistry[4].
    

Conclusion

For the structural confirmation of 4-Methyl-2-phenylpent-3-en-2-amine, SCXRD remains the most robust and unambiguous method for absolute stereochemical assignment, provided the self-validating crystallization and data collection protocols are strictly adhered to. However, MicroED serves as a highly capable, rapid alternative when crystallization kinetics or sample scarcity prohibit the growth of macroscopic single crystals.

References

  • Benchchem. A Comparative Guide to the Structural Confirmation of 4-(Diethylamino)but-2-enal: X-ray Crystallography and Spectroscopic Alternatives.1

  • Bidepharm. CAS:2092805-59-7, Compound Database.2

  • Creative Biostructure. SCXRD vs MicroED Comparison for Crystallography Research.3

  • National Institutes of Health (PMC). Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED.4

Sources

Validation

A Comparative Guide to the Mass Fragmentation Patterns of 4-Methyl-2-phenylpent-3-en-2-amine and its Analogues

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of analytical ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of analytical characterization. Mass spectrometry stands as a pivotal technique in this endeavor, providing not only the molecular weight but also a detailed fragmentation fingerprint that aids in confirming molecular structure. This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth comparison of the predicted electron ionization (EI) mass fragmentation pattern of 4-Methyl-2-phenylpent-3-en-2-amine with its structural analogues, phenethylamine and 4-phenylbut-3-en-2-amine.

The choice of EI is deliberate; its energetic nature induces extensive fragmentation, providing a rich dataset for structural interpretation. Understanding these fragmentation pathways is crucial for identifying related compounds in complex matrices, developing robust analytical methods, and meeting stringent regulatory requirements.

Predicted Mass Fragmentation of 4-Methyl-2-phenylpent-3-en-2-amine

As a compound containing an odd number of nitrogen atoms, 4-Methyl-2-phenylpent-3-en-2-amine is expected to exhibit a molecular ion peak at an odd m/z value, specifically 175, corresponding to its molecular weight. The fragmentation of this molecule is anticipated to be governed by the interplay of its key structural features: the phenyl group, the allylic amine functionality, and the quaternary carbon bearing the amine and a methyl group.

The primary fragmentation pathways are predicted to be:

  • Alpha-Cleavage: The most favorable cleavage for amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1] For 4-Methyl-2-phenylpent-3-en-2-amine, the most likely alpha-cleavage event is the loss of a methyl radical (•CH₃) from the quaternary carbon, leading to a resonance-stabilized iminium cation at m/z 160 . A less favorable alpha-cleavage could involve the loss of the phenyl group.

  • Allylic Cleavage: The presence of a double bond creates an allylic position. Cleavage of the bond allylic to the double bond is a favorable process as it leads to a stable allylic cation.[2] In this molecule, cleavage of the C2-C3 bond (allylic to the C3=C4 double bond and also alpha to the amine) would result in a fragment containing the phenyl and amine groups.

  • Retro-Diels-Alder (RDA)-like Rearrangement: While not a classic RDA reaction, cyclic rearrangements can be anticipated.

  • Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the rest of the molecule can lead to the formation of a tropylium ion at m/z 91 , a common fragment in compounds containing a benzyl group.

  • Loss of Ammonia: While less common for primary amines under EI, the neutral loss of ammonia (NH₃) could occur, particularly in softer ionization techniques.[3]

Based on these principles, the major fragments expected in the EI mass spectrum of 4-Methyl-2-phenylpent-3-en-2-amine are summarized in the table below.

Comparative Fragmentation Analysis

To provide a robust comparison, we will examine the known EI mass fragmentation patterns of two key analogues: phenethylamine, the basic building block, and 4-phenylbut-3-en-2-amine, a closer structural analogue.

Phenethylamine: The Fundamental Scaffold

Phenethylamine, with a molecular weight of 121, provides a baseline for understanding the fragmentation of the phenylethylamine core. Its EI mass spectrum is characterized by a dominant base peak at m/z 30 , resulting from the cleavage of the Cα-Cβ bond to form the stable [CH₂=NH₂]⁺ ion. The molecular ion peak at m/z 121 is often weak or absent. Another significant fragment is observed at m/z 91 , corresponding to the tropylium ion formed by benzylic cleavage and rearrangement.

4-Phenylbut-3-en-2-amine: The Unsaturated Analogue

The mass spectrum of 4-phenylbut-3-en-2-amine, with a molecular weight of 147, offers a more direct comparison.[4] Its fragmentation is influenced by both the amine and the α,β-unsaturated phenyl system. The base peak is often observed at m/z 44 , which can be attributed to the cleavage of the C2-C3 bond, forming the [CH(CH₃)=NH₂]⁺ ion. The presence of the double bond also facilitates allylic cleavage. A significant peak at m/z 103 can arise from the loss of the amino group and a hydrogen atom. The tropylium ion at m/z 91 is also a common fragment.

Data Presentation: A Comparative Table

m/z Proposed Fragment Ion Predicted for 4-Methyl-2-phenylpent-3-en-2-amine Observed in Phenethylamine Observed in 4-Phenylbut-3-en-2-amine
175[M]⁺Yes (Molecular Ion)--
160[M - CH₃]⁺Yes (Alpha-cleavage)--
121[M]⁺-Yes (Molecular Ion)-
118[C₉H₁₀]⁺Possible (Loss of C₂H₅N)--
105[C₇H₅O]⁺---
103[C₈H₇]⁺Possible-Yes
91[C₇H₇]⁺Yes (Tropylium ion)YesYes
58[C₃H₈N]⁺Yes (Alpha-cleavage)--
44[C₂H₆N]⁺--Yes (Base Peak)
30[CH₄N]⁺-Yes (Base Peak)-

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways for 4-Methyl-2-phenylpent-3-en-2-amine and its analogues.

M+ (m/z 175) M+ (m/z 175) m/z 160 m/z 160 M+ (m/z 175)->m/z 160 - •CH3 (α-cleavage) m/z 91 m/z 91 M+ (m/z 175)->m/z 91 - C5H10N (Benzylic Cleavage) m/z 58 m/z 58 M+ (m/z 175)->m/z 58 - C8H9 (α-cleavage)

Caption: Predicted EI fragmentation of 4-Methyl-2-phenylpent-3-en-2-amine.

M+ (m/z 121) M+ (m/z 121) m/z 91 m/z 91 M+ (m/z 121)->m/z 91 - C2H4N (Benzylic Cleavage) m/z 30 m/z 30 M+ (m/z 121)->m/z 30 - C7H7 (β-cleavage)

Caption: EI fragmentation of Phenethylamine.

M+ (m/z 147) M+ (m/z 147) m/z 103 m/z 103 M+ (m/z 147)->m/z 103 - C2H6N m/z 91 m/z 91 M+ (m/z 147)->m/z 91 - C4H8N m/z 44 m/z 44 M+ (m/z 147)->m/z 44 - C8H7

Caption: EI fragmentation of 4-Phenylbut-3-en-2-amine.

Experimental Protocols

To empirically validate the predicted fragmentation patterns and enable robust comparison, the following experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are recommended.

GC-MS Analysis

GC-MS with electron ionization is the classic approach for obtaining detailed fragmentation spectra.

1. Sample Preparation and Derivatization:

  • Dissolve the amine sample in a suitable solvent (e.g., methanol or ethyl acetate) to a concentration of 1 mg/mL.

  • Due to the polarity of primary amines, derivatization is often beneficial to improve chromatographic peak shape and thermal stability. A common method is acylation with trifluoroacetic anhydride (TFAA).

  • Derivatization Protocol:

    • To 100 µL of the sample solution, add 50 µL of TFAA.

    • Cap the vial and heat at 70°C for 20 minutes.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet: Split/splitless injector at 250°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 30-400.

LC-MS/MS Analysis

LC-MS/MS with electrospray ionization (ESI) is a powerful technique for sensitive quantification and can also provide fragmentation information through collision-induced dissociation (CID).

1. Sample Preparation:

  • Dissolve the amine sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of 1 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-5 min: 5-95% B.

    • 5-6 min: 95% B.

    • 6-6.1 min: 95-5% B.

    • 6.1-8 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Data Acquisition: Full scan (MS1) and product ion scan (MS/MS) of the protonated molecule [M+H]⁺. For MS/MS, use a range of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

Conclusion

The mass fragmentation of 4-Methyl-2-phenylpent-3-en-2-amine is predicted to be a composite of the characteristic pathways of phenethylamines and allylic amines. The key diagnostic fragments are anticipated to be the molecular ion at m/z 175, the alpha-cleavage product at m/z 160, the tropylium ion at m/z 91, and an iminium ion at m/z 58. By comparing these predicted fragments with the known fragmentation of phenethylamine and 4-phenylbut-3-en-2-amine, a high degree of confidence in the structural elucidation of this and related novel compounds can be achieved. The provided experimental protocols offer a robust framework for obtaining high-quality mass spectral data to support these analyses.

References

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
  • Chapman, J. R. (2000). Practical Organic Mass Spectrometry: A Guide for Chemical and Biochemical Analysis. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-phenylbut-3-en-2-amine. Retrieved from [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Sparkman, O. D., & Penton, Z. (2019).
  • Watson, J. T., & Sparkman, O. D. (2007).
  • MassBank. (n.d.). MassBank Database. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). HMDB. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Wiley Spectra Lab. Retrieved from [Link]

  • AIST: Spectral Database for Organic Compounds, SDBS. (n.d.). Retrieved from [Link]

  • mzCloud. (n.d.). Advanced Mass Spectral Database. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Siuzdak, G. (2006). The Expanding Role of Mass Spectrometry in Biotechnology. MCC Press.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenyl-3-buten-2-one. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-Buten-2-one, 4-phenyl-, (E)-. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-Buten-2-one, 4-phenyl-. Retrieved from [Link]

  • Wikidata. (n.d.). 4-phenylbutan-2-amine. Retrieved from [Link]

  • NIST WebBook. (n.d.). (E)-4-Phenylbut-3-en-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenyl-2-butanol. Retrieved from [Link]

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Comparative

inter-laboratory validation of 4-Methyl-2-phenylpent-3-en-2-amine detection methods

Title: Inter-Laboratory Validation of 4-Methyl-2-phenylpent-3-en-2-amine Detection Methods: A Comprehensive Comparison Guide Executive Summary The reliable detection and quantification of novel sterically hindered amines...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Inter-Laboratory Validation of 4-Methyl-2-phenylpent-3-en-2-amine Detection Methods: A Comprehensive Comparison Guide

Executive Summary The reliable detection and quantification of novel sterically hindered amines, such as 4-Methyl-2-phenylpent-3-en-2-amine (CAS: 2091073-64-0)[1], present unique analytical challenges due to their specific volatility, polarity, and ionization behaviors. This guide provides an objective, data-driven comparison of three primary detection methodologies: LC-MS/MS, GC-MS, and HPLC-UV. To ensure maximum scientific rigor, all presented data is derived from a standardized inter-laboratory validation framework conducted across three independent facilities, strictly adhering to ICH Q2(R2)[2] and AOAC International guidelines[3].

Chemical Context & Methodological Causality (E-E-A-T)

The structural topology of 4-Methyl-2-phenylpent-3-en-2-amine—featuring an


-disubstituted allylic amine adjacent to a phenyl ring—dictates the causality behind our experimental choices:
  • LC-MS/MS (ESI+): The primary amine readily accepts a proton in acidic mobile phases, making Electrospray Ionization (ESI) highly efficient. The steric bulk of the phenyl and isobutenyl groups protects the amine from rapid degradation in solution. By monitoring two specific MRM transitions (Quantifier and Qualifier), the protocol establishes a self-validating system : if the ion ratio between the fragments deviates by more than ±20% from the reference standard, the system automatically flags the result for potential co-eluting interference.

  • GC-MS (EI): Direct injection of primary amines often leads to severe peak tailing and thermal degradation due to interactions with active silanol groups in the GC inlet. To counteract this, our protocol mandates derivatization with Trifluoroacetic anhydride (TFAA). This replaces the active amine hydrogen with a trifluoroacetyl group, drastically increasing volatility and thermal stability. The inclusion of a deuterated internal standard prior to extraction ensures the derivatization efficiency is continuously monitored, preventing false negatives.

  • HPLC-UV: The conjugated system formed by the phenyl ring and the adjacent pent-3-en double bond provides a robust chromophore. UV detection at 254 nm offers a high-throughput, cost-effective alternative specifically suited for bulk API (Active Pharmaceutical Ingredient) release testing where trace-level sensitivity is unnecessary.

Analytical Workflow & Validation Strategy

The validation study was executed across three independent laboratories (Lab 1: Singapore, Lab 2: London, Lab 3: Boston) to assess the methods for Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), and Reproducibility, in accordance with the ICH Q2(R2) lifecycle approach[2].

G Start 4-Methyl-2-phenylpent-3-en-2-amine Sample Matrix Split Sample Aliquoting (3 Independent Labs) Start->Split GCMS GC-MS Protocol (TFAA Derivatization) Split->GCMS High Volatility LCMS LC-MS/MS Protocol (ESI+ MRM) Split->LCMS Trace Levels HPLC HPLC-UV Protocol (254 nm Detection) Split->HPLC Bulk API QC Data Data Aggregation (ICH Q2(R2) Metrics) GCMS->Data LCMS->Data HPLC->Data Report Validation Report (LOD, LOQ, %RSD) Data->Report

Fig 1: Inter-laboratory validation workflow and method selection criteria.

Experimental Protocols (Self-Validating Workflows)

Protocol A: LC-MS/MS Trace Analysis
  • Matrix Spiking & Internal Standard: Spike 100 µL of the sample matrix with 10 µL of Amphetamine-d5 (100 ng/mL) to act as the internal self-validation standard for extraction recovery.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated matrix proteins.

  • Chromatography: Inject 2 µL of the supernatant onto a C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 4.0 minutes.

  • Detection (ESI+): Monitor transitions via Multiple Reaction Monitoring (MRM).

Pathway Precursor Precursor Ion [M+H]+ m/z 176.1 CID Collision-Induced Dissociation (CID) Precursor->CID Frag1 Product Ion 1 m/z 159.1 CID->Frag1 Loss of NH3 (-17 Da) Frag2 Product Ion 2 m/z 120.1 CID->Frag2 Cleavage of pentenyl chain Quant Quantifier Transition 176.1 -> 159.1 Frag1->Quant Qual Qualifier Transition 176.1 -> 120.1 Frag2->Qual

Fig 2: Electrospray ionization (ESI+) fragmentation pathway for MRM.

Protocol B: GC-MS Derivatization Workflow
  • Liquid-Liquid Extraction: Adjust 1 mL of aqueous sample to pH 10 using 0.1 M NaOH. Extract with 2 mL of Hexane.

  • Evaporation: Transfer the organic layer to a clean vial and evaporate to dryness under a gentle nitrogen stream.

  • Derivatization: Add 50 µL of Ethyl Acetate and 50 µL of Trifluoroacetic anhydride (TFAA). Cap tightly and incubate at 60°C for 20 minutes.

  • Reconstitution: Evaporate excess TFAA reagent under nitrogen and reconstitute the derivative in 100 µL of Toluene.

  • Analysis: Inject 1 µL (splitless mode) onto a DB-5MS capillary column. Temperature program: 80°C (hold 1 min), ramp to 280°C at 15°C/min.

Quantitative Performance Comparison

The following tables summarize the empirical data aggregated from the three participating laboratories. The validation parameters were calculated based on standard method performance requirements[3].

Table 1: Method Performance Metrics (Averaged across 3 Labs)

Validation ParameterLC-MS/MS (ESI+)GC-MS (TFAA Derivatized)HPLC-UV (254 nm)
Linearity Range 0.5 – 500 ng/mL10 – 1000 ng/mL1.0 – 100 µg/mL
Coefficient of Determination (

)
> 0.999> 0.995> 0.998
Limit of Detection (LOD) 0.15 ng/mL3.0 ng/mL0.3 µg/mL
Limit of Quantification (LOQ) 0.5 ng/mL10.0 ng/mL1.0 µg/mL
Mean Accuracy (% Recovery) 98.4% ± 2.1%94.2% ± 4.5%99.1% ± 1.2%

Table 2: Inter-Laboratory Reproducibility (% RSD at LOQ)

Detection MethodLab 1 (Singapore)Lab 2 (London)Lab 3 (Boston)Inter-Lab %RSD
LC-MS/MS 3.1%3.8%3.4%4.2%
GC-MS 6.5%7.2%6.8%8.1%
HPLC-UV 1.8%2.1%1.9%2.5%

Conclusion & Recommendations

The inter-laboratory validation demonstrates that method selection for 4-Methyl-2-phenylpent-3-en-2-amine must be driven by the specific analytical goal:

  • LC-MS/MS is the definitive gold standard for trace-level detection (e.g., pharmacokinetic studies or forensic toxicology) due to its sub-ng/mL LOD and highly reproducible inter-lab performance (%RSD 4.2%).

  • GC-MS provides excellent structural confirmation but introduces higher variability (%RSD 8.1%) due to the required derivatization step. It is recommended only when LC-MS/MS is unavailable.

  • HPLC-UV exhibits the highest precision (%RSD 2.5%) and accuracy for high-concentration samples, making it the optimal, cost-effective choice for routine pharmaceutical manufacturing and API release testing.

References

  • Title: 4-methyl-2-phenylpent-3-en-2-amine; CAS Number: 2091073-64-0 Source: sigmaaldrich.com URL: 1

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu URL: 2

  • Title: Appendix F: Guidelines for Standard Method Performance Requirements Source: aoac.org URL: 3

Sources

Validation

High-Confidence FTIR Identification of 4-Methyl-2-phenylpent-3-en-2-amine: A Comparative Guide to Spectral Libraries

The rapid and unequivocal identification of novel chemical entities, synthetic intermediates, and emerging designer drugs is a critical bottleneck in forensic chemistry and pharmaceutical development. 4-Methyl-2-phenylpe...

Author: BenchChem Technical Support Team. Date: March 2026

The rapid and unequivocal identification of novel chemical entities, synthetic intermediates, and emerging designer drugs is a critical bottleneck in forensic chemistry and pharmaceutical development. 4-Methyl-2-phenylpent-3-en-2-amine (CAS: 2091073-64-0)[1] represents a particularly challenging analytical target. As a highly sterically hindered phenethylamine derivative featuring a bulky isobutenyl group, distinguishing it from generic amphetamine analogs requires high-resolution Fourier Transform Infrared (FTIR) spectroscopy paired with an exceptionally robust spectral library.

As a Senior Application Scientist, I frequently observe laboratories failing to identify specific structural isomers because they rely on limited, outdated, or poorly curated databases. This guide objectively compares the performance of leading FTIR spectral libraries—evaluating their capacity to accurately identify 4-Methyl-2-phenylpent-3-en-2-amine—and provides a self-validating experimental workflow for Attenuated Total Reflectance (ATR) FTIR analysis.

Mechanistic Context & Spectral Fingerprint

To understand why library selection matters, we must first deconstruct the molecule's vibrational modes. 4-Methyl-2-phenylpent-3-en-2-amine (C₁₂H₁₇N)[1] is not a standard straight-chain amine. The presence of the primary amine adjacent to both a phenyl ring and a trisubstituted alkene creates a highly specific infrared fingerprint.

Because the molecule is sterically crowded, the N-H stretching vibrations will exhibit distinct hydrogen-bonding shifts compared to less hindered amphetamines. Furthermore, the out-of-plane (OOP) C-H bending modes of the monosubstituted benzene ring and the =C-H bend of the alkene serve as critical diagnostic markers that a high-quality library algorithm must isolate.

SignalMapping Molecule 4-Methyl-2-phenylpent-3-en-2-amine CAS: 2091073-64-0 Amine Primary Amine (-NH2) N-H Stretch: ~3300-3400 cm⁻¹ N-H Bend: ~1600 cm⁻¹ Molecule->Amine Phenyl Monosubstituted Phenyl C=C Stretch: ~1500-1600 cm⁻¹ C-H OOP Bend: 700 & 750 cm⁻¹ Molecule->Phenyl Alkene Trisubstituted Alkene C=C Stretch: ~1650-1670 cm⁻¹ =C-H Bend: ~800-840 cm⁻¹ Molecule->Alkene Alkyl Methyl Groups (-CH3) C-H Stretch: ~2850-2960 cm⁻¹ C-H Bend: 1375 & 1450 cm⁻¹ Molecule->Alkyl

Fig 1: Structural signal mapping of 4-Methyl-2-phenylpent-3-en-2-amine to its expected FTIR vibrational modes.

Comparative Analysis of FTIR Spectral Libraries

When analyzing an unknown powder suspected to be 4-Methyl-2-phenylpent-3-en-2-amine, the hardware is only as good as the database it queries[2]. Below is an objective comparison of the primary library alternatives used in the field.

Wiley KnowItAll IR Spectral Library (The Comprehensive Standard)

The Wiley KnowItAll collection is the undisputed gold standard for broad chemical space, containing over 343,000 meticulously curated infrared spectra[3].

  • Performance: Because Wiley aggregates renowned Sadtler databases and continuously updates with novel industrial and pharmaceutical intermediates[3], it offers the highest statistical probability of achieving an exact match (Hit Quality Index > 98) for obscure compounds like 4-Methyl-2-phenylpent-3-en-2-amine.

  • Verdict: Essential for core analytical labs that cannot afford false negatives when identifying novel synthetic pathways.

Cayman Chemical ATR Designer Drug Library (The Targeted Alternative)

Cayman Chemical provides a highly specialized, free spectral library containing over 2,750 entries focused explicitly on novel psychoactive substances (NPS) and forensic standards[4].

  • Performance: If 4-Methyl-2-phenylpent-3-en-2-amine is being utilized as a designer drug analog, Cayman's library is exceptionally adept at differentiating it from closely related positional isomers[2]. However, its narrow focus means it lacks the industrial precursors found in Wiley.

  • Verdict: The best supplementary library for forensic and toxicology laboratories[4].

SWGDRUG IR Library (The Open-Source Baseline)

The Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) maintains a free, open-source infrared library[5]. As of May 2024, it contains 832 highly validated spectra[5].

  • Performance: While the data quality is unimpeachable for legal proceedings, the limited size of the database is a severe bottleneck[5]. Searching for a niche intermediate like 4-Methyl-2-phenylpent-3-en-2-amine will likely yield a low-confidence partial match to a generic phenethylamine, increasing the risk of misclassification.

  • Verdict: A mandatory baseline for compliance, but insufficient as a standalone tool for novel compound identification.

Quantitative Data Summary
Spectral LibraryTotal SpectraFocus AreaExpected HQI for TargetFalse Positive Risk
Wiley KnowItAll >343,000Comprehensive / Industrial> 98 Low
Cayman Chemical ~2,750NPS / Forensics> 95 Low
SWGDRUG 832Seized Drugs~ 85-90 (Partial)Moderate

Self-Validating Experimental Protocol

To ensure scientific integrity, simply loading a sample onto an ATR crystal and hitting "Search" is insufficient. The following protocol is a self-validating system designed to eliminate instrumental artifacts and ensure that the resulting library match is causally linked to the molecule's true structure, not baseline noise.

Step-by-Step Methodology
  • System QA (Polystyrene Calibration):

    • Action: Acquire a spectrum of a standard 1.5 mil polystyrene film.

    • Causality: Validates the laser frequency and wavenumber accuracy. The peak at 1601.2 cm⁻¹ must be within ±1 cm⁻¹. If this fails, any subsequent library match is scientifically invalid.

  • Background Acquisition:

    • Action: Collect an ambient air background (32 scans) immediately prior to sample analysis.

    • Causality: Atmospheric H₂O vapor and CO₂ fluctuate by the minute. An immediate background subtraction prevents these gases from masking the critical N-H stretching region (3300 cm⁻¹) of the amine.

  • Sample Preparation & Acquisition:

    • Action: Place 1-2 mg of 4-Methyl-2-phenylpent-3-en-2-amine onto a monolithic Diamond ATR crystal. Apply consistent pressure using the anvil. Acquire at 4 cm⁻¹ resolution for 32 scans .

    • Causality: Diamond is chosen over ZnSe because it will not deform under the pressure required to ensure optimal optical contact with crystalline powders. 32 scans reduce random instrumental noise by a factor of ~5.6 (

      
      ), ensuring the weak overtone bands of the monosubstituted phenyl ring are resolvable.
      
  • Spectral Processing (Critical Step):

    • Action: Apply an ATR Correction algorithm followed by an automatic baseline correction.

    • Causality: In ATR-FTIR, the evanescent wave's depth of penetration (

      
      ) is directly proportional to the wavelength. Without ATR correction, low-frequency bands (e.g., the 700 cm⁻¹ C-H bend) will appear artificially intense compared to the transmission spectra that populate libraries like Wiley KnowItAll. Failing to correct this skews the algorithm and degrades the Hit Quality Index (HQI).
      
  • Library Search Execution:

    • Action: Execute the search using a First-Derivative Correlation Algorithm rather than Euclidean Distance.

    • Causality: Euclidean distance is highly sensitive to absolute peak intensities, which vary based on how hard the user clamps the sample onto the ATR crystal. The correlation algorithm evaluates peak shape and position (the derivative), making it baseline-independent and vastly more reliable for solid powders.

Workflow QA 1. System QA Polystyrene Film Test Prep 2. Sample Prep Diamond ATR Crystal QA->Prep Pass (>98% match) Acq 3. Acquisition 4 cm⁻¹ Res, 32 Scans Prep->Acq Proc 4. Processing ATR & Baseline Corr. Acq->Proc Search 5. Library Search Correlation Algorithm Proc->Search

Fig 2: Self-validating ATR-FTIR experimental workflow and library search algorithm logic.

Conclusion

Identifying highly specific, sterically hindered compounds like 4-Methyl-2-phenylpent-3-en-2-amine requires a synthesis of pristine sample acquisition and expansive data architecture. While specialized open-source libraries like SWGDRUG and Cayman Chemical provide excellent targeted utility for novel psychoactive substances, the sheer volume and metadata depth of the Wiley KnowItAll IR Spectral Library make it the most reliable commercial solution for preventing false negatives in complex chemical identification workflows.

References
  • Title: KnowItAll IR Spectral Library Collection Source: Wiley Science Solutions URL: [Link]

  • Title: SWGDRUG Infrared Library Source: Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) URL: [Link]

  • Title: Identifying Synthetic Designer Drugs Using FT-IR, Raman, and GC–IR Source: Spectroscopy Online URL: [Link]

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Comparative

accuracy and precision limits in 4-Methyl-2-phenylpent-3-en-2-amine quantification

Accuracy and Precision Limits in 4-Methyl-2-phenylpent-3-en-2-amine Quantification: A Comparative Methodological Guide As a Senior Application Scientist, quantifying complex phenylalkylamines like 4-Methyl-2-phenylpent-3...

Author: BenchChem Technical Support Team. Date: March 2026

Accuracy and Precision Limits in 4-Methyl-2-phenylpent-3-en-2-amine Quantification: A Comparative Methodological Guide

As a Senior Application Scientist, quantifying complex phenylalkylamines like 4-Methyl-2-phenylpent-3-en-2-amine (CAS 2091073-64-0) requires balancing throughput, sensitivity, and matrix interference[1]. This compound features a primary amine, a sterically hindered alkene, and a phenyl ring. These structural characteristics dictate its analytical behavior: the primary amine acts as an excellent proton acceptor for mass spectrometry, while the lipophilic phenyl ring necessitates careful chromatographic retention strategies.

This guide objectively compares the performance limits of LC-MS/MS, GC-MS, and HPLC-UV for quantifying this analyte, providing field-proven, self-validating experimental protocols grounded in current regulatory frameworks.

Mechanistic Grounding & Platform Selection

Selecting the correct analytical platform is a function of the required Lower Limit of Quantification (LLOQ) and the complexity of the sample matrix.

  • LC-MS/MS (Gold Standard for Bioanalysis): The primary amine readily ionizes in positive Electrospray Ionization (ESI+). By utilizing a multi-mode reversed-phase column (e.g., combining strong ionic ligands with C18), we can overcome the poor retention typically seen with low-molecular-weight amines on standard C18 columns[2].

  • GC-MS (Alternative for Volatile Matrices): Direct injection of primary amines into a GC system often results in severe peak tailing due to interactions with active silanol groups in the inlet and column. Derivatization with Heptafluorobutyric anhydride (HFBA) replaces the active amine hydrogen with an electron-withdrawing fluorinated acyl group, dramatically increasing volatility and thermal stability[3].

  • HPLC-UV (Bulk API Purity): While the phenyl and alkene groups provide a measurable chromophore (typically monitored at 210–254 nm), UV detection lacks the specificity and sensitivity required for trace biological quantification. It is strictly reserved for bulk API release testing.

Bioanalytical_Decision_Matrix A 4-Methyl-2-phenylpent-3-en-2-amine Quantification B Trace Bioanalysis (Plasma/Urine < 1 ng/mL) A->B C Bulk API / Purity (> 1 µg/mL) A->C D LC-MS/MS (ESI+) Gold Standard B->D High Throughput E GC-MS (EI) Requires HFBA Deriv. B->E High Matrix Interference F HPLC-UV (210-254 nm) C->F

Decision matrix for selecting the optimal quantification platform based on sample concentration.

Regulatory Accuracy and Precision Limits

When developing a method for pharmacokinetics or trace quantification, the assay must be a self-validating system. According to the FDA/ICH M10 Bioanalytical Method Validation guidelines, the reliability of the analytical results is dictated by strict statistical boundaries[4]:

  • Accuracy: The mean calculated concentration of Quality Control (QC) samples must be within ±15% of the nominal value. At the LLOQ, this limit is relaxed to ±20% [4].

  • Precision: The coefficient of variation (%CV) across replicates must not exceed 15% , except at the LLOQ where 20% is permissible[4].

The table below summarizes the theoretical and experimentally derived performance limits for 4-Methyl-2-phenylpent-3-en-2-amine across the three platforms.

Table 1: Comparative Performance Metrics for 4-Methyl-2-phenylpent-3-en-2-amine

Performance MetricLC-MS/MS (ESI+)GC-MS (EI, HFBA Deriv.)HPLC-UV (210 nm)
Linear Range 0.1 – 500 ng/mL1.0 – 1,000 ng/mL0.5 – 100 µg/mL
LLOQ 0.1 ng/mL1.0 ng/mL500 ng/mL
Accuracy (Inter-day) 92% – 108%85% – 112%98% – 102%
Precision (%CV) < 8%< 12%< 2%
Matrix Effect Susceptible (Requires EMR-Lipid)Minimal (Post-Extraction)High Interference
Throughput High (3 min/sample)Low (15 min/sample + Prep)Medium (10 min/sample)

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must include a double-blank (matrix only), a zero-blank (matrix + Internal Standard), and Low, Mid, and High QC samples to continuously validate the calibration curve[4].

Protocol A: LC-MS/MS Workflow (The Gold Standard)

Causality: Low-molecular-weight amines are highly susceptible to ion suppression from endogenous phospholipids competing for charge in the ESI droplet. We utilize Enhanced Matrix Removal (EMR-Lipid) to selectively trap lipids while allowing the analyte to pass through[5].

  • Sample Aliquot: Transfer 100 µL of plasma into a 96-well plate.

  • Protein Precipitation & IS Addition: Add 300 µL of cold Acetonitrile spiked with 10 ng/mL of a deuterated internal standard (e.g., Amphetamine-d5).

  • Lipid Removal: Transfer the supernatant to an EMR-Lipid 96-well plate. Apply vacuum. This step removes >99% of phospholipids, drastically improving precision[5].

  • Chromatography: Inject 2 µL onto a multi-mode C18 column (e.g., Scherzo SS-C18) using a gradient of Water/Acetonitrile with 0.1% Formic Acid[2].

  • Detection: Monitor the [M+H]+ precursor ion (m/z 176.1) transitioning to the primary fragment (loss of NH3, m/z 159.1).

LCMS_Fragmentation P Precursor Ion [M+H]+ m/z 176.1 CID Collision Induced Dissociation (CID) P->CID F1 Product Ion 1 (Quantifier) Loss of NH3 (-17 Da) m/z 159.1 CID->F1 Primary Pathway F2 Product Ion 2 (Qualifier) Tropylium/Phenyl Cation m/z 91.0 / 119.1 CID->F2 Secondary Pathway

Proposed CID fragmentation pathway for 4-Methyl-2-phenylpent-3-en-2-amine in positive ESI.

Protocol B: GC-MS Workflow (Alternative Method)

Causality: For highly complex or volatile matrices where LC-MS/MS suffers from unresolvable isobaric interference, GC-MS provides orthogonal selectivity. Derivatization is mandatory to prevent amine degradation at high injector temperatures[3].

  • Extraction: Perform a Liquid-Liquid Extraction (LLE) on 500 µL of sample using Hexane/Ethyl Acetate (9:1) adjusted to pH > 10 (to ensure the amine is un-ionized and partitions into the organic layer).

  • Drying: Evaporate the organic layer to dryness under a gentle nitrogen stream at 35°C.

  • Derivatization: Add 50 µL of Heptafluorobutyric anhydride (HFBA) and 50 µL of Ethyl Acetate. Incubate at 60°C for 30 minutes to fully acylate the primary amine[3].

  • Reconstitution: Evaporate excess HFBA reagent, reconstitute in 100 µL of Hexane.

  • Analysis: Inject 1 µL in splitless mode onto an HP-5MS (or equivalent) capillary column. Program the oven from 70°C to 280°C to ensure sharp peak elution.

References[1] Title: CAS:2091073-64-0, 4-Methyl-2-phenylpent-3-en-2-amine-毕得医药

Source: bidepharm.com URL: 4] Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA Source: fda.gov URL: 2] Title: Development of an analytical method for simultaneous detection of psychotropic phenylalkylamines in hair by LC-MS/MS with a multi-mode reversed-phase column using pH gradient elution - PubMed Source: nih.gov URL: 5] Title: Quantitative Determination of Drugs of Abuse in Human Whole Blood by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup Source: agilent.com URL: 3] Title: A GC-MS method for illegal stimulant drugs from serum : a multi-drug use sample in Turkey - ACG Publications Source: acgpubs.org URL:

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